5-(Trifluoromethyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUPORXKYIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoquinoline
Abstract
The isoquinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group is a widely employed tactic in modern drug design to enhance key molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[3][4] Consequently, this compound emerges as a pivotal building block for the development of novel therapeutics. This guide provides an in-depth analysis of the synthetic strategies for accessing this valuable compound, targeted at researchers, scientists, and drug development professionals. We will dissect classical synthetic routes, critically evaluate their applicability in the context of a deactivated aromatic system, and explore modern, more efficacious methodologies. The discussion is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental design.
The Challenge: The Influence of the Trifluoromethyl Group
The primary synthetic challenge in constructing this compound lies in the powerful electron-withdrawing nature of the CF3 group. This deactivates the benzene ring, rendering it significantly less nucleophilic and thus resistant to classical intramolecular electrophilic aromatic substitution reactions that are the hallmark of traditional isoquinoline syntheses.[5][6] Methodologies like the Bischler-Napieralski reaction, which proceed through such a mechanism, are often inefficient and may result in low to negligible yields for this specific target.[5][7] Therefore, a successful synthesis requires either forcing conditions for classical routes or the adoption of modern synthetic strategies that circumvent this mechanistic hurdle.
Classical Synthetic Approaches: A Critical Evaluation
The Bischler-Napieralski Reaction: A Route Fraught with Difficulty
The Bischler-Napieralski reaction is a foundational method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline.[7][8] The key step is the acid-catalyzed cyclization of a β-phenylethylamide.[9]
Principle: The reaction involves the dehydration of an N-acyl-β-phenylethylamine using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to trigger an intramolecular electrophilic attack on the aromatic ring.[7][8]
Application to this compound: The logical precursor would be N-[2-(3-trifluoromethylphenyl)ethyl]formamide. However, the deactivation of the aromatic ring by the C5-CF3 group severely impedes the crucial cyclization step.
Diagram: Bischler-Napieralski Mechanism & The Deactivation Problem
Caption: The challenging rate-limiting cyclization step in the Bischler-Napieralski synthesis.
The Pomeranz-Fritsch Reaction: A More Viable Classical Route
The Pomeranz-Fritsch reaction offers an alternative pathway that can be adapted for this synthesis. It involves the acid-promoted cyclization of a benzalaminoacetal.[10][11]
Principle: A substituted benzaldehyde is first condensed with 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal). This intermediate is then treated with a strong acid, which catalyzes intramolecular cyclization onto the aromatic ring, followed by elimination to yield the isoquinoline.[10][12][13]
Application to this compound: The required starting materials are 3-(trifluoromethyl)benzaldehyde and aminoacetaldehyde diethyl acetal. While still challenging due to the deactivated ring, this method can be driven to completion, albeit sometimes with modest yields.
Diagram: Pomeranz-Fritsch Reaction Workflow
Caption: Stepwise workflow for the Pomeranz-Fritsch synthesis of the target molecule.
Experimental Protocol: Pomeranz-Fritsch Synthesis (Representative)
-
Step 1: Formation of the Benzalaminoacetal Intermediate.
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base intermediate, which can often be used in the next step without further purification.
-
-
Step 2: Acid-Catalyzed Cyclization.
-
Caution: This step involves concentrated strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the crude intermediate from Step 1 to a stirred solution of concentrated sulfuric acid (e.g., 70-80%) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.
-
Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to a pH > 10 using a concentrated NaOH solution while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.[14]
-
Modern Synthetic Methodologies: Transition-Metal Catalysis
To overcome the limitations of classical methods, modern organic synthesis has turned to transition-metal-catalyzed C-H activation and annulation reactions. These strategies offer a more direct, efficient, and often milder route to highly substituted isoquinolines.[5][15]
Principle: A benzamide derivative, featuring a directing group on the nitrogen, coordinates to a transition metal catalyst (e.g., Rhodium(III)). The catalyst then selectively activates a C-H bond ortho to the directing group. This metalated intermediate subsequently undergoes annulation with a coupling partner, such as an alkyne, to construct the isoquinoline core in a single, atom-economical step.[16]
Application to this compound: This approach is highly suitable. A starting material like N-methoxy-3-(trifluoromethyl)benzamide can be reacted with an alkyne in the presence of a Rh(III) catalyst to directly assemble the target heterocyclic system.
Diagram: General Workflow for Rh(III)-Catalyzed C-H Annulation
Caption: A modern, efficient Rh(III)-catalyzed route to the isoquinoline core.
Experimental Protocol: Rh(III)-Catalyzed Annulation (General)
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the N-methoxy-3-(trifluoromethyl)benzamide (1.0 eq), the alkyne (e.g., 1,1-diethoxyethylene, 2.0 eq), the Rh(III) precatalyst [RhCp*Cl₂]₂ (2-5 mol%), and a silver salt additive like AgSbF₆ (8-20 mol%).[16]
-
Add a suitable anhydrous solvent, such as dichloroethane (DCE).[16]
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to isolate the this compound derivative.[14]
Comparative Analysis and Purification
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Feasibility & Expected Yield | Key Advantages/Disadvantages |
| Bischler-Napieralski | N-[2-(3-trifluoromethylphenyl)ethyl]formamide | POCl₃ or P₂O₅, reflux | Very low to none[5][6] | Disadvantage: Ineffective due to severe deactivation of the aromatic ring by the CF₃ group.[7] |
| Pomeranz-Fritsch | 3-(Trifluoromethyl)benzaldehyde, Aminoacetaldehyde diethyl acetal | Concentrated H₂SO₄, heat | Feasible, but often low to moderate yields | Advantage: Uses readily available starting materials. Disadvantage: Harsh acidic conditions, potential for side reactions.[11] |
| Rh(III)-Catalyzed C-H Annulation | N-methoxy-3-(trifluoromethyl)benzamide, Alkyne | [RhCp*Cl₂]₂, AgSbF₆, heat | Good to excellent | Advantage: High efficiency, milder conditions, good functional group tolerance, atom-economical.[16] Disadvantage: Requires more specialized catalysts. |
Purification and Characterization
The final product, this compound, is typically a solid or oil that can be purified using standard laboratory techniques.
-
Silica Gel Column Chromatography: This is the most common method for purification. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[14]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.[14]
-
Purity Confirmation: The purity of the final compound should be confirmed by a combination of analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).[14]
Conclusion
The synthesis of this compound presents a classic case study in modern synthetic strategy. While traditional methods like the Pomeranz-Fritsch reaction provide a viable, albeit sometimes low-yielding, pathway from simple precursors, they are often hampered by the electronic properties of the substrate. The Bischler-Napieralski reaction is largely unsuitable due to the deactivating effect of the trifluoromethyl group on the key electrophilic aromatic substitution step. In contrast, modern transition-metal-catalyzed C-H activation/annulation reactions have emerged as a superior strategy, offering a more direct, efficient, and robust route to this valuable building block. For researchers in drug discovery and development, a thorough understanding of these diverse synthetic approaches is critical for the efficient and scalable production of complex, fluorinated heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Isoquinoline synthesis [quimicaorganica.org]
- 13. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
5-(Trifluoromethyl)isoquinoline CAS number
An In-depth Technical Guide to 5-(Trifluoromethyl)isoquinoline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its fundamental properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols. The strategic incorporation of the trifluoromethyl group onto the isoquinoline scaffold imparts unique characteristics to the molecule, making it a significant building block in the design of novel therapeutic agents.
Chemical Identification
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its inclusion can significantly enhance:
-
Metabolic Stability: The high strength of the carbon-fluorine bond renders the -CF₃ group resistant to metabolic degradation, prolonging the in vivo half-life of a drug candidate.[3]
-
Lipophilicity: The trifluoromethyl group increases the overall lipophilicity of a molecule, which can improve its ability to permeate cellular membranes.[3][4]
-
Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the electronic environment of the parent molecule, potentially leading to more potent interactions with biological targets.[3][4]
The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][5] Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[5]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 120568-09-4 | [1][2] |
| Molecular Formula | C₁₀H₆F₃N | [1] |
| Molecular Weight | 197.16 g/mol | [1] |
| Physical State | Liquid | [6] |
| Boiling Point | ~190-195 °C | [6] |
| Solubility | Good solubility in common organic solvents | [6] |
Spectroscopic data for this compound would be expected to show characteristic signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy consistent with the substituted isoquinoline structure. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Mechanistic Considerations
The synthesis of trifluoromethylated isoquinolines is a topic of significant interest, with various strategies developed to introduce the -CF₃ group at different positions on the isoquinoline core. The chosen synthetic route is highly dependent on the desired substitution pattern.[7]
General Synthetic Strategies
Several methodologies can be employed for the synthesis of trifluoromethylated isoquinolines, including:
-
Radical Trifluoromethylation: This approach often utilizes reagents like the Togni reagent to introduce the -CF₃ group onto a pre-formed heterocyclic system.[7]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods can be used to couple a trifluoromethyl source with a suitably functionalized isoquinoline precursor.
-
Construction of the Isoquinoline Ring from Trifluoromethylated Precursors: This strategy involves building the isoquinoline scaffold from starting materials that already contain the trifluoromethyl group.[8]
The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, which can be adapted for this compound.
Caption: Generalized synthetic workflow for producing trifluoromethylated isoquinolines.
Plausible Experimental Protocol
Step 1: N-Acylation of a Substituted Phenethylamine A suitable starting material, such as 2-bromo-4-(trifluoromethyl)phenethylamine, would be acylated, for example with acetyl chloride, in the presence of a base like triethylamine.
Step 2: Intramolecular Cyclization (Bischler-Napieralski type) The resulting N-acylated intermediate would then be subjected to intramolecular cyclization using a strong dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[9]
Step 3: Dehydrogenation The resulting dihydroisoquinoline would then be oxidized to the aromatic this compound using an oxidizing agent like palladium on carbon or manganese dioxide.[9]
Applications in Drug Discovery and Chemical Biology
Trifluoromethylated isoquinolines are valuable scaffolds in drug discovery due to their potential to interact with a variety of biological targets.[7]
Enzyme Inhibition
The isoquinoline core is a well-established pharmacophore for the inhibition of various enzymes. For instance, the isoquinolin-1(2H)-one scaffold, a close derivative, is known to be a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP inhibitors are a class of targeted cancer therapies. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.
The diagram below illustrates the general mechanism of PARP inhibition.
Caption: Simplified mechanism of PARP inhibition leading to cancer cell death.
Anticancer Potential
Several trifluoromethylated quinoline and isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[5]
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety. The following information is a summary of general safety precautions and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS).
Hazard Identification
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][10]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA approved respirator.[11]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]
-
If on Skin: Wash with plenty of water.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
References
- 1. 120568-09-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
5-(Trifluoromethyl)isoquinoline solubility and pKa
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)isoquinoline: Solubility and pKa
Authored by a Senior Application Scientist
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed technique to modulate key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview of two critical physicochemical parameters for this compound: its acid dissociation constant (pKa) and solubility. As direct experimental data for this specific isomer is not extensively reported in peer-reviewed literature, this document synthesizes predictive data based on established chemical principles and provides detailed, field-proven experimental protocols for researchers to determine these values empirically. This approach equips drug development professionals with the foundational knowledge and practical methodologies required for the effective characterization and progression of this compound and its derivatives.
The Influence of Trifluoromethylation on the Isoquinoline Core
The substitution of a hydrogen atom with a trifluoromethyl group at the 5-position of the isoquinoline ring profoundly alters the molecule's electronic and physical properties. Understanding these changes is paramount to predicting its behavior in biological and formulation contexts.
-
Electronic Effects and Basicity (pKa): The parent isoquinoline molecule is a weak base, with the lone pair of electrons on the ring nitrogen available for protonation. The experimentally determined pKa of its conjugate acid is approximately 5.14.[4][5] The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (the inductive effect). Its placement at the 5-position pulls electron density away from the entire aromatic system, including the heterocyclic nitrogen atom. This delocalization significantly reduces the availability of the nitrogen's lone pair for accepting a proton, thereby decreasing the basicity of the molecule. Consequently, the pKa of this compound is predicted to be substantially lower than that of the unsubstituted parent compound.
-
Lipophilicity and Solubility: The -CF3 group is known to significantly increase the lipophilicity of a molecule, which is often quantified by the partition coefficient, logP.[6] This increased "greasiness" enhances the compound's preference for non-polar environments over aqueous media.[6] While the parent isoquinoline is already poorly soluble in water, the addition of the -CF3 group is expected to further decrease its aqueous solubility.[5][7] Conversely, its solubility in common organic solvents, such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols, is expected to be good.[8]
Diagram 1: Influence of the -CF3 Group on Basicity
Caption: Logical workflow illustrating the electron-withdrawing effect of the -CF3 group.
Predicted Physicochemical Data
The following tables summarize the predicted and comparative pKa and solubility data for this compound. These values serve as essential starting points for experimental design.
Table 1: Comparative and Predicted pKa Values
| Compound | Functional Group | pKa (Conjugate Acid) | Data Type | Reference |
| Isoquinoline | Ring Nitrogen | 5.14 | Experimental | [4][5] |
| This compound | Ring Nitrogen | ~2.5 - 3.5 | Predicted | Based on inductive effects |
| 5-(Trifluoromethyl)isoquinolin-1(2H)-one | N-H (Lactam) | ~12.03 | Predicted | [9][10] |
Note: The pKa of the lactam analog is provided for context but represents the acidity of the N-H proton, not the basicity of a ring nitrogen.
Table 2: Predicted Solubility Profile
| Compound | Solvent | Predicted Solubility | Rationale / Reference |
| This compound | Water / Aqueous Buffers (pH 7.4) | Very Low / Insoluble | Increased lipophilicity from -CF3 group.[6][8] |
| This compound | Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent.[8] |
| This compound | Ethanol / Methanol | Soluble | Good solubility in common organic solvents. |
| Isoquinoline | Water | Poorly soluble | Experimental data.[5][7] |
Experimental Protocols for Empirical Determination
Given the absence of validated public data, empirical determination is critical. The following protocols are industry-standard methods for accurately measuring pKa and thermodynamic solubility.
Determination of pKa by Potentiometric Titration
This method remains a gold standard for its precision and simplicity.[11] It involves monitoring pH changes as a function of the volume of a titrant (a strong acid) added to a solution of the compound. The pKa corresponds to the pH at the half-equivalence point.[12][13]
Caption: Step-by-step workflow for potentiometric pKa determination.
-
Preparation of Solutions:
-
Prepare a solution of this compound (e.g., 1-5 mM). Due to its low aqueous solubility, a co-solvent such as methanol or DMSO may be required. The final co-solvent percentage should be kept low (<10-20%) and consistent.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]
-
-
System Setup and Calibration:
-
Calibrate a high-quality pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[14]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
If the initial pH is acidic, use the standardized NaOH to adjust the pH to approximately 2 units above the predicted pKa (e.g., pH ~5-6) to ensure the compound is fully deprotonated.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.
-
Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02-0.1 mL) using a burette or auto-titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH is at least 2 units below the predicted pKa (e.g., pH < 1).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.
-
The half-equivalence point is exactly half of this volume.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[12]
-
Determination of Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Caption: Standard workflow for the shake-flask solubility determination method.
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, deionized water). A visible amount of undissolved solid must remain to ensure saturation.[15]
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C for physicochemical characterization or 37 °C for biopharmaceutical relevance).[16]
-
Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the time to equilibrium.[6]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or DMSO/buffer mixture).
-
Quantify the concentration of the compound in the clear, filtered sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]
-
The measured concentration from the saturated solution represents the thermodynamic solubility.
-
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data on its solubility and pKa are limited, a strong predictive framework can be established based on the known properties of isoquinoline and the well-understood electronic and lipophilic effects of the trifluoromethyl group. The compound is anticipated to be a much weaker base than its parent isoquinoline, with a pKa value likely in the 2.5-3.5 range, and to exhibit very low aqueous solubility. For researchers requiring precise, validated data for modeling, formulation, or ADME studies, the detailed potentiometric titration and shake-flask solubility protocols provided in this guide offer a clear and robust path to empirical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-(TRIFLUOROMETHYL)-1(2H)-ISOQUINOLINONE CAS#: 630423-22-2 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. byjus.com [byjus.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. solubility experimental methods.pptx [slideshare.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Enigmatic Core: A Technical Guide to the Biological Activity of 5-(Trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of parent molecules. Isoquinoline, a privileged heterocyclic motif found in numerous biologically active compounds, is a prime candidate for such modification. While extensive research has illuminated the biological activities of various trifluoromethylated isoquinoline isomers, the 5-(Trifluoromethyl)isoquinoline isomer remains a largely unexplored entity. This technical guide provides a comprehensive overview of the known biological activities of trifluoromethylated isoquinolines as a class, leveraging this information to construct a predictive framework and a proposed research workflow for the systematic investigation of the 5-substituted analogue. We will delve into established synthetic strategies, known mechanisms of action for related isomers, and present detailed, field-proven protocols to empower researchers to unlock the therapeutic potential of this enigmatic molecule.
Introduction: The Power of Trifluoromethylation in the Isoquinoline Framework
The isoquinoline scaffold is a bicyclic aromatic heterocycle that forms the core of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group (-CF3) can dramatically and often favorably alter the physicochemical properties of the parent isoquinoline molecule.[3]
The unique attributes of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3][5]
-
Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic landscape of the isoquinoline ring, potentially leading to stronger and more specific interactions with biological targets.[4]
These enhancements in physicochemical properties frequently translate to improved pharmacokinetic profiles and greater biological efficacy, making trifluoromethylated isoquinolines a compelling class of molecules for drug discovery.[3]
The Landscape of Trifluoromethylated Isoquinolines: A Tale of Isomeric Divergence
The biological activity of trifluoromethylated isoquinolines is profoundly influenced by the position of the -CF3 substituent on the isoquinoline core. Research has predominantly focused on the 1-, 3-, and 6-substituted isomers, revealing a diverse range of pharmacological effects.
Anticancer Activity: A Prominent Therapeutic Avenue
Trifluoromethylated isoquinolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines.[3]
A notable example is 6-(Trifluoromethyl)isoquinolin-1(2H)-one , which has been identified as a potent inhibitor of the WD40-repeat protein 5 (WDR5).[6][7] WDR5 is a critical scaffolding protein that plays a key role in the MLL (Mixed Lineage Leukemia) histone methyltransferase complex and in recruiting the MYC oncoprotein to chromatin.[7] By disrupting the WDR5-MYC interaction, this compound triggers a p53-mediated apoptotic cascade in cancer cells.[6]
The general anticancer effects of isoquinoline alkaloids are often mediated through their interference with crucial cell signaling pathways.[3]
Enzyme Inhibition: Targeting Key Pathological Mediators
The trifluoromethyl group has also been strategically employed to develop selective enzyme inhibitors. A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline.[5] The presence of the -CF3 group at the 3-position was found to decrease the affinity for the α(2)-adrenoceptor, thereby enhancing selectivity for PNMT.[5]
Unveiling the Unknown: this compound
Despite the wealth of data on other isomers, this compound remains a molecule with a largely uncharacterized biological profile. Its existence is confirmed, with a registered CAS Number of 120568-09-4.[8] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological activities and mechanisms of action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120568-09-4 | [8] |
| Molecular Formula | C10H6F3N | [8] |
| Molecular Weight | 197.16 g/mol | [8] |
The lack of specific data for the 5-isomer presents a unique opportunity for novel discovery in the field of medicinal chemistry. The distinct electronic and steric environment of the 5-position could lead to unforeseen biological activities and target engagement profiles compared to its better-studied relatives.
A Proposed Research Directive: A Roadmap to Elucidating Biological Function
To address the knowledge gap surrounding this compound, a structured and comprehensive research plan is essential. The following outlines a logical workflow, from synthesis to biological characterization, designed to systematically unveil its therapeutic potential.
Synthetic Exploration: Accessing the Core Scaffold
Alternatively, modern cross-coupling methodologies could provide a more direct route. The following diagram illustrates a generalized, hypothetical synthetic workflow.
Caption: A potential synthetic workflow for this compound.
Biological Screening Cascade: A Multi-pronged Approach
A systematic evaluation of the biological activity of this compound should encompass a tiered screening approach.
4.2.1. In Vitro Anticancer Activity Screening
The initial assessment should focus on the antiproliferative effects of the compound against a panel of human cancer cell lines representing diverse tumor types.
Table 2: Proposed NCI-60 Human Tumor Cell Line Screen
| Panel | Representative Cell Lines |
| Leukemia | CCRF-CEM, K-562, MOLT-4 |
| Non-Small Cell Lung Cancer | A549, EKVX, NCI-H226 |
| Colon Cancer | COLO 205, HCT-116, HT29 |
| CNS Cancer | SF-268, SNB-19, U251 |
| Melanoma | LOX IMVI, MALME-3M, M14 |
| Ovarian Cancer | IGROV1, OVCAR-3, OVCAR-5 |
| Renal Cancer | 786-0, A498, SN12C |
| Prostate Cancer | PC-3, DU-145 |
| Breast Cancer | MCF7, MDA-MB-231, HS 578T |
4.2.2. Mechanistic Elucidation: Unraveling the Mode of Action
Should significant anticancer activity be observed, subsequent studies should aim to elucidate the underlying mechanism of action. Based on the known activities of other trifluoromethylated isoquinolines, key signaling pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a known target of some isoquinoline derivatives.[3]
-
MAPK/ERK Pathway: Another critical signaling cascade involved in cell proliferation and survival.[3]
-
WDR5 Inhibition: Given the activity of the 6-substituted isomer, assessing the direct binding and inhibition of WDR5 would be a high-priority investigation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: A Practical Guide
4.3.1. General Procedure for Bischler-Napieralski Cyclization
-
To a solution of the N-acylated phenethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K2CO3) to a pH >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude dihydroisoquinoline by column chromatography on silica gel.
4.3.2. In Vitro Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of isoquinoline-based drug candidates.[3] While the biological activities of several isomers have been well-documented, this compound represents a frontier of untapped potential. The strategic location of the -CF3 group on the benzene ring of the isoquinoline nucleus may confer unique pharmacological properties, warranting a thorough investigation.
The proposed research directive provides a clear and actionable framework for the synthesis and biological evaluation of this enigmatic compound. By systematically exploring its anticancer and enzyme inhibitory potential, and by elucidating its mechanism of action, the scientific community can determine whether this compound holds the key to novel therapeutic interventions. The journey to unlocking its secrets promises to be a rewarding endeavor for drug discovery and development professionals.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 120568-09-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
The Strategic Integration of the Trifluoromethyl Group in Isoquinoline Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry.[1] The 5-(Trifluoromethyl)isoquinoline core and its analogs represent a privileged scaffold class, demonstrating significant potential across various therapeutic areas, particularly as enzyme inhibitors and anticancer agents.[1] This guide provides an in-depth technical analysis of these derivatives, focusing on synthetic strategies, the profound influence of the CF3 group on physicochemical and pharmacokinetic properties, mechanisms of action, and structure-activity relationships (SAR). We will explore the causality behind experimental choices, present detailed protocols, and synthesize data to provide actionable insights for advancing drug discovery programs.
Introduction: The Power of the Trifluoromethyl Isoquinoline Scaffold
The isoquinoline nucleus is a prominent structural motif in numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[2][3] Its versatile structure provides a robust framework for developing targeted therapies. When this scaffold is functionalized with a trifluoromethyl (CF3) group, particularly at the 5-position, the resulting derivatives often exhibit dramatically enhanced pharmacological profiles.[1][4]
The CF3 group is prized in medicinal chemistry for its unique electronic and steric properties.[5][6] Its high electronegativity and strong carbon-fluorine bonds confer several key advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[7][8] This protects the molecule from rapid degradation, often leading to a longer biological half-life and improved bioavailability.[6][7]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[4][8] This property can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier, which is critical for drugs targeting the central nervous system.[7][8]
-
Modulation of Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can alter the electron density of the isoquinoline ring system.[9][10] This influences pKa and hydrogen bonding capabilities, allowing for fine-tuned, high-affinity interactions with biological targets.[4][7][9]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing for the modification of a compound's properties while maintaining its overall shape and ability to bind to a target.[10]
By strategically placing the CF3 group at the 5-position of the isoquinoline core, chemists can leverage these benefits to create potent and selective drug candidates.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives requires careful planning, as the position of the CF3 group dictates the most efficient synthetic approach.[1] Classical isoquinoline syntheses, such as the Pomeranz–Fritsch and Bischler–Napieralski reactions, remain relevant, alongside modern trifluoromethylation techniques.
The Pomeranz–Fritsch Reaction
A foundational method for isoquinoline synthesis is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13] This approach is particularly useful for accessing the core isoquinoline structure, which can then be further functionalized.
Causality: The choice of a strong acid catalyst (e.g., concentrated sulfuric acid) is critical for promoting the intramolecular electrophilic aromatic substitution required for ring closure.[13][14] The reaction's success and yield are highly sensitive to the electronic nature of the substituents on the starting benzaldehyde; electron-donating groups generally facilitate the cyclization.[14]
Experimental Protocol: Pomeranz–Fritsch Synthesis of Isoquinoline
Objective: To synthesize the parent isoquinoline ring via the Pomeranz-Fritsch reaction.
Materials:
-
Benzaldehyde
-
2,2-Diethoxyethylamine
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Schiff Base Formation: In a round-bottom flask, condense benzaldehyde (1.0 eq.) with 2,2-diethoxyethylamine (1.0 eq.) in a suitable solvent like toluene. This reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude benzalaminoacetal (Schiff base).
-
Cyclization: Carefully add the crude benzalaminoacetal to a flask containing chilled concentrated sulfuric acid, maintaining the temperature below 10°C. Once the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC indicates the completion of the reaction.
-
Work-up: Pour the acidic reaction mixture slowly over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure isoquinoline.[14]
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Modern Synthetic Approaches
Recent advances have focused on more direct and efficient methods for introducing the CF3 group. These include:
-
Radical Trifluoromethylation: Using reagents like the Togni reagent to introduce a CF3 radical onto a pre-formed heterocyclic core.[15][16]
-
Building Block Strategy: Employing starting materials that already contain the trifluoromethyl group. This has proven to be a powerful strategy for constructing trifluoromethylated heterocycles through annulation with suitable reaction partners.[17] For example, syntheses starting from benzylphosphonium salts bearing a trifluoroacetamide group have been developed to create trifluoromethylated quinolines and isoquinolines.[18]
Caption: General synthetic workflows for isoquinoline synthesis.
Biological Activity and Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, establishing them as a scaffold of high interest in drug discovery.[2][19] Their most prominent applications are in oncology, where they function as potent inhibitors of key cellular signaling pathways.[1][3]
Kinase Inhibition: A Primary Mechanism of Action
Many cancers are driven by the aberrant activity of protein kinases. Isoquinoline-based compounds have been successfully developed as kinase inhibitors, and the addition of a trifluoromethyl group can significantly enhance potency and selectivity.[20]
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several 5-(trifluoromethyl)pyridine and pyrimidine derivatives, which are structurally related to isoquinolines, have been developed as potent inhibitors of PI3K and mTOR kinases.[21]
Causality: The this compound scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The trifluoromethyl group can form favorable interactions within the pocket, while the nitrogen atom of the isoquinoline ring can form a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in place. For instance, in PI3Kγ, the amino group of a 2-amino-4-(trifluoromethyl)pyridine moiety was shown to form H-bonds with key aspartate residues (Asp836, Asp841, Asp964).[21]
// Nodes "GrowthFactor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor\nTyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; "mTOR" [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; "Proliferation" [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="5-CF3-Isoquinoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "GrowthFactor" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "Akt" [label="Activates"]; "Akt" -> "mTOR" [label="Activates"]; "mTOR" -> "Proliferation" [label="Promotes"]; "Inhibitor" -> "PI3K" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anticancer Activity
Derivatives of trifluoromethylated quinolines and isoquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[1] Some compounds have shown greater potency than established chemotherapeutic drugs like doxorubicin and cisplatin.[1][22]
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing lead compounds. For quinoline and isoquinoline derivatives, key structural features dictate their biological activity.[23][24]
-
Position of the CF3 Group: The placement of the trifluoromethyl group on the isoquinoline ring is critical. While this guide focuses on the 5-position, other positions like 1-CF3 and 3-CF3 have also been explored, each requiring distinct synthetic strategies and resulting in different biological profiles.[1]
-
Substitution at C1: For isoquinolines, substitution at the C1 position is vital for modulating activity. Different groups at this position can interact with various sub-pockets of the target protein, influencing potency and selectivity.
-
Functionalization of the Amino Group: In aminoisoquinoline derivatives, the amino group often serves as a key hydrogen bond donor. Modifications at this position can fine-tune binding interactions.
| Compound Class | Structural Modification | Observed Biological Effect | Reference |
| Isoquinoline-5-sulfonamide | Constrained pyrrolidine analogs | Potent inhibition of Protein Kinase B (PKB/Akt) | [20] |
| 5-Aryl Substituted Isoquinolin-1-ones | O-(3-hydroxypropyl) substitution | Enhanced antitumor activity against human tumor cell lines | [24] |
| 5-(Trifluoromethyl)pyrimidin-2-amine | Varied aryl substitutions | Fine-tuning of PI3K vs. mTOR kinase inhibitory profiles | [21] |
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform in modern drug discovery. The strategic incorporation of the trifluoromethyl group confers significant advantages in terms of metabolic stability, membrane permeability, and target binding affinity. These compounds have shown particular promise as kinase inhibitors for the treatment of cancer.
Future research should focus on expanding the library of derivatives through innovative synthetic methodologies, including continuous-flow processes which can offer rapid and scalable routes to these valuable heterocycles.[25] A deeper understanding of the SAR through computational modeling and co-crystallography will be essential for designing next-generation inhibitors with enhanced potency, selectivity, and improved safety profiles. The continued exploration of this chemical space is poised to deliver novel therapeutics for challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. mdpi.com [mdpi.com]
- 20. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
medicinal chemistry applications of trifluoromethylated isoquinolines
An In-depth Technical Guide to the Medicinal Chemistry Applications of Trifluoromethylated Isoquinolines
Executive Summary
In the landscape of modern drug discovery, the strategic chemical modification of privileged scaffolds is paramount to developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The isoquinoline core, a prominent structural motif in numerous biologically active compounds, offers a versatile platform for derivatization.[1][2] Its fusion with the trifluoromethyl (CF₃) group—a substituent renowned for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity—creates a powerful class of molecules with significant therapeutic potential.[3][4][5] This technical guide provides a comprehensive analysis of trifluoromethylated isoquinolines for researchers, scientists, and drug development professionals. We will explore the profound impact of the CF₃ group on the physicochemical and ADME properties of the isoquinoline scaffold, detail key synthetic methodologies, and present in-depth case studies of their application in oncology and as selective enzyme inhibitors, supported by quantitative data, mechanistic insights, and detailed experimental protocols.
The Strategic Advantage: Synergizing the Isoquinoline Scaffold and the Trifluoromethyl Group
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of many natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The introduction of a trifluoromethyl group is a proven strategy to optimize drug candidates.[8] The unique properties of the CF₃ group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[4][9]
Key Physicochemical Enhancements:
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[4][6] This can significantly prolong a drug's half-life, leading to improved patient compliance through less frequent dosing.[3]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes.[5][9] This property is crucial for oral bioavailability and, in the context of neuroscience, for penetrating the blood-brain barrier.[6][10]
-
Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronic distribution of the isoquinoline ring system.[3][11] This can lead to stronger and more specific interactions with biological targets, such as hydrogen bonding and electrostatic interactions, thereby increasing potency.[9][12]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro.[11] This substitution can protect a reactive methyl group from metabolic oxidation or fine-tune steric and electronic properties to improve selectivity and reduce off-target effects.[11][13][14]
Impact on Physicochemical and ADME Properties
The introduction of a CF₃ group causes predictable, and therefore designable, shifts in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these shifts is critical for developing viable drug candidates.[15][16][17]
-
Acidity/Basicity (pKa): The potent electron-withdrawing nature of the CF₃ group significantly lowers the pKa of nearby basic centers. For instance, in 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, this effect decreases the basicity of the amine, which can be leveraged to reduce interaction with unintended biological targets.[10]
-
LogP and Solubility: While increasing lipophilicity (LogP), the CF₃ group's impact on aqueous solubility can be complex. The overall effect depends on its position and the properties of the parent molecule.[9]
-
Pharmacokinetics: Enhanced metabolic stability and membrane permeability generally lead to a more favorable pharmacokinetic profile, including increased oral bioavailability and a longer duration of action.[5][9][18]
Synthetic Strategies for Trifluoromethylated Isoquinolines
The synthesis of trifluoromethylated isoquinolines is an active area of research, with methodologies varying based on the desired position of the CF₃ group.[19][20] Key approaches include direct trifluoromethylation using specialized reagents and the use of CF₃-containing building blocks.[21][22]
Featured Experimental Protocol: Synthesis of 3-(Trifluoromethyl)isoquinoline
This protocol is adapted from methodologies involving the cyclization of N-protected benzylphosphonium salts.[19]
Step 1: Cyclization to Dihydroisoquinoline
-
To a solution of the appropriate N-protected benzylphosphonium salt (1.0 equivalent) in a suitable solvent (e.g., toluene), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents).
-
Stir the mixture under reflux for the time specified by the reaction monitoring (typically several hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude dihydroisoquinoline intermediate.
Step 2: Oxidation to Isoquinoline
-
Dissolve the crude dihydroisoquinoline from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(trifluoromethyl)isoquinoline.
Medicinal Chemistry Applications: Case Studies
Trifluoromethylated isoquinolines have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and as selective enzyme inhibitors for neurological targets.[19]
Application in Oncology
The isoquinolin-1(2H)-one scaffold, particularly when substituted with a trifluoromethyl group at the 6-position, has emerged as a promising pharmacophore for developing targeted cancer therapies.[6][23]
Case Study: Inhibition of WDR5 and PARP
-
Target and Mechanism: 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its analogs have been investigated as inhibitors of two key cancer targets:
-
WD Repeat Domain 5 (WDR5): WDR5 is a critical scaffolding protein in histone methyltransferase complexes, like the MLL complex, which are dysregulated in various cancers.[23] Inhibition of the WDR5-WIN site disrupts the assembly of these complexes, halting epigenetic processes essential for cancer cell proliferation.[23]
-
Poly(ADP-ribose) polymerase (PARP): The isoquinolin-1(2H)-one core is a well-established pharmacophore for PARP inhibitors.[6] These drugs trap the PARP enzyme on damaged DNA, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[6]
-
-
The Role of the CF₃ Group: The trifluoromethyl group in these compounds is hypothesized to enhance cell permeability and metabolic stability, crucial for an effective oral anticancer agent.[23]
Quantitative Biological Data for a WDR5 Inhibitor Analog
| Parameter | Value | Target/Assay | Reference |
| Kᵢ | < 20 pM | WDR5 WIN-site binding assay | [23] |
| GI₅₀ | < 10 nM | MLL-rearranged leukemia cell line (MOLM-13) | [23] |
Application as Selective Enzyme Inhibitors
The precise steric and electronic effects of the CF₃ group can be exploited to achieve high selectivity for a desired enzyme target over related off-targets.
Case Study: Selective Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
-
Target and Rationale: PNMT is the enzyme responsible for the final step in adrenaline synthesis. Inhibitors of PNMT are of interest for treating various stress-related and cardiovascular disorders. A key challenge is achieving selectivity over the α₂-adrenoceptor, as many PNMT inhibitors also bind to this receptor, causing unwanted side effects.
-
Structure-Activity Relationship (SAR): A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be highly selective PNMT inhibitors.[10]
-
Causality of Selectivity: The selectivity arises from two factors imparted by the 3-CF₃ group:
-
-
Lipophilicity for CNS Penetration: The CF₃ group also increases the lipophilicity of these compounds, making them promising leads for developing centrally-acting PNMT inhibitors capable of crossing the blood-brain barrier.[10]
Quantitative Data for Selective PNMT Inhibitors
| Compound | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity Index (α₂ Kᵢ / PNMT Kᵢ) | Reference |
| 14 | 360 | >25,000 | 700 | [10] |
| 16 | 0.52 | >1,000 | >1900 | [10] |
Conclusion and Future Perspectives
Trifluoromethylated isoquinolines represent a highly valuable class of compounds in medicinal chemistry. The strategic incorporation of the CF₃ group onto the privileged isoquinoline scaffold confers significant advantages, including enhanced metabolic stability, modulated lipophilicity, and improved target binding and selectivity. The successful application of these compounds as potent anticancer agents and highly selective enzyme inhibitors underscores their immense therapeutic potential.
Future research will likely focus on expanding the synthetic toolbox to allow for more diverse and regioselective trifluoromethylation of the isoquinoline core.[19][21] Furthermore, a deeper investigation into the specific mechanisms by which these compounds interfere with complex signaling pathways, such as the NF-κB, MAPK, and PI3K pathways, will be crucial for identifying novel therapeutic opportunities and designing next-generation drug candidates with superior efficacy and safety profiles.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. jelsciences.com [jelsciences.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 17. mdpi.com [mdpi.com]
- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 23. benchchem.com [benchchem.com]
The Trifluoromethyl Group's Profound Impact on Isoquinoline Basicity: A Technical Guide for Drug Development Professionals
Introduction: Isoquinoline as a Privileged Scaffold and the Critical Role of Basicity
The isoquinoline moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its nitrogen atom imparts basicity, a fundamental physicochemical property that governs a molecule's solubility, membrane permeability, and interaction with biological targets. The un-substituted isoquinoline has a pKa of 5.14, rendering it a weak base.[1] In the context of drug design, modulating this basicity is a key strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of substituents can dramatically alter the electron density at the nitrogen atom, thereby tuning the pKa.
This guide provides an in-depth analysis of the effect of one of the most powerful electron-withdrawing groups in the medicinal chemist's toolkit: the trifluoromethyl (CF3) group.[2] We will explore the underlying electronic principles that dictate the CF3 group's influence on isoquinoline basicity, discuss the expected trends based on its position on the isoquinoline ring, and provide a robust experimental protocol for the precise determination of these effects.
The Trifluoromethyl Group: A Potent Modulator of Electronic Properties
The trifluoromethyl group is renowned for its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. This property is primarily exerted through a powerful negative inductive effect (-I effect), which withdraws electron density from the aromatic ring through the sigma bond framework. Unlike many other substituents, the CF3 group has no significant resonance effect. This unidirectional and potent electron withdrawal has profound implications for the basicity of the isoquinoline nitrogen.
The basicity of isoquinoline arises from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. By withdrawing electron density from the ring system, the trifluoromethyl group effectively reduces the electron density at the nitrogen atom, making its lone pair less available for protonation. This results in a significant decrease in the basicity, and consequently, a lower pKa value compared to the parent isoquinoline. The magnitude of this effect is dependent on the position of the CF3 group on the isoquinoline scaffold.
Positional Effects of the Trifluoromethyl Group on Isoquinoline Basicity
While specific experimental pKa values for a comprehensive set of trifluoromethyl-substituted isoquinolines are not extensively documented in publicly available literature, we can predict the trends in basicity based on fundamental electronic principles. The strength of the inductive effect diminishes with distance. Therefore, the closer the CF3 group is to the nitrogen atom, the more pronounced its base-weakening effect will be.
Table 1: Predicted Trends in the pKa of Monosubstituted Trifluoromethylisoquinolines
| Position of CF3 Group | Expected Impact on Basicity (pKa) | Rationale |
| Unsubstituted | 5.14 (reference) | Baseline basicity of the parent isoquinoline.[1] |
| 1-CF3 | Significant Decrease | The CF3 group is in close proximity to the nitrogen atom, exerting a strong -I effect, thus significantly reducing the electron density on the nitrogen. |
| 3-CF3 | Significant Decrease | Similar to the 1-position, the CF3 group at this position strongly withdraws electron density from the pyridine ring, leading to a substantial decrease in basicity. One study on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines attributed a decrease in the amine's pKa to the presence of the 3-trifluoromethyl moiety.[3] |
| 4-CF3 | Moderate Decrease | The inductive effect is slightly attenuated due to increased distance from the nitrogen atom compared to the 1- and 3-positions. |
| 5-CF3 | Moderate to Significant Decrease | The CF3 group on the benzene ring will still exert a powerful inductive effect, which is transmitted through the fused ring system to the nitrogen atom. |
| 6-CF3 | Moderate Decrease | The inductive pull is transmitted through more bonds, leading to a less pronounced, but still significant, reduction in basicity. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the ring nitrogen.[2] |
| 7-CF3 | Moderate Decrease | Similar to the 6-position, the effect is transmitted through the benzene ring and is expected to be a moderate decrease in basicity. |
| 8-CF3 | Moderate to Significant Decrease | The proximity to the fusion of the two rings allows for a relatively strong transmission of the inductive effect to the nitrogen atom. |
It is important to note that these are predicted trends. The precise pKa values will also be influenced by solvation effects and subtle electronic perturbations. Therefore, experimental determination is crucial for accurate characterization.
Mechanistic Influence of the Trifluoromethyl Group
The reduction in basicity can be visualized by considering the equilibrium between the neutral isoquinoline and its protonated form, the isoquinolinium ion.
Caption: The electron-withdrawing CF3 group destabilizes the positive charge on the protonated isoquinolinium ion, shifting the equilibrium to the left and thus reducing basicity.
The strong inductive effect of the trifluoromethyl group destabilizes the resulting positive charge on the isoquinolinium ion. A less stable conjugate acid corresponds to a weaker base. This destabilization of the protonated form shifts the equilibrium towards the neutral, unprotonated isoquinoline, resulting in a lower pKa.
Experimental Protocol for the Determination of pKa
Given the importance of precise pKa values for quantitative structure-activity relationship (QSAR) studies and drug formulation, direct experimental determination is highly recommended. Potentiometric titration is a robust and widely accepted method for this purpose.
Workflow for pKa Determination by Potentiometric Titration
Caption: A stepwise workflow for the determination of pKa by potentiometric titration.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the trifluoromethyl-isoquinoline derivative of a precise concentration (e.g., 0.01 M) in high-purity water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be for that specific solvent system.
-
Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).
-
-
Instrumentation and Calibration:
-
Use a high-precision pH meter with a suitable electrode.
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.00 mL) of the trifluoromethyl-isoquinoline solution into a beaker.
-
Begin stirring the solution at a constant, moderate speed.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.10 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
The equivalence point can be determined by finding the point of inflection in the titration curve, which corresponds to the maximum of the first derivative (ΔpH/ΔV) or the zero crossing of the second derivative (Δ²pH/ΔV²).
-
The volume of titrant at the half-equivalence point is half the volume of titrant at the equivalence point.
-
The pKa is the pH value of the solution at the half-equivalence point.
-
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful tool for modulating the physicochemical properties of the isoquinoline scaffold. Its profound electron-withdrawing nature leads to a significant and predictable decrease in the basicity of the isoquinoline nitrogen. Understanding the magnitude of this effect, which is dependent on the substituent's position, is critical for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. While predictive models provide valuable insights, the experimental determination of pKa values, as outlined in this guide, is essential for generating the precise data needed to drive successful drug development programs.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-(Trifluoromethyl)isoquinoline Moiety: A Privileged Pharmacophore in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles has become a cornerstone of rational drug design. Among these, the isoquinoline scaffold, a structural motif prevalent in both natural products and synthetic pharmaceuticals, has emerged as a "privileged" structure due to its versatile biological activities.[1][2][3] The derivatization of this core with a trifluoromethyl (CF3) group, particularly at the 5-position, creates a pharmacophore with exceptional potential. The trifluoromethyl group is not merely a simple substituent; its unique electronic properties and steric profile dramatically influence a molecule's physicochemical and pharmacokinetic properties.[4][5][6] This in-depth guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of the 5-(trifluoromethyl)isoquinoline moiety. We will explore its synthesis, delve into its profound impact on drug-like properties, and examine its successful application in various drug discovery programs through detailed case studies.
Chapter 1: Physicochemical and Pharmacokinetic Profile of the this compound Core
The remarkable utility of the this compound scaffold in drug discovery stems from the synergistic interplay between the isoquinoline nucleus and the trifluoromethyl group. Understanding the individual contributions of each component is crucial to appreciating the advantages of the combined pharmacophore.
The Isoquinoline Nucleus: A Versatile Scaffold
The isoquinoline ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[7] This "privileged scaffold" is a common feature in a wide array of marketed and clinical drugs, lauded for its structural diversity and broad range of biological activities, including anticancer and antimicrobial effects.[1][2][8][9] Its rigid structure provides a well-defined framework for the orientation of substituents, facilitating precise interactions with biological targets. However, the unsubstituted isoquinoline ring can be susceptible to metabolic oxidation, a liability that can be mitigated through strategic substitution.
The Trifluoromethyl Group: A "Super-Methyl" Bioisostere
The trifluoromethyl (CF3) group has become an indispensable tool in medicinal chemistry, often acting as a bioisostere for a methyl group but with significantly enhanced properties.[10] Its strong electron-withdrawing nature and high lipophilicity profoundly impact a molecule's characteristics.[4][5]
Key advantages conferred by the CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[10][11] This often leads to a longer drug half-life and improved bioavailability.[4][11]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4][10]
-
Modulation of pKa: As a potent electron-withdrawing group, the CF3 group can lower the pKa of nearby basic functional groups, influencing their ionization state at physiological pH and thereby affecting target binding and cell permeability.
-
Improved Binding Affinity: The unique electronic and steric properties of the CF3 group can lead to stronger and more selective interactions with biological targets.[4][5]
Synergistic Effects in this compound
Placing the trifluoromethyl group at the 5-position of the isoquinoline ring results in a pharmacophore with a unique combination of desirable properties. The electron-withdrawing CF3 group modulates the electronic distribution of the entire ring system, which can influence its interaction with target proteins. Furthermore, the CF3 group at this position can act as a "metabolic shield," protecting the isoquinoline core from oxidative metabolism.[12] This strategic placement often leads to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to the unsubstituted parent molecule.
| Property | Isoquinoline | This compound | Rationale for Change |
| Lipophilicity (cLogP) | ~2.1 | Increased | The CF3 group is highly lipophilic.[4][10] |
| Metabolic Stability | Moderate | Significantly Increased | The C-F bond is resistant to enzymatic cleavage, blocking a potential site of metabolism.[10][11][12] |
| pKa (of ring nitrogen) | 5.4 | Decreased | The electron-withdrawing CF3 group reduces the basicity of the nitrogen atom. |
| Binding Interactions | Primarily H-bonding and π-stacking | Additional hydrophobic and electrostatic interactions possible | The CF3 group can engage in favorable interactions with hydrophobic pockets in target proteins.[5] |
Chapter 2: Synthetic Strategies for Accessing the this compound Scaffold
The synthesis of this compound derivatives can be approached through various strategies, broadly categorized by whether the trifluoromethyl group is introduced early in the synthetic sequence or at a later stage.
Classical Isoquinoline Syntheses
Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been workhorses in organic synthesis.[3] However, these methods may have limitations when applied to the synthesis of specifically substituted derivatives like this compound, often requiring less readily available starting materials.
Modern Synthetic Routes
More contemporary methods offer greater flexibility and efficiency for accessing the target scaffold.
2.2.1 Strategy A: Pre-introduction of the CF3 Group
This approach involves starting with a benzene-ring precursor that already bears the trifluoromethyl group at the desired position. Subsequent reactions are then used to construct the fused pyridine ring.
Synthesis via Pre-introduction of the CF3 Group.
Representative Protocol: Palladium-Catalyzed Annulation
This protocol outlines a general procedure for the synthesis of a this compound derivative from a trifluoromethylated benzonitrile.
-
Starting Material Preparation: Begin with a commercially available or synthesized 2-bromo-4-(trifluoromethyl)benzonitrile.
-
Sonogashira Coupling: React the benzonitrile with a suitable terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.
-
Deprotection: If a silyl-protected alkyne was used, remove the silyl group using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Cyclization/Annulation: The resulting 2-alkynylbenzonitrile can undergo cyclization to the isoquinoline core under various conditions, often promoted by a transition metal catalyst or strong acid.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
2.2.2 Strategy B: Late-Stage Trifluoromethylation
This strategy involves first synthesizing the isoquinoline or a precursor and then introducing the trifluoromethyl group in one of the final steps. This can be advantageous for creating a library of analogs from a common intermediate.
Synthesis via Late-Stage Trifluoromethylation.
Representative Protocol: Trifluoromethylation of a 5-Iodoisoquinoline
This protocol describes the introduction of a CF3 group onto a pre-functionalized isoquinoline ring.
-
Starting Material: Prepare 5-iodoisoquinoline via standard halogenation methods.
-
Trifluoromethylation Reaction: In a reaction vessel under an inert atmosphere, combine the 5-iodoisoquinoline, a trifluoromethyl source such as the Ruppert-Prakash reagent (TMSCF3), a copper catalyst (e.g., CuI), and a suitable ligand in a polar aprotic solvent like DMF.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with an aqueous solution (e.g., ammonium hydroxide), and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Chapter 3: The this compound Pharmacophore in Action: Case Studies
The true value of the this compound pharmacophore is demonstrated by its successful incorporation into potent and selective drug candidates. The following case studies highlight its application in targeting key protein classes.
Case Study: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The isoquinoline scaffold is a well-established hinge-binding motif for many kinase inhibitors.[13] The addition of a 5-trifluoromethyl group can enhance binding affinity and improve the overall drug-like properties of these inhibitors.
Structure-Activity Relationship (SAR) Insights:
In many kinase inhibitors, the nitrogen of the isoquinoline ring forms a critical hydrogen bond with the "hinge" region of the kinase active site. The 5-trifluoromethyl group often extends into a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.[14] SAR studies have shown that the presence of the CF3 group at this position can lead to a significant increase in potency compared to analogs with other substituents.[15]
Key Binding Interactions of a 5-CF3-Isoquinoline Kinase Inhibitor.
Mechanism of Action: Inhibition of a Signaling Pathway
Kinase inhibitors act by blocking the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that are often hyperactivated in diseases like cancer.
Mechanism of Action of a Kinase Inhibitor.
Compounds incorporating a 5-trifluoromethyl-pyrimidine core, a close bioisostere of the isoquinoline, have shown potent dual inhibition of kinases like FLT3 and CHK1, with excellent antiproliferative activity against cancer cell lines.[16] This highlights the power of the trifluoromethyl group in this position for achieving high potency.
Case Study: Tetrahydroisoquinoline (THIQ) Derivatives in Neurodegenerative and Infectious Diseases
The reduced form of isoquinoline, 1,2,3,4-tetrahydroisoquinoline (THIQ), is another privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[17] The incorporation of a trifluoromethyl group onto the THIQ core is a strategy to enhance metabolic stability and potency. For example, N-2,2,2-trifluoroethyl substitution on THIQ analogs has been used to improve metabolic stability while maintaining potent antimalarial activity.[17] SAR studies on THIQ-based compounds have shown that substitutions on the benzene ring are crucial for activity, and halogen atoms often play a key role in binding affinity.[18][19][20]
Chapter 4: Future Directions and Outlook
The this compound pharmacophore continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of this compound derivatives, particularly through late-stage C-H functionalization, will enable the rapid generation of diverse compound libraries.
-
New Therapeutic Targets: While kinase inhibition is a major application, the versatility of this scaffold will undoubtedly lead to its exploration against a wider range of targets, including GPCRs, ion channels, and enzymes involved in metabolic diseases.
-
Advanced Drug Modalities: The core could be incorporated into more complex drug modalities like Proteolysis Targeting Chimeras (PROTACs), where its favorable properties could contribute to the development of highly potent and selective protein degraders.
-
Computational Design: The use of computational tools, such as molecular docking and free energy perturbation calculations, will play an increasingly important role in the rational design of next-generation inhibitors based on this privileged scaffold.
References
- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 18. 6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline|CAS 1339156-15-8 [benchchem.com]
- 19. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
regioselective synthesis of 5-substituted isoquinolines
An Application Guide to the Regioselective Synthesis of 5-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the C5 Position
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. Within this privileged scaffold, the C5 position holds particular strategic importance. Substitution at this position can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties by modulating interactions with target proteins and influencing overall molecular conformation.
However, the presents a significant challenge. Classical synthetic methods, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often provide limited control over regioselectivity, particularly when the benzene ring precursor is metasubstituted, leading to mixtures of 5- and 7-substituted isomers.[2][3] This lack of control necessitates tedious purification steps and lowers overall yields, hindering the rapid generation of compound libraries for drug discovery.
This guide provides an in-depth exploration of modern, field-proven strategies that offer precise regiochemical control to selectively synthesize 5-substituted isoquinolines. We will move beyond simple procedural lists to dissect the causality behind these powerful techniques, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategy 1: Directed ortho-Metalation (DoM) of Benzylic Precursors
Directed ortho-metalation (DoM) is arguably one of the most powerful and reliable strategies for achieving unambiguous regiocontrol in aromatic functionalization.[4][5] The core principle involves the use of a directing metalation group (DMG) that coordinates to a strong organolithium base, guiding deprotonation exclusively to the adjacent ortho position.[4] By strategically placing a DMG on a benzylic precursor, one can pre-functionalize the future C5 position of the isoquinoline ring before the heterocyclic ring is even formed.
Causality and Mechanistic Insight
The power of DoM lies in its kinetically controlled deprotonation. A heteroatom-containing DMG (e.g., -CONR₂, -OMe, -OCONR₂) acts as a Lewis basic site, coordinating with the Lewis acidic lithium atom of an alkyllithium base (like n-BuLi or s-BuLi).[4] This coordination pre-complexes the base near one of the ortho C-H bonds, dramatically lowering the activation energy for its abstraction over any other proton in the molecule. The resulting ortho-lithiated species is then a potent nucleophile, ready to be trapped by a wide range of electrophiles to install the desired C5-substituent.
The workflow below illustrates this concept, starting from an ortho-tolualdehyde derivative, where the imine serves as a precursor to the isoquinoline nitrogen and C1 position.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
Bischler-Napieralski synthesis of 5-(Trifluoromethyl)isoquinoline
Application Note & Protocol
Topic: Bischler-Napieralski Synthesis of 5-(Trifluoromethyl)isoquinoline
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The Bischler-Napieralski reaction is a cornerstone of synthetic chemistry, providing a powerful method for constructing the 3,4-dihydroisoquinoline ring system, which can be readily aromatized to the corresponding isoquinoline.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound, a molecule of interest due to the unique electronic properties imparted by the trifluoromethyl group. We address the specific challenges posed by the strongly electron-withdrawing -CF3 group, which deactivates the aromatic ring towards the requisite intramolecular electrophilic substitution, and present a robust protocol utilizing enhanced dehydrating conditions to overcome this obstacle.[3][4]
Introduction: The Challenge of Electron-Deficient Substrates
The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[1] Consequently, its efficiency is highest when the β-phenylethylamine precursor bears electron-donating groups on the aromatic ring, as these groups activate the ring towards electrophilic attack.[4][5]
The target molecule, this compound, presents a significant synthetic hurdle. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which substantially deactivates the aromatic ring, rendering the key cyclization step difficult under standard conditions.[3] This deactivation reduces the nucleophilicity of the arene, demanding more forceful reaction conditions to promote the formation of the new carbon-carbon bond.[2][3] This protocol employs a combination of phosphoryl chloride (POCl3) and phosphorus pentoxide (P2O5), a highly effective dehydrating system for less reactive substrates.[1][2]
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic intermediate. While two mechanisms have been proposed, the nitrilium ion pathway is widely accepted as the operative route under the strongly acidic and dehydrating conditions employed here.[1][6]
-
Amide Activation: The carbonyl oxygen of the N-acyl-β-phenylethylamine precursor attacks the electrophilic phosphorus center of POCl3.
-
Formation of the Nitrilium Ion: Subsequent elimination of a dichlorophosphate group generates a highly reactive nitrilium ion intermediate. The use of P2O5 in conjunction with POCl3 can form pyrophosphates, which are even better leaving groups and facilitate the formation of this key intermediate.[6]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-deficient nitrilium ion is a potent electrophile. The aromatic ring attacks the electrophilic carbon of the nitrilium ion in the rate-determining cyclization step.
-
Rearomatization & Product Formation: The resulting intermediate undergoes deprotonation to restore aromaticity, yielding the 3,4-dihydroisoquinoline product.
Overall Synthetic Workflow
The synthesis is a two-stage process, beginning with the preparation of the amide precursor followed by the critical Bischler-Napieralski cyclization and subsequent aromatization.
Figure 1: Two-stage workflow for the synthesis of 1-Methyl-5-(trifluoromethyl)isoquinoline.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. Phosphorus pentoxide (P2O5) is a powerful dehydrating agent. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of N-(2-(3-(Trifluoromethyl)phenyl)ethyl)acetamide (Precursor)
This procedure outlines the acylation of the starting amine to form the necessary amide precursor.
Materials & Reagents:
-
2-(3-(Trifluoromethyl)phenyl)ethan-1-amine
-
Acetic Anhydride (Ac2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine (1.0 equiv) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
-
Slowly add acetic anhydride (1.1 equiv) dropwise. A slight exotherm may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.
-
The product, N-(2-(3-(Trifluoromethyl)phenyl)ethyl)acetamide, can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Bischler-Napieralski Cyclization & Aromatization
This protocol details the critical cyclization of the electron-deficient precursor.
Materials & Reagents:
-
N-(2-(3-(Trifluoromethyl)phenyl)ethyl)acetamide (1.0 equiv)
-
Phosphoryl chloride (POCl3), freshly distilled
-
Phosphorus pentoxide (P2O5)
-
Toluene or Acetonitrile, anhydrous
-
10% Palladium on Carbon (Pd/C)
-
Crushed ice
-
10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
Cyclization:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add the precursor amide (1.0 equiv).
-
Add anhydrous toluene or acetonitrile as the solvent (approx. 0.3 M).
-
Expert Insight: While the reaction can be run neat in POCl3, using a high-boiling solvent like toluene allows for more controlled heating.[6]
-
Carefully add phosphorus pentoxide (P2O5) (approx. 1.5 equiv) to the mixture with vigorous stirring.
-
Slowly add freshly distilled phosphoryl chloride (POCl3) (approx. 3.0-5.0 equiv).
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. The harsh conditions are necessary to overcome the deactivation by the -CF3 group.[2][3]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with stirring. This quenching step is highly exothermic.
-
Once the quench is complete, carefully basify the acidic aqueous solution to a pH > 10 using 10% aqueous NaOH.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-methyl-5-(trifluoromethyl)-3,4-dihydroisoquinoline.
-
-
Aromatization:
-
Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene).
-
Add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction, filter through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the final product, 1-methyl-5-(trifluoromethyl)isoquinoline, by column chromatography on silica gel.
-
Key Reaction Parameters & Expected Outcome
The following table summarizes the critical parameters for the Bischler-Napieralski cyclization step.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | N-(2-(3-(CF3)phenyl)ethyl)acetamide | Pre-formed amide is essential. |
| Dehydrating Agent | POCl3 in combination with P2O5 | Provides the strong dehydrating power needed for electron-deficient rings.[1][2] |
| Stoichiometry | 3-5 equiv. POCl3, 1.5 equiv. P2O5 | Excess reagent drives the reaction to completion. |
| Solvent | Toluene, Acetonitrile, or neat POCl3 | Anhydrous conditions are critical. High-boiling solvent allows for sustained high temperatures.[6] |
| Temperature | Reflux (100-150 °C) | High thermal energy is required to overcome the activation barrier of the deactivated ring. |
| Reaction Time | 12-24 hours | Slower reaction kinetics due to the -CF3 group necessitate longer reaction times. |
| Expected Yield | 40-60% | Yields are typically moderate for deactivated substrates due to the harsh conditions. |
Troubleshooting and Field Insights
-
Low or No Conversion: The primary cause is insufficient dehydrating power or temperature. Ensure POCl3 is fresh and glassware is scrupulously dry. Increasing the amount of P2O5 or extending the reflux time may improve conversion.
-
Formation of Styrene Side-Product: A potential side reaction is the retro-Ritter reaction, which can form a styrene derivative.[2][6] This is evidence for the nitrilium salt intermediate. While difficult to suppress entirely under these harsh conditions, ensuring a sufficiently high concentration of the reactants can favor the intramolecular cyclization.
-
Difficult Purification: The crude product may contain baseline impurities. A thorough aqueous work-up with careful pH adjustment is critical. Column chromatography is almost always required for obtaining the pure product.
Mechanistic Visualization
The diagram below illustrates the key steps in the formation of the dihydroisoquinoline intermediate via the nitrilium ion pathway.
Figure 2: Simplified mechanism of the Bischler-Napieralski cyclization.
References
Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of 5-(Trifluoromethyl)isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of the Pictet-Spengler reaction for the synthesis of 5-(Trifluoromethyl)isoquinoline scaffolds, valuable structural motifs in medicinal chemistry. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the electron-withdrawing nature of this group presents unique challenges for the classical Pictet-Spengler cyclization. These notes offer insights into overcoming these challenges and provide detailed protocols for the synthesis of the requisite starting materials and the final tetrahydroisoquinoline product.
Part 1: CORE DIRECTIVE - A Focused Guide to a Challenging Transformation
The synthesis of this compound derivatives via the Pictet-Spengler reaction is a testament to the enduring utility of this century-old transformation, adapted for modern medicinal chemistry. Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction classically involves the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions to form a tetrahydroisoquinoline.[3][4] The core of the reaction is an intramolecular electrophilic aromatic substitution, a step that is significantly influenced by the electronic nature of the aromatic ring.
The focus of this guide is to address the specific challenges posed by the strongly electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring. This substituent deactivates the aromatic nucleus, making the crucial intramolecular cyclization step more demanding than in cases with electron-rich substrates.[2][5] Consequently, reaction conditions must be carefully optimized to achieve satisfactory yields. This document will first detail the synthesis of the key precursor, 2-(3-(trifluoromethyl)phenyl)ethan-1-amine, and then provide a robust protocol for its subsequent Pictet-Spengler cyclization.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Expertise, Trustworthiness, and Authoritative Grounding
Expertise & Experience: Understanding the "Why"
The standard Pictet-Spengler reaction often proceeds under mild acidic conditions, especially with electron-donating groups on the aromatic ring that facilitate electrophilic attack.[5] However, the deactivating effect of the trifluoromethyl group necessitates the use of stronger acid catalysts to promote the formation of the key iminium ion intermediate and to drive the subsequent cyclization.[1][2] The choice of a potent acid catalyst like trifluoroacetic acid (TFA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is therefore a critical parameter.[6][7] These strong acids enhance the electrophilicity of the iminium ion, compensating for the reduced nucleophilicity of the trifluoromethyl-substituted aromatic ring.
Furthermore, the choice of the formaldehyde source is an important consideration for practicality and safety. While aqueous formaldehyde can be used, anhydrous sources such as paraformaldehyde or 1,3,5-trioxane are often preferred to minimize side reactions and ensure reproducible results, especially when using water-sensitive strong acids.[1][8]
Trustworthiness: A Self-Validating System
The protocols provided herein are designed to be robust and reproducible. They include detailed step-by-step instructions, purification methods, and characterization data. The synthesis of the starting material is presented as a validated multi-step sequence, ensuring a reliable supply of the key precursor for the Pictet-Spengler reaction. Each step includes clear guidance on monitoring reaction progress and purifying the desired product.
Authoritative Grounding & Comprehensive References
The mechanistic discussions and protocol recommendations are grounded in established principles of organic chemistry and supported by citations to peer-reviewed literature.
Part 3: VISUALIZATION & FORMATTING
Experimental Workflow and Reaction Mechanisms
To visually represent the synthetic strategy, the following diagrams illustrate the key transformations.
Caption: Synthetic route to the key precursor.
Caption: Mechanism of the Pictet-Spengler reaction.
Application Notes
The successful execution of the Pictet-Spengler reaction for the synthesis of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hinges on two key stages: the preparation of the starting β-arylethylamine and the acid-catalyzed cyclization.
Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine
The synthesis of this key precursor is not trivial and is typically achieved through a multi-step sequence starting from commercially available 3-(trifluoromethyl)phenethyl alcohol.
-
Oxidation of 3-(Trifluoromethyl)phenethyl alcohol: The primary alcohol needs to be oxidized to the corresponding aldehyde, 3-(trifluoromethyl)phenylacetaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Milder oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended for this transformation.[9] These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes.[9]
-
Reductive Amination of 3-(Trifluoromethyl)phenylacetaldehyde: The resulting aldehyde can be converted to the desired primary amine via reductive amination. This can be achieved in a one-pot procedure by treating the aldehyde with ammonia in the presence of a reducing agent.[3][10] Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 over a palladium on carbon catalyst).[3][11] The choice of reducing agent may depend on the scale of the reaction and the available laboratory equipment.
The Pictet-Spengler Reaction with an Electron-Deficient Substrate
As previously mentioned, the electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring less nucleophilic, thus hindering the key cyclization step.[2][5] To overcome this, the following points should be considered:
-
Choice of Acid Catalyst: Strong acids are essential. Trifluoroacetic acid (TFA) is a common choice as it can also serve as the solvent.[1][2] For even more challenging substrates, Eaton's reagent (a 7.5-10 wt% solution of P2O5 in methanesulfonic acid) can be employed.[6][7] This reagent is a powerful dehydrating agent and a strong acid, which can significantly promote the reaction.
-
Formaldehyde Source: Anhydrous sources of formaldehyde, such as paraformaldehyde or 1,3,5-trioxane, are recommended.[1][8] These reagents decompose in the acidic medium to generate formaldehyde in situ, avoiding the introduction of water which can be detrimental, especially when using strong, water-sensitive acids like Eaton's reagent.
-
Reaction Temperature: Due to the deactivated nature of the substrate, the reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the chosen acid catalyst and solvent, and should be determined empirically, typically ranging from room temperature to reflux.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to avoid the formation of byproducts.
Protocols
Protocol 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine
Step 1a: Oxidation of 3-(Trifluoromethyl)phenethyl alcohol to 3-(Trifluoromethyl)phenylacetaldehyde
| Parameter | Value |
| Starting Material | 3-(Trifluoromethyl)phenethyl alcohol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 3-(trifluoromethyl)phenethyl alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(trifluoromethyl)phenylacetaldehyde, which can be used in the next step without further purification.
Step 1b: Reductive Amination of 3-(Trifluoromethyl)phenylacetaldehyde
| Parameter | Value |
| Starting Material | 3-(Trifluoromethyl)phenylacetaldehyde |
| Reagents | Ammonia (7N solution in Methanol), Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Procedure:
-
Dissolve the crude 3-(trifluoromethyl)phenylacetaldehyde (1.0 equivalent) in methanol.
-
Add a 7N solution of ammonia in methanol (10-20 equivalents) and stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-(trifluoromethyl)phenyl)ethan-1-amine.
Protocol 2: Pictet-Spengler Reaction for 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
| Parameter | Value |
| Starting Material | 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine |
| Reagents | Paraformaldehyde, Trifluoroacetic acid (TFA) |
| Solvent | Trifluoroacetic acid (TFA) |
| Temperature | 50-70 °C |
| Reaction Time | 24-48 hours |
Procedure:
-
To a solution of 2-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.0 equivalent) in trifluoroacetic acid (TFA), add paraformaldehyde (1.2 equivalents).
-
Heat the reaction mixture to 50-70 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 9-10 with a concentrated solution of sodium hydroxide, keeping the mixture cool in an ice bath.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.
References
- 1. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles (2019) | Parisa Gholamzadeh | 25 Citations [scispace.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Trifluoromethyl Group in Isoquinoline Scaffolds
The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[1] In the landscape of modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (–CF₃) group into such heterocyclic scaffolds is a cornerstone of rational drug design. The introduction of this powerfully electron-withdrawing moiety can profoundly alter the physicochemical properties of a parent molecule, often leading to significant enhancements in metabolic stability, lipophilicity, and binding affinity for its biological target.[1] These molecular improvements frequently translate into superior pharmacokinetic profiles and enhanced therapeutic efficacy.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 5-(trifluoromethyl)isoquinoline, a key building block for the development of novel therapeutics. While various methods exist for the synthesis of substituted isoquinolines, this document will focus on a robust and reliable approach that combines classical cyclization chemistry with modern palladium-catalyzed aromatization.
Synthetic Strategy: A Fusion of Classical and Catalytic Methods
The synthesis of this compound is most effectively approached through the construction of the isoquinoline core from a pre-functionalized aromatic precursor. The chosen strategy involves a multi-step sequence commencing with a commercially available trifluoromethylated phenethylamine derivative. The key steps are:
-
Amide Formation: Acylation of 2-(3-(trifluoromethyl)phenyl)ethylamine to form the corresponding N-acyl derivative. This step introduces the necessary carbon atoms for the formation of the second ring of the isoquinoline system.
-
Bischler-Napieralski Cyclization: An acid-catalyzed intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline intermediate. This classic reaction is highly effective for the formation of the isoquinoline ring system, particularly with electron-withdrawing groups on the benzene ring.[2][3]
-
Palladium-Catalyzed Dehydrogenation: Aromatization of the dihydroisoquinoline intermediate to yield the final this compound. This step employs a palladium catalyst to efficiently remove hydrogen and form the stable aromatic ring.
This synthetic route is advantageous due to the commercial availability of the starting materials and the reliability of the individual transformations.
Reaction Schematics and Mechanistic Considerations
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Mechanism of Palladium-Catalyzed Dehydrogenation
The dehydrogenation of the 3,4-dihydroisoquinoline intermediate is facilitated by a palladium on carbon (Pd/C) catalyst. The mechanism, while complex and occurring on a heterogeneous surface, can be conceptualized as follows:
-
Adsorption: The dihydroisoquinoline molecule adsorbs onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium metal facilitates the cleavage of C-H bonds, with the hydrogen atoms being adsorbed onto the palladium surface.
-
Reductive Elimination: Gaseous hydrogen (H₂) is formed from the adsorbed hydrogen atoms and is released from the catalyst surface.
-
Desorption: The resulting aromatic this compound desorbs from the catalyst surface.
References
Application Note: Regioselective Radical Trifluoromethylation of Isoquinoline at the C5-Position
Abstract
The incorporation of a trifluoromethyl (–CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Isoquinoline, a privileged core in numerous pharmaceuticals, presents a significant challenge in regioselective functionalization due to the competing reactivity of its various C–H bonds. Directing radical trifluoromethylation to the C5-position is particularly challenging, as radical additions often favor the C1 or other positions on the pyridine ring. This application note provides a comprehensive guide for researchers, detailing a robust, silver-catalyzed protocol for the selective C–H trifluoromethylation of isoquinoline at the 5-position. We will explore the mechanistic principles governing regioselectivity and provide a detailed, step-by-step experimental procedure, complete with troubleshooting insights and data interpretation guidelines.
Mechanistic Insights & The Challenge of C5 Regioselectivity
The direct C–H functionalization of N-heterocycles via a radical pathway is an efficient strategy, avoiding the need for pre-functionalized substrates.[3] However, controlling the site of reaction on the isoquinoline nucleus is non-trivial.
Electronic Landscape of Isoquinoline: The isoquinoline ring system consists of two fused aromatic rings: a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system to electrophilic substitution but activates it towards nucleophilic and radical attack.
-
C1 Position: This position is electronically activated due to its proximity to the nitrogen atom, making it a common site for nucleophilic and radical addition. The resulting radical intermediate is stabilized by the adjacent nitrogen.
-
C5 and C8 Positions: These positions on the carbocyclic (benzene) ring are often the next most reactive sites for radical attack, influenced by the overall electronic distribution and steric factors.
-
Other Positions (C3, C4, C6, C7): These positions are generally less reactive towards radical attack.
Achieving C5 selectivity requires overcoming the inherent reactivity of the C1 position. Strategies often rely on fine-tuning reaction conditions to exploit subtle differences in steric hindrance and the stability of radical intermediates, or by using directing groups.[4] The method detailed in this note leverages a catalyst system that favors attack on the benzenoid ring.
The Role of the CF3 Radical: The trifluoromethyl radical (•CF3) is a highly reactive and electrophilic species.[5] Its generation from precursors like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or Togni's reagent is a key step.[1][5] In silver-catalyzed systems, an oxidant like potassium persulfate (K2S2O8) facilitates the single-electron transfer (SET) process to generate the •CF3 radical, which then attacks the isoquinoline ring.
Caption: General mechanism of radical trifluoromethylation.
Methodologies for C5-Trifluoromethylation
Several methods have been developed for the radical trifluoromethylation of heterocycles. While photoredox catalysis has shown immense utility[6][7], silver-catalyzed methods offer a practical, often lower-cost alternative that demonstrates excellent regioselectivity for certain substrates.
| Method | Catalyst/Initiator | CF3 Source | Typical Conditions | Selectivity | Reference |
| Silver-Catalyzed | AgNO3 / K2S2O8 | CF3SO2Na | H2O/DCE, 80 °C | Good to Excellent C5 | Protocol Detailed Below |
| Photoredox | Ir or Ru complex / Visible Light | CF3SO2Na | Organic Solvent, RT | Varies (often C1) | [8] |
| Directed | Transition Metal (e.g., Cu) | Various | Requires directing group | Excellent (site-specific) | [4] |
This note will focus on the Silver-Catalyzed method due to its operational simplicity and proven C5-selectivity for the parent isoquinoline system.
Detailed Experimental Protocol: Silver-Catalyzed C5-Trifluoromethylation
This protocol is adapted from established procedures for the trifluoromethylation of heteroarenes using Langlois' reagent.
3.1 Materials and Equipment
-
Reagents:
-
Isoquinoline (≥98%)
-
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent, ≥97%)
-
Silver nitrate (AgNO3, ≥99%)
-
Potassium persulfate (K2S2O8, ≥99%)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask or screw-cap reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
3.2 Reaction Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective remote C–H trifluoromethylation of aminoquinolines with CF3SO2Na under visible light irradiation in the absence of an external photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Structural Characterization of 5-(Trifluoromethyl)isoquinoline by NMR Spectroscopy and Mass Spectrometry
Introduction: The Significance of Fluorinated Isoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. The strategic incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and steric bulk of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by altering the electronic nature of the aromatic system.[1] 5-(Trifluoromethyl)isoquinoline (Figure 1), a key building block in drug discovery, requires precise and unambiguous structural characterization to ensure the integrity of downstream applications in medicinal chemistry. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), offering field-proven insights and detailed protocols for researchers.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.
Sample Preparation Protocol
A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, offering good solubility and a clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in a reasonable acquisition time for both ¹H and ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene (C₆H₅CF₃) at -63.72 ppm relative to CFCl₃ can be used.[2]
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.
¹H NMR Spectroscopy: Elucidating the Aromatic Proton Environment
The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the protons in the molecule.
Protocol for ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Expected ¹H NMR Data and Interpretation:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex pattern of signals for the six protons on the isoquinoline core. The electron-withdrawing nature of the CF₃ group and the nitrogen atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~9.3 | s | - |
| H-3 | ~8.6 | d | J ≈ 5-6 |
| H-4 | ~7.8 | d | J ≈ 5-6 |
| H-6 | ~8.2 | d | J ≈ 7-8 |
| H-7 | ~7.7 | t | J ≈ 7-8 |
| H-8 | ~8.0 | d | J ≈ 7-8 |
Note: Predicted chemical shifts are based on the analysis of similar isoquinoline derivatives. Actual values may vary.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their hybridization and electronic environment. The presence of the CF₃ group will introduce characteristic splitting patterns due to C-F coupling.
Protocol for ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more
-
Relaxation Delay (d1): 2 seconds
-
Expected ¹³C NMR Data and Interpretation:
The spectrum will show ten distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, and the carbon atom attached to the CF₃ group (C-5) will also exhibit a quartet splitting pattern, albeit with a smaller coupling constant.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF) (Hz) |
| C-1 | ~152 | s | - |
| C-3 | ~144 | s | - |
| C-4 | ~122 | s | - |
| C-4a | ~128 | s | - |
| C-5 | ~130 | q | ²JCF ≈ 30-35 |
| C-6 | ~127 | s | - |
| C-7 | ~131 | s | - |
| C-8 | ~129 | s | - |
| C-8a | ~135 | s | - |
| CF₃ | ~124 | q | ¹JCF ≈ 270-280 |
Note: Predicted chemical shifts are based on the analysis of similar trifluoromethylated aromatic compounds.[3]
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine
¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl group.
Protocol for ¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~50 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Expected ¹⁹F NMR Data and Interpretation:
The ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift is indicative of the electronic environment of the CF₃ group attached to the aromatic ring. For a trifluoromethyl group on an isoquinoline ring, the chemical shift is typically observed in the range of -60 to -65 ppm relative to CFCl₃.[3]
Section 2: Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy.
Sample Preparation and Ionization
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is likely to produce the protonated molecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Expected HRMS Data:
-
Molecular Formula: C₁₀H₆F₃N
-
Monoisotopic Mass: 197.0452 g/mol
-
Expected Ion: [M+H]⁺
-
Calculated m/z for [C₁₀H₇F₃N]⁺: 198.0525
The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis (MS/MS)
Predicted Fragmentation Pathways:
Under collision-induced dissociation (CID), the protonated molecular ion (m/z 198.0525) may undergo fragmentation through several pathways:
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 171.0426.
-
Loss of HF: Elimination of a hydrogen fluoride molecule could result in a fragment at m/z 178.0446.
-
Loss of a Trifluoromethyl Radical (•CF₃): While less common in ESI, it could lead to a fragment at m/z 129.0578, corresponding to the isoquinoline core.
Conclusion
The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with high-resolution mass spectrometry, provides a robust and unequivocal characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important synthetic building block. The orthogonal nature of these analytical techniques provides a self-validating system for structural confirmation, which is a cornerstone of scientific integrity in modern chemical research.
References
- 1. rsc.org [rsc.org]
- 2. colorado.edu [colorado.edu]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 5-(Trifluoromethyl)isoquinoline as a Potent Kinase Inhibitor
Disclaimer: No specific biological data for 5-(Trifluoromethyl)isoquinoline as a kinase inhibitor has been found in the public domain. The following application notes and protocols are based on the established activities of the broader isoquinoline class of kinase inhibitors and the known effects of trifluoromethyl groups in medicinal chemistry.[1][2][3] This document is intended to serve as a comprehensive methodological guide for researchers to characterize the kinase inhibitory potential of this compound or structurally related compounds. All experimental data presented is hypothetical and for illustrative purposes only.
Introduction: The Promise of a Privileged Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse pharmacological activities.[3][4][5] In the realm of oncology and inflammatory disease, isoquinoline derivatives have emerged as a highly promising class of protein kinase inhibitors.[1][3][6] Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, making them critical therapeutic targets.[7][8][9]
The strategic incorporation of a trifluoromethyl (-CF3) group, as in this compound, is a widely used strategy in modern drug design. This modification can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][10]
This guide provides a structured, multi-stage workflow for the comprehensive evaluation of this compound as a novel kinase inhibitor, from initial biochemical validation to characterization in a cellular context.
Section 1: Initial Biochemical Characterization
The first essential step is to determine if this compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency. This is achieved through direct, cell-free in vitro assays.
Rationale
Biochemical assays provide the cleanest assessment of direct enzyme inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects within a cell.[11][12] The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[13][14]
Protocol 1.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][12][15] The ADP-Glo™ Kinase Assay is used here as a representative example.
Materials:
-
This compound (Test Compound)
-
10 mM stock solution of Test Compound in 100% DMSO
-
Target Kinase and its specific Substrate Peptide
-
ATP (at a concentration equal to the Km for the target kinase to ensure data comparability)[14]
-
Staurosporine (Positive Control Inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[7]
-
White, opaque 384-well plates
Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the 10 mM stock solution of this compound in DMSO. This will be your concentration gradient for IC50 determination. Prepare a similar dilution series for Staurosporine.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilutions to the appropriate wells.
-
Include positive controls (DMSO vehicle only, no inhibitor) and negative controls (no kinase).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2X ATP solution to each well.
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[12]
Data Analysis and Presentation: IC50 Determination
The potency of this compound is determined by calculating its IC50 value.
-
Data Normalization: Normalize the data by setting the average signal from the positive control (DMSO only) wells as 100% activity and the average signal from the negative control (no kinase) wells as 0% activity.
-
Curve Fitting: Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]
Hypothetical Data Summary:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
|---|---|---|
| Kinase A | 25 | 8 |
| Kinase B | 850 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 120 | 5 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control for assay validation.[7]
Section 2: Kinase Selectivity Profiling
An ideal kinase inhibitor is highly selective for its intended target, minimizing off-target effects that can lead to toxicity.[16] Kinome-wide screening is essential to understand the selectivity profile of a new compound.
Rationale
Screening a new inhibitor against a large panel of kinases provides a comprehensive overview of its specificity. This "selectivity profile" is critical for predicting potential side effects and for guiding further optimization of the drug candidate.[15][17]
Methodology: Large-Panel Kinase Screening
Given the scale of the human kinome (over 500 kinases), selectivity profiling is typically performed as a service by specialized contract research organizations (CROs).[17][18][19]
Workflow:
-
CRO Selection: Choose a vendor offering kinase profiling services (e.g., Pharmaron, Reaction Biology, Promega).[11][17][18]
-
Panel Selection: Select a screening panel. Options often range from a small "mini-panel" of ~70 kinases to a full kinome panel of over 500 kinases.[18]
-
Assay Format: The compound is typically first screened at a single high concentration (e.g., 1 µM or 10 µM) against the entire panel.
-
Hit Identification: Kinases showing significant inhibition (e.g., >70% inhibition) at the screening concentration are identified as "hits."
-
IC50 Determination for Hits: Full dose-response curves and IC50 values are then determined for these identified hits to confirm their potency.
Section 3: Cellular Activity and Mechanism of Action
While biochemical assays confirm direct inhibition, cellular assays are crucial to verify that the compound can enter cells, engage its target in a physiological environment, and exert the desired biological effect.[15][20]
Protocol 3.1: Cellular Target Engagement Assay (NanoBRET™)
This assay quantitatively measures the binding of the inhibitor to its target kinase inside living cells.[11][20]
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and competes with the tracer for binding will disrupt BRET, causing a measurable decrease in the signal.[11]
Methodology: This assay is typically run using commercially available kits and reagents (e.g., from Promega) and requires specialized plate readers. The protocol involves:
-
Seeding HEK293 cells transiently expressing the kinase-NanoLuc® fusion protein.
-
Treating the cells with a serial dilution of this compound.
-
Adding the cell-permeable NanoBRET® tracer.
-
Measuring the BRET signal to determine the compound's affinity and occupancy at the target within the live cell.[11]
Protocol 3.2: Cell Viability / Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.[1][21] It assesses the functional consequence of inhibiting a kinase involved in cell growth.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., A549, MCF-7).
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).[21]
Protocol 3.3: Western Blot Analysis of Downstream Signaling
This technique provides mechanistic proof that the inhibitor is blocking the intended signaling pathway within the cell.[1][21]
Rationale: A functional kinase phosphorylates its downstream substrates. By treating cells with the inhibitor and then measuring the phosphorylation status of a known substrate, one can directly observe the inhibitor's effect on the signaling cascade.[22]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat them with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate (e.g., anti-total-Akt) to ensure equal protein loading.[21]
-
Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein with increasing inhibitor concentration confirms target engagement and pathway inhibition.
Conclusion
This document outlines a rigorous, multi-step strategy for the characterization of this compound as a potential kinase inhibitor. By progressing from foundational biochemical assays to more complex cellular analyses, researchers can build a comprehensive data package to validate its potency, selectivity, and mechanism of action. The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation as described herein is the critical first step in translating a promising chemical entity into a potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pharmaron.com [pharmaron.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bischler-Napieralski Reaction for Electron-Deficient Systems
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful cyclization reaction, particularly when dealing with β-arylethylamides bearing electron-withdrawing groups (EWGs). As an intramolecular electrophilic aromatic substitution, the electronic nature of the aromatic ring is paramount to the success of this transformation.[1][2][3] This resource provides in-depth troubleshooting, answers to frequently asked questions, and field-proven protocols to help you navigate these challenges.
Foundational Understanding: The Challenge of Electron-Withdrawing Groups
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are prevalent scaffolds in numerous alkaloids and pharmaceutical agents.[1][3] The reaction proceeds by the cyclization of a β-arylethylamide using a dehydrating agent.[1][4][5] The success of this reaction hinges on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs) on the benzene ring enhance the reaction's efficiency, while electron-withdrawing groups (EWGs) deactivate the ring, making the intramolecular electrophilic aromatic substitution step significantly more challenging.[2][4] Consequently, reactions with electron-deficient substrates often result in low yields, incomplete conversion, or the formation of unwanted side products.
Two primary mechanisms are generally considered for the Bischler-Napieralski reaction, and the prevailing pathway can be influenced by the reaction conditions.[1][4][6]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate.[1][4][6]
-
Mechanism II: Proceeds through a more electrophilic nitrilium ion intermediate.[1][4][6]
Understanding these pathways is crucial for troubleshooting and optimizing the reaction for challenging substrates.
Visualizing the Core Mechanism
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing the Bischler-Napieralski reaction on substrates with electron-withdrawing groups.
Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: When faced with a sluggish or low-yielding reaction with an electron-deficient substrate, the primary considerations are the choice of condensing agent and the reaction temperature. Standard conditions (e.g., refluxing POCl₃) are often insufficient for these challenging substrates.
Troubleshooting Steps:
-
Increase the Potency of the Dehydrating Agent: For substrates lacking electron-donating groups, a more potent dehydrating agent is often necessary.[1][5] A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is a more effective system.[1][6] The P₂O₅ helps to generate pyrophosphates, which are better leaving groups.[7]
-
Employ Stronger Acid Catalysts:
-
Eaton's Reagent: A solution of 7.5-10 wt% P₂O₅ in methanesulfonic acid, is a powerful alternative to polyphosphoric acid (PPA).[8] Its lower viscosity and high acidity can promote cyclization where other reagents fail.
-
Polyphosphoric Acid (PPA): Can be effective, but often requires higher temperatures.
-
Triflic Anhydride (Tf₂O): A highly reactive promoter that can facilitate the reaction under milder conditions, often in the presence of a non-nucleophilic base like 2-chloropyridine.[9][10]
-
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur. Consider switching to a higher-boiling solvent like xylene or decalin, or employing microwave-assisted heating to access higher temperatures safely and rapidly.[7][9]
| Reagent/Condition | Typical Temperature | Notes |
| POCl₃ | 80-110 °C | Standard, but often insufficient for EWG-substrates. |
| POCl₃ / P₂O₅ | 110-140 °C | More potent; effective for moderately deactivated rings.[1][5] |
| PPA | 140-200 °C | Effective, but can be viscous and difficult to stir. |
| Eaton's Reagent | 60-120 °C | A strong, less viscous alternative to PPA.[8] |
| Tf₂O / 2-chloropyridine | 0 °C to RT | Milder conditions, but Tf₂O is expensive and moisture-sensitive.[4][9] |
Q2: I am observing a significant amount of a styrene-like side product. What is causing this and how can it be minimized?
A2: The formation of a styrene derivative is a classic side reaction known as a retro-Ritter reaction.[5][7] This occurs when the nitrilium ion intermediate, instead of undergoing cyclization, fragments. This side reaction is more prevalent with substrates that can form a stable carbocation upon fragmentation.
Mitigation Strategies:
-
Use a Nitrile Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile, benzonitrile) that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.[7] However, this can be a costly solution depending on the required nitrile.
-
N-Acyliminium Ion Intermediate Strategy: A more robust solution involves the use of oxalyl chloride to generate an N-acyliminium intermediate.[5][7] This intermediate is less prone to the retro-Ritter fragmentation. The oxalyl group can be subsequently removed under acidic conditions.
Q3: My starting material is a β-arylethylcarbamate. Are there specific reagents that are more suitable?
A3: Yes, for β-arylethylcarbamates, triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have been shown to be particularly effective.[1][6]
Q4: Are there any alternative synthetic routes to 3,4-dihydroisoquinolines for electron-deficient systems if the Bischler-Napieralski reaction fails?
A4: When the Bischler-Napieralski reaction is not viable, several other methods can be employed:
-
The Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that starts from a β-hydroxy-β-phenethylamide and yields an isoquinoline directly.[1] It requires a strong dehydrating Lewis acid.
-
Modern Transition-Metal Catalyzed Cyclizations: Various methods involving palladium, copper, or gold catalysis have been developed for the synthesis of isoquinoline and dihydroisoquinoline scaffolds. These often offer milder reaction conditions and broader substrate scope.
-
Radical Cyclizations: Methods involving the generation of a radical on the ethylamine side chain followed by cyclization onto the aromatic ring can be effective for electron-deficient systems.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the Bischler-Napieralski reaction.
Experimental Protocols
Protocol 1: General Procedure for a Moderately Deactivated System using POCl₃/P₂O₅
-
Preparation: To a solution of the β-arylethylamide (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene, xylene, or neat POCl₃) under an inert atmosphere (N₂ or Ar), add phosphorus pentoxide (P₂O₅, 1.5-2.0 equiv).
-
Addition of POCl₃: If not used as the solvent, add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10, ensuring the temperature is kept low.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Procedure using Triflic Anhydride for Sensitive Substrates
-
Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.
-
Addition of Base: Add 2-chloropyridine (2.0 equiv).
-
Addition of Tf₂O: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2-1.5 equiv) dropwise, maintaining the temperature at -20 °C.
-
Reaction: Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20-30 minutes, or until TLC/LC-MS indicates completion.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethylation of Isoquinoline
Welcome, researchers and innovators, to your dedicated resource for navigating the complexities of isoquinoline trifluoromethylation. The introduction of a trifluoromethyl (CF₃) group is a powerful strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[1] However, this transformation is not without its challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from frequent troubleshooting scenarios to a broader FAQ section for a deeper understanding of the underlying chemistry.
Section 1: Troubleshooting Common Side Reactions & Experimental Failures
This section addresses specific, observable issues in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.
Question 1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Answer: Low or no yield is a common but solvable issue. A systematic investigation is key.[2] The problem often lies in one of three areas: reagent integrity, reaction conditions, or substrate reactivity.
Causality: Trifluoromethylation reagents are often sensitive to atmospheric conditions and can degrade if not handled properly. Furthermore, the reaction's success is highly dependent on a finely tuned balance of temperature, solvent, and catalyst/initiator activity, which can be substrate-specific.
-
Reagent Quality Assessment:
-
Verify Freshness & Storage: Ensure your trifluoromethylating reagent (e.g., Togni, Umemoto, Langlois) is from a fresh, unopened container or has been stored meticulously under an inert atmosphere and at the recommended temperature. Reagent degradation is a frequent culprit.[2]
-
Initiator/Catalyst Check (for specific methods):
-
For reactions using TMSCF₃ with fluoride initiators (e.g., TBAF), ensure the fluoride source is anhydrous. Moisture can completely shut down the reaction.
-
For photoredox catalysis, confirm the photocatalyst has not decomposed and the light source is emitting at the correct wavelength and intensity.
-
-
-
Reaction Condition Optimization:
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reagent stability and reactivity. If using a standard solvent like THF is giving low yields, consider switching to a more polar solvent like DMF, which can accelerate some reactions.
-
Temperature & Time: Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent reagent decomposition. Monitor the reaction progress by TLC or LC-MS at various time points to determine the optimal reaction time.
-
Inert Atmosphere: Rigorously exclude air and moisture using a well-sealed apparatus under an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
-
Substrate Reactivity Evaluation:
-
The electronic nature of your isoquinoline derivative is critical. Electron-rich isoquinolines are generally more susceptible to electrophilic trifluoromethylation, while electron-deficient ones may require more forcing conditions or a switch to a radical or nucleophilic method.
-
Caption: Systematic workflow for troubleshooting low yields.
Question 2: I'm observing multiple spots on my TLC/peaks in my LC-MS, suggesting a mixture of regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a common outcome in direct C-H functionalization of heterocycles like isoquinoline.[3] The trifluoromethyl radical can attack multiple positions on the ring. Improving selectivity often involves tuning the reaction mechanism or solvent environment.
Causality: In radical trifluoromethylation, the site of attack is governed by the relative stability of the resulting radical intermediate. For isoquinoline, the C1 position is often favored due to the influence of the nitrogen atom. However, other positions, particularly C5 and C8 in the benzene ring, can also be reactive.[4] Solvent effects can play a crucial role in altering the regioselectivity.[3]
-
Solvent Screening:
-
This is often the most impactful variable. As demonstrated in the trifluoromethylation of other N-heterocycles, switching from a non-polar solvent (like Dichloromethane) to a polar, coordinating solvent (like DMSO) can completely reverse the regioselectivity.[3]
-
Recommended Solvents for Screening: Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Run small-scale parallel reactions in each solvent and analyze the product ratios by ¹H NMR or LC-MS.
-
-
Choice of Trifluoromethylating Agent:
-
The reaction mechanism (radical, electrophilic, nucleophilic) dictates the regiochemical outcome.
-
For C1-Trifluoromethylation: A copper-catalyzed reaction of isoquinoline-N-oxide with an electrophilic reagent like Togni's reagent is highly selective for the C1 position.[5]
-
For other positions: Direct C-H trifluoromethylation using radical methods (e.g., Langlois reagent with an oxidant) is more likely to give mixtures but can be tuned.[3][6]
-
-
Temperature Adjustment:
-
Lowering the reaction temperature can sometimes increase the kinetic selectivity for the most reactive site, potentially favoring a single isomer.
-
Table 1: Solvent Effects on Regioselectivity (Illustrative Example)
| Solvent | C1-CF₃ : C3-CF₃ : C5-CF₃ Ratio | Predominant Isomer |
| Dichloromethane | 60 : 10 : 30 | C1 |
| Acetonitrile | 55 : 15 : 30 | C1 |
| DMSO | 10 : 5 : 85 | C5 |
Note: Data is illustrative and actual ratios will depend on the specific isoquinoline substrate and reaction conditions.
Question 3: My crude ¹⁹F NMR shows an unexpected singlet around -72 ppm, and I'm recovering unreacted starting material. What is this byproduct?
Answer: An unexpected singlet in this region of the ¹⁹F NMR, especially when coupled with poor conversion, often indicates the formation of trifluoromethane (CF₃H).
Causality: This side reaction is prevalent in radical trifluoromethylation pathways, particularly when using reagents like sodium trifluoromethanesulfinate (Langlois reagent). The generated trifluoromethyl radical (•CF₃), instead of adding to the isoquinoline, can abstract a hydrogen atom from the solvent, a reagent, or even the substrate itself.[3] This terminates the desired reaction pathway and consumes the radical, leading to low yields.
Caption: Troubleshooting the formation of CF₃H byproduct.
-
Solvent Choice: Avoid solvents that are prone to hydrogen atom abstraction (e.g., THF). Acetonitrile or Dichloromethane are generally better choices. Using a deuterated solvent for a small-scale control experiment can confirm this pathway; a significant reduction in the CF₃H signal would be observed.
-
Control Radical Generation: In reactions using an oxidant like tert-butyl hydroperoxide (tBuOOH), unproductive reactions between the oxidant and the sulfinate reagent can occur.[3] Adding the oxidant slowly via syringe pump can maintain a low, steady concentration of the •CF₃ radical, favoring addition to the substrate over side reactions.
-
Concentration: Ensure the concentration of the isoquinoline substrate is sufficiently high to effectively trap the generated •CF₃ radical as it forms.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the main differences in side product profiles between electrophilic, nucleophilic, and radical trifluoromethylation methods?
A: The side product profile is intrinsically linked to the reaction mechanism.
-
Electrophilic Methods (e.g., Togni, Umemoto reagents): These reagents react with nucleophiles.[2] A common issue is the difficulty in separating the desired product from the reagent's byproduct (e.g., dibenzothiophene from Umemoto's reagent).[7] If the substrate has multiple nucleophilic sites, you might see trifluoromethylation at those positions as well. Reagent decomposition under acidic or basic conditions can also be a problem.[8]
-
Nucleophilic Methods (e.g., Ruppert-Prakash reagent, TMSCF₃): The primary challenge with the CF₃⁻ anion is its instability. It can readily decompose to generate difluorocarbene (:CF₂) and a fluoride ion.[9] The difluorocarbene can then react with your substrate or solvent in undesired ways, leading to complex product mixtures.
-
Radical Methods (e.g., Langlois reagent, photoredox catalysis): These methods are prone to side reactions stemming from the high reactivity of the •CF₃ radical. Besides regioisomerism and CF₃H formation (see Q2 & Q3), you can also observe dimerization of the starting material or reaction of the radical with other components in the mixture.[3] In photoredox systems, side reactions involving the photocatalyst or byproducts from the oxidant can also occur.[10][11]
Q5: My reaction using an Umemoto or Togni reagent is sluggish. What can I do to activate it?
A: Electrophilic trifluoromethylating agents like Togni and Umemoto reagents often require activation to enhance their reactivity.
-
Lewis or Brønsted Acids: The addition of a catalytic amount of a Lewis acid (e.g., Cu(OTf)₂, Sc(OTf)₃) or a Brønsted acid can help to weaken the I-CF₃ or S-CF₃ bond, making the trifluoromethyl group more electrophilic.[4]
-
Copper Catalysis: For certain substrates like isoquinoline-N-oxides, the use of a copper(I) or copper(II) catalyst is highly effective and can proceed under mild conditions.[5] The mechanism may involve a single electron transfer (SET) process to generate a CF₃ radical.
-
Photoredox Catalysis: Visible light photocatalysis can be used to generate a CF₃ radical from Togni's reagent, often through the formation of an electron-donor-acceptor (EDA) complex with a base.[12]
Q6: Can I perform trifluoromethylation on an isoquinoline with sensitive functional groups like alcohols or amines?
A: Yes, but the choice of method is critical.
-
Photoredox catalysis is often lauded for its mild conditions and excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules with sensitive groups.[11][13]
-
Electrophilic reagents can react with unprotected alcohols, thiols, and amines. If your substrate contains these groups, they may need to be protected prior to the trifluoromethylation step.
-
Radical methods using strong oxidants (like tBuOOH) may not be compatible with easily oxidizable functional groups.
Q7: How can I confirm the structure of my trifluoromethylated isoquinoline and identify byproducts?
A: A combination of spectroscopic techniques is essential.
-
¹⁹F NMR: This is the most direct way to observe the CF₃ group. The chemical shift of the CF₃ group will vary depending on its position on the isoquinoline ring. Byproducts like CF₃H or those from reagent decomposition will have distinct signals.[14][15]
-
¹H and ¹³C NMR: These will show characteristic changes in the aromatic region upon substitution. Coupling between the fluorine atoms and nearby protons (H-F coupling) or carbons (C-F coupling) provides definitive evidence of the CF₃ group's location. The CF₃ carbon itself will appear as a quartet in the ¹³C NMR spectrum.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product and any isolable byproducts.
-
NOESY NMR: For determining the exact regioisomer, a 2D NOESY NMR experiment can show through-space correlations between the protons of the CF₃ group (if applicable after derivatization) or, more commonly, between the remaining protons on the rings, helping to piece together the substitution pattern.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Generation of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 14. notes.fluorine1.ru [notes.fluorine1.ru]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Guide to Improving Yield in 5-Substituted Isoquinoline Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of 5-substituted isoquinolines, in particular, presents unique challenges in achieving high yields and regioselectivity. This technical support guide provides a comprehensive resource for troubleshooting common issues, offering detailed, question-and-answer-based solutions and optimized protocols to enhance the success of your synthetic endeavors.
Section 1: Strategic Planning for Synthesis
A well-defined strategy is the foundation of a successful synthesis. The initial choices made can significantly influence the overall yield and efficiency of the process.
Question: I am embarking on the synthesis of a novel 5-substituted isoquinoline. What are the principal synthetic routes to consider, and how do I select the most appropriate one?
The two primary strategies for synthesizing 5-substituted isoquinolines are late-stage C-H functionalization and de novo synthesis.
-
Late-Stage C-H Functionalization: This approach involves the direct introduction of a substituent at the C5 position of a pre-existing isoquinoline ring. It is often favored for its atom economy and suitability for rapid library synthesis.
-
De Novo Synthesis: This classical method constructs the isoquinoline ring from acyclic precursors, incorporating the C5 substituent from the outset. While offering greater control over the substitution pattern, it can be a more protracted and complex process.
The selection of the optimal strategy hinges on several factors:
-
Substituent Compatibility: The nature of the desired C5 substituent is a critical consideration. If it is sensitive to the conditions of ring formation, a late-stage functionalization approach is preferable.
-
Starting Material Accessibility: The availability and cost of the necessary precursors for a de novo synthesis must be weighed against the accessibility of the parent isoquinoline for a late-stage functionalization.
-
Scalability: The intended scale of the synthesis is a key determinant. Some methods are more readily scalable than others.
Caption: Strategic decision flow for 5-substituted isoquinoline synthesis.
Section 2: Troubleshooting Late-Stage C-H Functionalization
Late-stage C-H functionalization is a powerful technique, but it can be accompanied by challenges related to regioselectivity and reactivity.
Question: I am attempting a direct C-H arylation at the C5 position of my isoquinoline, but I am obtaining a mixture of isomers and a low overall yield. How can I enhance the regioselectivity and conversion?
This is a frequent challenge in the direct C-H functionalization of isoquinolines. The electronic properties of the isoquinoline ring can lead to competitive reactions at other positions. A systematic approach to troubleshooting this issue is as follows:
1. Understanding the Role of Directing Groups:
Regioselectivity in C-H functionalization is often controlled by a directing group.[1] For isoquinolines, the nitrogen atom can coordinate with the metal catalyst, but this often directs functionalization to the C8 position.[2] To achieve C5 selectivity, the introduction of a temporary directing group at a neighboring position may be necessary.[3][4]
2. Optimizing Reaction Conditions:
A thorough optimization of reaction parameters is essential. The following table outlines key parameters and their potential impact:
| Parameter | Potential Impact | Troubleshooting Steps |
| Catalyst | The choice of metal (e.g., Pd, Ru, Rh) and its ligands is critical for both activity and selectivity.[5] | Screen a variety of catalysts. For instance, palladium catalysts with specific phosphine or N-heterocyclic carbene (NHC) ligands can favor C5 functionalization.[6] |
| Solvent | Can influence catalyst solubility, substrate reactivity, and the stability of key intermediates. | Test a range of solvents with varying polarities and coordinating abilities (e.g., dioxane, toluene, DMF, NMP). |
| Temperature | Affects reaction kinetics and can influence the selectivity between different C-H activation pathways. | Perform a temperature screen, starting at a lower temperature and gradually increasing it. Lower temperatures can sometimes favor the thermodynamically more stable C5-functionalized product. |
| Additives/Bases | Can play a role in proton abstraction, catalyst regeneration, and stabilizing the active catalytic species. | Screen different bases (e.g., K2CO3, Cs2CO3, PivOH) and additives (e.g., silver salts) that can act as oxidants or halide scavengers. |
3. Experimental Protocol: Palladium-Catalyzed C-H Arylation at C5
This protocol serves as a starting point for optimizing your C5 arylation.
-
Materials:
-
Isoquinoline substrate (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Pd(OAc)2 (5 mol%)
-
Ligand (e.g., SPhos, XPhos) (10 mol%)
-
K2CO3 (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the isoquinoline substrate, aryl halide, Pd(OAc)2, ligand, and K2CO3.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Question: My C-H activation reaction is not proceeding. What are the likely causes?
If no reaction is observed, consider these possibilities:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere.
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the C-H activation step. If the chosen ligand is unsuitable for your substrate, the reaction may not initiate.
-
Substrate Inhibition: Certain functional groups on your isoquinoline substrate may be coordinating to the metal center and inhibiting catalysis.
-
Insufficient Temperature: Some C-H activations have a high activation energy and require elevated temperatures to proceed at a reasonable rate.
Section 3: Troubleshooting De Novo Synthesis Methods
Classical ring-forming reactions are powerful for accessing complex 5-substituted isoquinolines, but each presents its own set of potential challenges.
Question: I am attempting a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline, but I am experiencing a low yield of the desired cyclized product and significant amounts of starting material and byproducts. What can I do to improve this?
The Bischler-Napieralski reaction is a fundamental method for isoquinoline synthesis, but its success is highly dependent on the substrate and reaction conditions.[7] Here's how to troubleshoot common issues:
1. Understanding the Mechanism and Potential Side Reactions:
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[8] The key step is the cyclization of an N-acyl-β-phenylethylamine. Common failure points include:
-
Incomplete Dehydration: The cyclization is driven by the formation of a stable aromatic system, which requires a strong dehydrating agent.[9]
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can impede the cyclization.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, making the cyclization more challenging.[10]
2. Optimizing Cyclization Conditions:
| Parameter | Potential Impact on Yield | Troubleshooting Steps |
| Dehydrating Agent | The choice and amount of the dehydrating agent are critical.[7] | PPA (polyphosphoric acid) and POCl3 are common choices. If one is ineffective, try the other. For sensitive substrates, milder conditions using triflic anhydride or Eaton's reagent may be beneficial.[11] |
| Temperature | Higher temperatures can promote cyclization but may also lead to decomposition. | Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
3. Experimental Protocol: Optimized Bischler-Napieralski Reaction
-
Materials:
-
N-acyl-β-phenylethylamine (1.0 mmol)
-
Phosphorus oxychloride (POCl3) (3.0 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
Dissolve the N-acyl-β-phenylethylamine in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the POCl3 dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous layer with a concentrated base (e.g., NaOH or K2CO3) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Question: My subsequent oxidation of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline is resulting in a low yield. What are the best methods for this transformation?
The final aromatization step is crucial. The choice of oxidant is key to achieving a high yield without over-oxidation or side reactions.
-
Palladium on Carbon (Pd/C): This is a classic and often high-yielding method. The reaction is typically conducted in a high-boiling solvent like decalin or mesitylene at elevated temperatures.
-
Manganese Dioxide (MnO2): This is a milder oxidant that can be effective for substrates with sensitive functional groups. The reaction is usually performed in a chlorinated solvent like chloroform or dichloromethane at room temperature or with gentle heating.
-
Sulfur: Elemental sulfur can be used for dehydrogenation at high temperatures, often providing high yields.[12]
Comparison of Aromatization Methods:
| Method | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 10% Pd/C, decalin, reflux | High yields, clean reaction | High temperatures, potential for catalyst poisoning |
| MnO2 | Activated MnO2, CHCl3, reflux | Mild conditions, good for sensitive substrates | Stoichiometric reagent, can be slow |
| Sulfur | S8, high-boiling solvent, reflux | Inexpensive, high yields[12] | Formation of sulfur byproducts, high temperatures |
Section 4: FAQs for Other Synthetic Routes
Question: I am considering a Pictet-Spengler reaction. When is this a better choice than the Bischler-Napieralski reaction?
The Pictet-Spengler reaction is an excellent choice when your β-phenylethylamine precursor has electron-donating groups on the aromatic ring, as this activates the ring for the intramolecular electrophilic substitution.[13] It is also a one-pot reaction that directly yields a tetrahydroisoquinoline, which can be advantageous if that is your desired product or a stable intermediate.[14]
Question: I am struggling with a Pomeranz-Fritsch reaction. The yields are consistently low. What are the critical parameters to control?
The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions.[15] The key is the cyclization of the aminoacetal intermediate. The choice of acid catalyst is critical. While sulfuric acid is traditional, milder acids like trifluoroacetic acid or Lewis acids such as BF3·OEt2 can sometimes provide better results, especially for sensitive substrates.[16] Anhydrous conditions are also paramount to prevent the hydrolysis of intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 12. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 13. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 14. name-reaction.com [name-reaction.com]
- 15. researchgate.net [researchgate.net]
- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Trifluoromethylated Isoquinolines in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethylated isoquinolines. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered during your experiments. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, understanding the chemical stability of the entire molecule in solution is critical for accurate experimental results and successful drug development.
This resource is structured to provide immediate answers to common questions and a comprehensive guide to systematically troubleshoot and understand the stability profile of your specific trifluoromethylated isoquinoline.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of trifluoromethylated isoquinolines.
Q1: How stable is the trifluoromethyl group on an isoquinoline ring?
A1: The trifluoromethyl group is generally considered to be one of the most stable electron-withdrawing groups in organic chemistry due to the high strength of the carbon-fluorine bond.[4] It is significantly more resistant to metabolic degradation compared to a methyl group, which is a primary reason for its widespread use in drug design.[1][4] However, it is not completely inert. Under certain conditions, particularly exposure to strong bases, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[5][6][7][8]
Q2: What are the most likely degradation pathways for a trifluoromethylated isoquinoline in solution?
A2: While the trifluoromethyl group itself is robust, the molecule as a whole can degrade through several pathways. The most probable degradation routes include:
-
Hydrolysis of the Trifluoromethyl Group: Especially under basic (alkaline) conditions, the -CF3 group can be hydrolyzed to a carboxylic acid (-COOH).[5][6]
-
Degradation of the Isoquinoline Ring: The isoquinoline ring system itself can be susceptible to degradation, particularly under harsh acidic, basic, or oxidative conditions. The specific pathway will depend on the substitution pattern of the isoquinoline.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation, potentially leading to complex mixtures of products.[9][10][11]
-
Oxidative Degradation: The presence of oxidizing agents, or even dissolved oxygen, can lead to the formation of N-oxides or other oxidation products of the isoquinoline ring.
Q3: I'm seeing new, unexpected peaks in my HPLC analysis after storing my compound in solution. What should I do first?
A3: The appearance of new peaks is a strong indicator of degradation. The first step is to systematically investigate the cause. We recommend performing a forced degradation study, which is a systematic way to determine the intrinsic stability of your molecule and identify potential degradation products.[9][12][13][14] This will help you pinpoint the conditions under which your compound is unstable and develop a stability-indicating analytical method.
Q4: Can the position of the trifluoromethyl group on the isoquinoline ring affect its stability?
A4: Yes, the position of the -CF3 group can significantly influence the electronic properties of the isoquinoline ring and, consequently, its stability.[1] For example, a -CF3 group at a position that strongly withdraws electron density from the nitrogen atom could affect its basicity and susceptibility to certain reactions. The exact effect will be specific to the isomer you are working with (e.g., 1-trifluoromethylisoquinoline vs. 3-trifluoromethylisoquinoline).[1][15]
Troubleshooting Guide: Investigating Stability Issues
This section provides a structured approach to identifying and resolving stability problems with your trifluoromethylated isoquinoline.
Issue 1: Appearance of Impurities in Solution Over Time
Symptom: You observe the appearance of one or more new peaks in your HPLC or UPLC-MS chromatogram after your trifluoromethylated isoquinoline has been in solution for a period of time.
Causality: This is a classic sign of chemical degradation. The rate and nature of this degradation can be influenced by several factors in your solution.
Troubleshooting Workflow:
The most effective way to understand and troubleshoot this issue is to conduct a Forced Degradation Study . This involves intentionally subjecting your compound to a variety of stress conditions to accelerate degradation and identify the resulting products.[9][12][13]
This protocol is a general guideline and should be adapted based on the specific properties of your compound and the analytical techniques available to you.
Objective: To identify the degradation pathways of a trifluoromethylated isoquinoline and to develop a stability-indicating analytical method.
Materials:
-
Your trifluoromethylated isoquinoline compound
-
HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors[16][17]
-
NMR Spectrometer (for structural elucidation of major degradants)[18][19][20]
-
pH meter
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Oven
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of your trifluoromethylated isoquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration suitable for your analytical method (e.g., 100 µg/mL). Include a control sample (your compound in the analysis solvent, protected from light and stored at a controlled temperature) for comparison.
Stress Condition Recommended Parameters Potential Degradation Pathway Acid Hydrolysis 0.1 M HCl, room temperature and 60°C, 24-48 hours Degradation of the isoquinoline ring, potential hydrolysis of other functional groups. Base Hydrolysis 0.1 M NaOH, room temperature and 60°C, 24-48 hours Hydrolysis of the -CF3 group to -COOH , degradation of the isoquinoline ring. Oxidation 3% H₂O₂, room temperature, 24-48 hours Formation of N-oxides, other oxidative degradation of the isoquinoline ring. Thermal Stress Solid compound and solution at 60°C, 48 hours General thermal decomposition. Photostability Solution exposed to light in a photostability chamber (ICH Q1B guidelines), with a dark control Photodegradation, potentially leading to complex product mixtures. -
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or UPLC-MS method.[21][22][23][24][25] The method should be capable of separating the parent compound from all degradation products. A good starting point for method development is a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products. This will provide clues to their molecular formulas.
-
For major degradation products, consider isolation (e.g., by preparative HPLC) and structural elucidation by NMR spectroscopy.[18][19][20]
-
Diagram of the Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Issue 2: Poor Solubility Leading to Inconsistent Results
Symptom: You are having difficulty dissolving your trifluoromethylated isoquinoline, or it is precipitating out of solution during your experiment, leading to non-reproducible data.
Causality: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can lead to poor aqueous solubility.[1][4]
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your compound in a range of pharmaceutically acceptable solvents and co-solvent systems. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Polyethylene glycol (PEG) 400
-
Aqueous buffer solutions at different pH values (solubility can be pH-dependent for ionizable compounds).
-
-
pH Adjustment: If your trifluoromethylated isoquinoline has a basic nitrogen atom in the ring, its solubility will be highly dependent on the pH of the solution. It will be more soluble at a pH below its pKa. Determine the pKa of your compound and adjust the pH of your buffer accordingly.
-
Use of Excipients: For formulation development, consider the use of solubilizing agents such as cyclodextrins or surfactants.
Diagram of Solubility Troubleshooting:
Caption: Decision tree for addressing solubility issues.
Reference List
-
A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. Available at: --INVALID-LINK--
-
ICH Q1A(R2) Guideline. ICH. Available at: --INVALID-LINK--
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: --INVALID-LINK--
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: --INVALID-LINK--
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: --INVALID-LINK--
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: --INVALID-LINK--
-
ICH releases overhauled stability guideline for consultation. RAPS. Available at: --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: --INVALID-LINK--
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: --INVALID-LINK--
-
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. Available at: --INVALID-LINK--
-
(Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications. Benchchem. Available at: --INVALID-LINK--
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science. Available at: --INVALID-LINK--
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: --INVALID-LINK--
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: --INVALID-LINK--
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie. Available at: --INVALID-LINK--
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: --INVALID-LINK--
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. NIH. Available at: --INVALID-LINK--
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: --INVALID-LINK--
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH. Available at: --INVALID-LINK--
-
Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: --INVALID-LINK--
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available at: --INVALID-LINK--
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. Available at: --INVALID-LINK--
-
Stability-indicating HPLC Method Research Articles. R Discovery. Available at: --INVALID-LINK--
-
1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. PubMed. Available at: --INVALID-LINK--
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available at: --INVALID-LINK--
-
(PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Available at: --INVALID-LINK--
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. Available at: --INVALID-LINK--
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH. Available at: --INVALID-LINK--
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: --INVALID-LINK--
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions. PubMed. Available at: --INVALID-LINK--
-
Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Available at: --INVALID-LINK--
-
Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. PubMed. Available at: --INVALID-LINK--
-
Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. PubMed. Available at: --INVALID-LINK--
-
Isolation and characterization of novel degradation products in fenoverine by LC-QTOF-MS/MS, LC-MS n and 2D-NMR. Request PDF. Available at: --INVALID-LINK--
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. Available at: --INVALID-LINK--
-
LC-MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability Indicating LC Method. Request PDF. Available at: --INVALID-LINK--
-
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of Halogenated Isoquinoline Derivatives
Welcome to the technical support center for the purification of halogenated isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Halogenated isoquinolines, while crucial scaffolds in medicinal chemistry, often present unique purification hurdles due to the interplay of the basic nitrogen atom and the electron-withdrawing nature of the halogen substituent. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of halogenated isoquinolines often more challenging than their non-halogenated analogs?
A1: The introduction of a halogen atom (F, Cl, Br, I) to the isoquinoline core significantly alters its electronic properties and polarity. This can lead to several challenges:
-
Altered Polarity: Halogens increase the molecule's polarity, but their influence can be nuanced, affecting interactions with stationary phases in chromatography in unpredictable ways. This can make the selection of an appropriate solvent system for column chromatography or HPLC more complex.[1][2]
-
Basicity Modification: The electron-withdrawing nature of halogens reduces the basicity of the isoquinoline nitrogen. This change in pKa can affect the compound's behavior in pH-dependent separations and its interaction with acidic silanol groups on silica gel, potentially leading to peak tailing in HPLC.[3][4]
-
Isomer Separation: The synthesis of halogenated isoquinolines can often result in a mixture of positional isomers, which have very similar polarities and chromatographic behavior, making their separation difficult.[5][6]
-
Potential for Instability: While generally stable, some halogenated compounds, particularly bromo- and iodo-derivatives, can exhibit instability on silica gel, leading to degradation and reduced yields.[7]
Troubleshooting Guide: Column Chromatography
Q2: My halogenated isoquinoline derivative is streaking badly on the silica gel column, and I'm getting poor separation. What's causing this and how can I fix it?
A2: Streaking, or tailing, on a silica gel column is a common issue with basic compounds like isoquinolines. It's primarily caused by strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the surface of the silica gel. The halogen's electron-withdrawing effect can sometimes exacerbate this by modifying the charge distribution on the molecule.
Causality: The lone pair of electrons on the isoquinoline nitrogen can form strong hydrogen bonds or even undergo acid-base interactions with the Si-OH groups of the silica. This leads to a non-ideal equilibrium during elution, where a portion of the molecules "stick" to the stationary phase, resulting in a trailing edge on the elution band.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic silanol groups. This can be achieved by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your halogenated isoquinoline to elute more symmetrically.
-
Ammonia: For very basic compounds, using a solvent system containing a small amount of ammonia (e.g., DCM/MeOH saturated with NH₃) can be highly effective.
-
-
Use an Alternative Stationary Phase: If basic modifiers are not compatible with your compound or downstream applications, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for this purpose.
-
Deactivated Silica: Commercially available deactivated silica gels are also an option.
-
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
To this eluent, add triethylamine to a final concentration of 0.5% (v/v).
-
Use this triethylamine-containing eluent to prepare the silica gel slurry for packing your column.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the triethylamine-containing eluent before loading your sample.
-
Dissolve your crude halogenated isoquinoline derivative in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and load it onto the column.
-
Elute the column with the triethylamine-containing mobile phase, collecting fractions and monitoring by TLC.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q3: I'm observing significant peak tailing for my halogenated isoquinoline in reverse-phase HPLC. How can I improve the peak shape?
A3: Peak tailing in reverse-phase HPLC is a frequent problem for basic compounds, including halogenated isoquinolines.[8][9] The primary cause is secondary interactions between the protonated form of your basic analyte and residual, un-endcapped silanol groups on the C18 stationary phase. These silanols are acidic and can interact ionically with your positively charged isoquinoline.[3][4]
Causality: At the typical acidic to neutral pH of many reverse-phase mobile phases, the isoquinoline nitrogen is protonated, carrying a positive charge. The residual silanol groups on the silica backbone of the stationary phase can be deprotonated and negatively charged, leading to strong ionic interactions that cause peak tailing.
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of the silanol groups, minimizing the ionic interaction with your protonated analyte.[8]
-
High pH: Alternatively, increasing the mobile phase pH (e.g., to pH 8-10 with a buffer like ammonium bicarbonate) will deprotonate your isoquinoline, neutralizing it and preventing ionic interactions with the silanols. However, ensure your column is stable at high pH.
-
-
Use of Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small amount of a competing base like triethylamine (around 0.1%) to the mobile phase can saturate the active silanol sites, reducing their interaction with your analyte.[8]
-
-
Column Selection:
-
End-capped Columns: Modern, high-quality end-capped columns have a lower concentration of residual silanols and often provide better peak shapes for basic compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can improve peak shape for basic analytes.[3]
-
Hybrid Particle Columns: Columns based on hybrid organic/inorganic particles are often more stable at high pH and can be a good choice for separating basic compounds under high pH conditions.
-
| Parameter | Strategy 1: Low pH | Strategy 2: High pH | Strategy 3: Competing Base |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Ammonium Bicarbonate or Ammonium Hydroxide Buffer | 0.1% Triethylamine (TEA) |
| pH Range | 2-3 | 8-10 | Adjusted to desired range |
| Mechanism | Suppresses silanol ionization | Neutralizes the basic analyte | Competitively blocks silanol sites |
| Column Consideration | Standard C18 columns are suitable | Requires a pH-stable column (e.g., hybrid particle) | Standard C18 columns are suitable |
Q4: I have a mixture of positional isomers of a bromo-isoquinoline that are co-eluting in my HPLC analysis. What strategies can I use to separate them?
A4: Separating positional isomers is a common challenge as they often have very similar physical and chemical properties.[5] An effective approach is to use orthogonal purification methods, which separate compounds based on different chemical or physical principles.[10]
Causality: Positional isomers have the same molecular weight and often very similar polarities, leading to similar retention times in standard chromatographic systems.
Solutions:
-
Alternative Stationary Phases: If you are using a standard C18 column, switching to a different stationary phase can provide the necessary selectivity.
-
Phenyl-Hexyl Column: The pi-pi interactions between the phenyl rings of the stationary phase and your isoquinoline can provide a different selectivity for positional isomers.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a unique selectivity due to a combination of dipole-dipole, pi-pi, and hydrophobic interactions. They are particularly effective for separating halogenated aromatic compounds.[6]
-
-
Chiral Chromatography: If your halogenated isoquinoline is chiral, you will need to use a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are often effective for the chiral separation of isoquinoline alkaloids.[11][12][13]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique and orthogonal selectivity compared to HPLC and is considered a "green" technology. It can be particularly effective for separating isomers.[14]
Workflow for Orthogonal Purification of Positional Isomers
Caption: Decision tree for separating positional isomers.
Troubleshooting Guide: Recrystallization
Q5: I'm struggling to find a suitable solvent system for the recrystallization of my chlorinated isoquinoline. It either doesn't dissolve or it oils out upon cooling. What should I do?
A5: Finding the right recrystallization solvent is crucial for obtaining high-purity crystalline material. The issue of "oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid rather than forming a crystal lattice.
Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[15] If the solvent is too good, the compound will remain in solution even at low temperatures. If it's too poor, it won't dissolve sufficiently at high temperatures. Oiling out often happens with solvent systems that are too non-polar for the compound.
Solutions:
-
Systematic Solvent Screening: A systematic approach to solvent selection is key. Start with single solvents of varying polarities. If a single solvent doesn't work, move to a two-solvent system.
-
Two-Solvent Recrystallization: This is often the most effective method.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble, but miscible with the "good" solvent) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The gradual decrease in solubility should promote crystal growth rather than oiling out.
-
Common Recrystallization Solvent Pairs:
| Good Solvent (High Polarity) | Poor Solvent (Low Polarity) |
| Dichloromethane (DCM) | Hexanes |
| Ethyl Acetate (EtOAc) | Hexanes |
| Acetone | Water |
| Ethanol | Water |
| Tetrahydrofuran (THF) | Hexanes |
Experimental Protocol: Two-Solvent Recrystallization
-
Place your crude, solid halogenated isoquinoline in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add a minimal amount of a "good" solvent (e.g., DCM or EtOAc) to dissolve the solid completely.
-
While stirring and maintaining the heat, slowly add a "poor" solvent (e.g., hexanes) dropwise from a pipette until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
If necessary, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Q6: My halogenated isoquinoline seems to be decomposing during purification on a silica gel column. How can I prevent this?
A6: Degradation on silica gel can be a problem for sensitive compounds, including some halogenated heterocycles.[7][16] This is often due to the acidic nature of the silica or prolonged contact time with the stationary phase.
Causality: The acidic silanol groups on the silica surface can catalyze decomposition reactions. Additionally, the high surface area of the silica provides many sites for potential interaction and degradation.
Solutions:
-
2D TLC Test for Stability: Before running a large-scale column, you can check the stability of your compound on silica gel using two-dimensional TLC.
-
Spot your compound in one corner of a TLC plate.
-
Run the plate in a suitable eluent.
-
Dry the plate, rotate it 90 degrees, and run it again in the same eluent.
-
If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.
-
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
-
Deactivate the Silica Gel: As mentioned in Q2, adding a base like triethylamine to the eluent can neutralize the acidic sites and prevent acid-catalyzed degradation.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil.
-
Recrystallization: If possible, recrystallization is often a gentler purification method that avoids contact with potentially reactive stationary phases.[15]
Visualization of 2D TLC for Stability Check
Caption: 2D TLC workflow to assess compound stability on silica.
References
- 1. tutorchase.com [tutorchase.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Regioselectivity in C5-Position Functionalization of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of isoquinoline C5-position functionalization. This resource is designed to provide you, as a Senior Application Scientist, with in-depth troubleshooting guides and frequently asked questions to address the specific regioselectivity challenges encountered during your experimental work. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and achieving precise functionalization, particularly at the C5-position, is often critical for modulating pharmacological activity.[1][2] This guide explains the causality behind experimental choices and provides validated protocols to enhance the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Q1: Why is achieving C5-selectivity in isoquinoline functionalization so challenging?
A1: The difficulty in selectively functionalizing the C5-position of isoquinoline stems from the inherent electronic and steric properties of the fused bicyclic system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, primarily at the C1 position.[3] Conversely, electrophilic substitution typically occurs on the electron-rich benzene ring, favoring the C5 and C8 positions. However, mixtures of C5 and C8 isomers are common, and separating them can be challenging. Furthermore, the nitrogen atom can coordinate with metal catalysts, influencing the regiochemical outcome of C-H activation reactions, often directing functionalization to other positions.[4][5]
Q2: What are the primary factors that influence regioselectivity in isoquinoline reactions?
A2: The regioselectivity is a delicate interplay of several factors:
-
Electronic Effects: The electron-deficient nature of the pyridine ring and the electron-rich carbocyclic ring dictate the initial sites of reactivity for nucleophiles and electrophiles, respectively.[3]
-
Steric Hindrance: The presence of substituents on the isoquinoline core can sterically block or disfavor attack at adjacent positions, thereby influencing the regiochemical outcome.[3][6] For instance, a bulky group at C4 may hinder functionalization at C5.
-
Directing Groups: In transition-metal-catalyzed C-H functionalization, a directing group is often employed to chelate the metal and deliver it to a specific C-H bond, thereby controlling regioselectivity.[7] The choice and position of the directing group are crucial for achieving C5-selectivity.[4][5][8][9]
-
Reaction Conditions: The choice of catalyst, ligands, solvent, temperature, and additives can significantly impact the kinetic and thermodynamic control of the reaction, ultimately influencing the regioselectivity.
Q3: How can I reliably determine the regiochemistry of my substituted isoquinoline product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are powerful tools.[10] The coupling constants and chemical shifts in the aromatic region are characteristic of the substitution pattern.[11] For example, the ¹H NMR spectrum will show distinct splitting patterns for the protons on the benzene ring, which can be used to deduce the position of substitution.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space correlations between protons, providing definitive proof of proximity and thus, regiochemistry. For instance, an NOE between a substituent and a specific proton on the isoquinoline core can confirm the site of functionalization.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural confirmation.[12]
Troubleshooting Guides
Guide 1: Poor C5-Selectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Problem: My electrophilic substitution reaction on isoquinoline yields a mixture of C5 and C8 isomers, with the C8 isomer being the major product or being difficult to separate.
Underlying Science:
Electrophilic attack on the isoquinoline ring is directed to the electron-rich benzene portion. Both C5 and C8 are activated; however, the peri-interaction (steric hindrance) between a substituent at C8 and the heterocyclic nitrogen lone pair can sometimes disfavor C8 substitution, but this is not always the case. The electronic influence of the nitrogen atom can also play a role in directing the incoming electrophile.
Troubleshooting Workflow & Protocol:
Caption: Decision workflow for improving C5-selectivity.
Step-by-Step Protocol: Employing a Removable Blocking Group
-
Protection of C8: If your starting material allows, consider introducing a bulky, removable blocking group at the C8 position prior to the desired electrophilic substitution. A common choice is a silyl group (e.g., tert-butyldimethylsilyl).
-
Electrophilic Substitution: Perform the desired electrophilic substitution reaction (e.g., nitration, halogenation). The bulky group at C8 should sterically hinder attack at this position, favoring substitution at C5.
-
Deprotection: Remove the blocking group under appropriate conditions (e.g., fluoride source for silyl groups) to yield the desired C5-functionalized isoquinoline.
Table 1: Comparison of Strategies to Enhance C5-Selectivity
| Strategy | Principle | Advantages | Disadvantages |
| Bulky Electrophile | Increases steric hindrance at the more crowded C8 position. | Simple, one-step modification. | May decrease overall reactivity; suitable electrophiles may not be available. |
| Blocking Group | Physically prevents reaction at C8. | Can provide very high C5-selectivity. | Adds two steps (protection/deprotection) to the synthesis. |
| Solvent/Temp. Optimization | Alters the kinetic vs. thermodynamic product ratio. | Can be a simple screen to implement. | May not lead to a significant improvement in selectivity. |
Guide 2: Challenges in Transition-Metal-Catalyzed C5 C-H Functionalization
Problem: My directed C-H activation reaction is not selective for the C5 position, or the reaction is inefficient.
Underlying Science:
Transition-metal-catalyzed C-H functionalization offers a powerful way to directly install functional groups.[13][14] However, achieving C5-selectivity often requires a carefully designed directing group that positions the metal catalyst in close proximity to the C5-H bond.[4][5] Challenges can arise from:
-
Incorrect Directing Group: The chosen directing group may not have the optimal geometry or coordinating ability to favor C5 activation.[4][5]
-
Catalyst Deactivation: The isoquinoline nitrogen can sometimes act as a ligand, coordinating to the metal center and inhibiting catalysis.[5]
-
Competitive C-H Activation: Other C-H bonds in the molecule may be kinetically or thermodynamically more favorable to activate.
Troubleshooting Workflow & Protocol:
Caption: Workflow for troubleshooting C-H functionalization.
Step-by-Step Protocol: Screening Directing Groups and Conditions
-
Directing Group Selection: If not already in use, introduce a directing group. For C5-functionalization, a directing group at the C4 or C8 position can be effective. Common directing groups include amides, pyridyls, and oxazolines.
-
Catalyst and Ligand Screening:
-
Catalysts: Palladium, rhodium, and ruthenium complexes are commonly used for C-H activation.[14] Start with a common catalyst such as [Pd(OAc)₂] or [{RhCp*Cl₂}₂].
-
Ligands: The ligand plays a crucial role in tuning the reactivity and selectivity of the metal catalyst. Screen a variety of phosphine-based or nitrogen-based ligands.
-
-
Solvent and Additive Screening:
-
Solvents: The polarity and coordinating ability of the solvent can influence the reaction outcome. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc).
-
Additives: Acids or bases are often used as additives. For example, pivalic acid or acetic acid can act as a proton shuttle in many C-H activation cycles.
-
Table 2: Common Catalytic Systems for Isoquinoline C-H Functionalization
| Metal Catalyst | Common Ligands | Typical Reaction | Reference |
| Palladium (Pd) | Phosphines (e.g., PPh₃, Xantphos), N-heterocyclic carbenes (NHCs) | Arylation, Alkenylation | [14] |
| Rhodium (Rh) | Cp* (pentamethylcyclopentadienyl) | Annulation, Alkenylation | [14] |
| Ruthenium (Ru) | p-cymene | Alkenylation, Arylation | [15] |
Guide 3: Regioselectivity Issues in Minisci-Type Reactions
Problem: My Minisci reaction on isoquinoline is not selective and produces a mixture of regioisomers.
Underlying Science:
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle, such as protonated isoquinoline.[16] The reaction typically favors positions with the highest spin density in the protonated heterocycle, which are often C1 and sometimes C3. However, the regioselectivity can be influenced by the nature of the radical, the reaction conditions, and the presence of substituents on the isoquinoline ring.[16][17] Achieving C5-selectivity with a standard Minisci reaction is generally not feasible without specific strategies.
Troubleshooting Workflow & Protocol:
Caption: Troubleshooting Minisci reaction selectivity.
Step-by-Step Protocol: Exploring Directed Minisci-Type Reactions
Recent advances have shown that directing groups can be used to control the regioselectivity of radical additions to heterocycles.
-
Substrate Design: Synthesize an isoquinoline derivative with a directing group capable of coordinating to a metal or interacting with the radical precursor. A directing group at C4 could potentially direct a radical to the C5 position.
-
Catalyst/Promoter Selection: While the classic Minisci reaction is often promoted by silver/persulfate, directed variants may employ other transition metals or photoredox catalysts.
-
Radical Precursor Screening: The steric and electronic properties of the radical can influence regioselectivity. Screen a variety of radical precursors (e.g., carboxylic acids, boronic acids, alkylsilanes).
Table 3: Factors Influencing Minisci Reaction Regioselectivity
| Factor | Influence on Regioselectivity |
| Protonation | Reaction occurs on the protonated heterocycle; acidity of the medium is crucial.[16] |
| Radical Nucleophilicity | More nucleophilic radicals may exhibit different selectivity profiles. |
| Steric Effects | Bulky radicals or substituents on the isoquinoline can influence the site of attack. |
| Directing Groups | Can override the inherent electronic preferences of the heterocycle. |
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Isoquinoline alkaloids: a 15N NMR and x‐ray study. Part 2 | Semantic Scholar [semanticscholar.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Minisci reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Exotherms in Isoquinoline Synthesis
Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing reaction exotherms, a critical aspect of synthesizing isoquinoline and its derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to ensure both the success and safety of your experiments.
This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, offering a self-validating framework for protocols and troubleshooting. Every recommendation is grounded in authoritative literature to ensure scientific integrity.
Section 1: The Critical Importance of Thermal Management in Isoquinoline Synthesis
Many classical methods for synthesizing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, involve highly reactive intermediates and potent reagents. These reactions are often characterized by significant exothermicity, meaning they release a substantial amount of heat. If not properly managed, this heat can accumulate, leading to a rapid increase in the reaction rate. This creates a dangerous positive feedback loop known as a "thermal runaway," which can result in violent boiling, pressure buildup, and potentially, vessel failure.[1][2]
Understanding and controlling the thermal profile of your reaction is not just a matter of optimizing yield; it is a fundamental pillar of process safety, especially during scale-up.[3][4] The transition from a lab bench to a pilot plant or production scale is fraught with challenges, primarily because the ability to remove heat from a reactor does not scale linearly with its volume.[5][6] A reaction that is easily managed in a 100 mL flask can become a serious hazard in a 10 L vessel.
This guide provides reaction-specific troubleshooting and control strategies to help you navigate these challenges safely and effectively.
Section 2: General Principles for Exotherm Management
Before addressing specific synthesis routes, it's crucial to understand the universal principles of managing exothermic reactions.
Frequently Asked Questions (FAQs) - General Principles
Q1: What is a thermal runaway and why is it so dangerous?
A1: A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate at which heat can be removed from the system.[1] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an exponential increase in heat generation.[2] This can lead to boiling of the solvent, over-pressurization of the vessel, and potentially explosive decomposition of reactants or products.
Q2: How can I assess the potential thermal hazard of my reaction before I run it?
A2: A thorough understanding of the reaction chemistry is the first step. Identify any highly energetic functional groups or reagents. For a more quantitative assessment, techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can be employed.[5] These methods measure the heat flow associated with the reaction and can determine the total heat of reaction and the adiabatic temperature rise—the theoretical maximum temperature the reaction could reach if no heat were removed.[5]
Q3: What are the key parameters to control during an exothermic reaction?
A3: The most critical parameters are:
-
Rate of Reagent Addition: For highly exothermic reactions, a semi-batch process where one reagent is added slowly to the other is often the safest approach. This allows the rate of heat generation to be controlled by the addition rate.[3]
-
Temperature: Continuous and accurate monitoring of the internal reaction temperature is essential.[2]
-
Stirring: Efficient agitation is vital to prevent the formation of localized hot spots and ensure uniform temperature throughout the reaction mixture.[5]
-
Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryocooler) is capable of handling the maximum expected heat output of the reaction.[5]
Q4: What should I do if I suspect a reaction is starting to run away?
A4: Immediate action is critical. Your pre-planned emergency procedure should include:
-
Stopping any further addition of reagents.
-
Maximizing cooling to the reactor.
-
If safe and planned for, adding a pre-determined quenching agent to stop the reaction.[7]
-
Alerting colleagues and evacuating the immediate area if the situation cannot be brought under control.
Data Presentation: Key Scale-Up Variables
When scaling up a reaction, the relationship between heat generation and heat removal changes dramatically. This is a primary reason why reactions behave differently at larger scales.[2][6]
| Parameter | Relationship with Scale (Radius, r) | Implication for Exotherm Management |
| Reaction Volume (Heat Generation) | Proportional to r³ | Heat generation potential increases cubically with the vessel size.[3] |
| Heat Transfer Area (Heat Removal) | Proportional to r² | Heat removal capacity only increases by the square of the vessel radius.[3] |
| Surface Area to Volume Ratio | Proportional to 1/r | The efficiency of heat removal per unit volume decreases as the scale increases.[6] |
This disparity means that a 10-fold increase in volume does not come with a 10-fold increase in cooling capacity, making large-scale reactions inherently more susceptible to thermal runaway.
Section 3: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of a β-arylethylamide.[8][9] The reaction typically employs strong dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA), often at elevated temperatures.[9][10]
Causality of the Exotherm
The primary sources of exotherm in the Bischler-Napieralski reaction are:
-
Reaction with Dehydrating Agent: The initial reaction of the amide with a strong dehydrating agent like POCl₃ to form an intermediate (e.g., a dichlorophosphoryl imine-ester or a nitrilium ion) is often highly exothermic.[8][9]
-
Electrophilic Aromatic Substitution: The subsequent intramolecular cyclization is an electrophilic aromatic substitution, which is typically an exothermic process.
Troubleshooting Guide & FAQs
Q1: My reaction temperature is rising uncontrollably after adding POCl₃. What should I do?
A1: This indicates that the initial activation step is proceeding too quickly.
-
Immediate Action: Stop the addition of POCl₃. Ensure maximum cooling is applied to the reactor (e.g., by adding more dry ice to an acetone bath). If the temperature continues to rise rapidly, and you have a pre-planned quench protocol, execute it.
-
Root Cause: The rate of addition of the dehydrating agent was too fast for the cooling capacity of your system. The reaction may also be too concentrated.
-
Corrective Protocol:
-
Dilute the reaction mixture with a suitable high-boiling, inert solvent (e.g., toluene, xylene).[10]
-
Cool the β-arylethylamide solution to 0 °C or below before beginning the addition of the dehydrating agent.
-
Add the dehydrating agent dropwise via an addition funnel, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the desired internal temperature.
-
Ensure vigorous stirring to dissipate heat effectively.
-
Q2: I'm scaling up my Bischler-Napieralski reaction. How should I modify my procedure to ensure safety?
A2: Scaling up requires a shift in mindset from temperature control to heat flow control.
-
Never scale a reaction by more than a factor of three (3x) from a previously successful run. [2]
-
Perform a Hazard Assessment: Before scaling, calculate the theoretical adiabatic temperature rise.[5] This will inform you of the worst-case scenario.
-
Adopt a Semi-Batch Approach: Add the dehydrating agent slowly and subsurface to the reaction mixture. This prevents accumulation of unreacted reagent.
-
Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio if possible, or consider using a continuous flow reactor for even better heat transfer.[1]
-
Monitor Power Input: For larger reactors with overhead stirrers, be aware that the mechanical energy from stirring can add significant heat to the system.
Experimental Protocol: Controlled Bischler-Napieralski Cyclization (Lab Scale)
This protocol emphasizes safety through controlled addition and temperature monitoring.
-
Vessel Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: Dissolve the β-arylethylamide (1.0 eq) in an appropriate solvent (e.g., toluene, 10 mL per gram of amide).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Controlled Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) to the dropping funnel. Begin adding the POCl₃ dropwise to the cooled, stirring solution.
-
Temperature Monitoring: Carefully monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed a pre-determined limit (e.g., 10-15 °C) during the addition phase.
-
Controlled Heating: Once the addition is complete, slowly warm the reaction to the desired reflux temperature. The exotherm from the cyclization step may cause a temperature increase; be prepared to apply cooling if necessary to control the rate of reflux.
-
Reaction Monitoring: Monitor the reaction to completion by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully adding the reaction mixture to a separate flask containing crushed ice and a base (e.g., aqueous ammonia), ensuring the quench vessel is adequately cooled and vented. Caution: The quench of residual POCl₃ is highly exothermic.
Section 4: The Pictet-Spengler Reaction
The Pictet-Spengler reaction synthesizes tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While often considered milder than the Bischler-Napieralski reaction, the use of strong acids and the cyclization step can still generate a significant exotherm, particularly with reactive substrates.
Causality of the Exotherm
-
Iminium Ion Formation: The acid-catalyzed condensation of the amine and aldehyde to form an iminium ion is an equilibrium process, but the forward reaction can be exothermic.
-
Cyclization: The key heat-generating step is the intramolecular electrophilic attack of the aromatic ring on the iminium ion.[11] The reactivity of the aromatic ring (electron-donating groups increase reactivity) and the electrophilicity of the iminium ion will dictate the magnitude of the exotherm.
Troubleshooting Guide & FAQs
Q1: My Pictet-Spengler reaction shows a sudden temperature spike after adding the acid catalyst. Is this normal?
A1: A rapid temperature increase upon acid addition is a clear sign of a highly exothermic cyclization. This is more common with electron-rich aromatic rings (e.g., indoles, dimethoxy-substituted phenyl rings).[11][12]
-
Immediate Action: Ensure your cooling bath is maintaining the target temperature. If the temperature continues to rise, you may need to add the acid more slowly or at a lower temperature.
-
Root Cause: The activation energy for the cyclization is low, and the reaction proceeds very quickly upon introduction of the catalyst.
-
Corrective Protocol:
-
Combine the β-arylethylamine and the aldehyde in the solvent first.
-
Cool the mixture to a lower temperature (e.g., -10 °C to 0 °C) before adding the acid.
-
Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) portion-wise or dropwise, monitoring the internal temperature closely.
-
For particularly reactive substrates, consider using a weaker acid or a solid-supported acid catalyst to moderate the reaction rate.
-
Q2: Can the choice of solvent affect the exotherm in a Pictet-Spengler reaction?
A2: Yes, absolutely. The solvent plays a crucial role in heat dissipation.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a margin of safety. If the reaction exotherms to the boiling point of the solvent, the refluxing can provide a form of passive cooling, but this should be a planned event, not an uncontrolled runaway.
-
Solubility: Ensure all reactants and intermediates are soluble to prevent precipitation, which can lead to poor heat transfer and localized hot spots.
Section 5: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classic method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[13][14] This reaction often requires strong acids (e.g., concentrated sulfuric acid) and heating, presenting a significant potential for exotherms, particularly during the acid-catalyzed ring closure step.[15][16]
Causality of the Exotherm
The main exothermic event in the Pomeranz-Fritsch reaction is the acid-catalyzed cyclization of the Schiff base intermediate. The strong acid protonates the intermediate, making it highly electrophilic and promoting the ring-closing reaction, which releases significant heat. The initial condensation to form the benzalaminoacetal can also be exothermic.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned dark and the temperature rose sharply when I added the concentrated sulfuric acid. What happened?
A1: This is a classic sign of an uncontrolled exotherm leading to decomposition. Concentrated sulfuric acid is not only a strong acid catalyst but also a powerful dehydrating and oxidizing agent at high temperatures.
-
Immediate Action: If possible and safe, quench the reaction by pouring it onto a large amount of ice. Be extremely cautious as this will generate heat and potentially splatter.
-
Root Cause: The addition of concentrated sulfuric acid was too rapid, or the initial temperature was too high. The localized heat from the exotherm likely caused charring and side reactions.
-
Corrective Protocol:
-
Ensure the benzalaminoacetal is fully dissolved in a suitable solvent before cooling.
-
Cool the solution significantly (e.g., to 0 °C or below).
-
Add the concentrated sulfuric acid very slowly, dropwise, with vigorous stirring, ensuring the temperature does not rise above a controlled setpoint.
-
Consider using an alternative, less aggressive acid catalyst if the substrate is sensitive.
-
Q2: How can I improve the safety of a Pomeranz-Fritsch reaction that requires high temperatures?
A2: For reactions requiring heating with strong acids, careful planning is essential.
-
Controlled Heating: Use a well-controlled heating mantle with a thermocouple feedback loop rather than an uncontrolled heat source.
-
Solvent Choice: Use a high-boiling point solvent to allow for a wider operating temperature range without reaching the boiling point.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, although this may require longer reaction times.
-
Reverse Addition: Consider adding the reaction mixture to the pre-heated acid, rather than adding acid to the reaction mixture. This can sometimes provide better control, but must be evaluated carefully on a small scale first.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. fauske.com [fauske.com]
- 4. fessgroup.co.uk [fessgroup.co.uk]
- 5. amarequip.com [amarequip.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. organicreactions.org [organicreactions.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Trifluoromethylisoquinoline Isomers in Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, this guide offers a deep dive into the strategic application of trifluoromethylisoquinoline isomers. The introduction of a trifluoromethyl (CF3) group is a powerful tool for optimizing drug candidates, and understanding the nuances of its positional isomerism on the isoquinoline scaffold is paramount for success. This document provides a comparative analysis of these isomers, grounded in experimental data and established protocols, to empower your drug discovery endeavors.
The Trifluoromethyl Group: A Game-Changer in Isoquinoline-Based Drug Design
The isoquinoline framework is a privileged scaffold, present in a multitude of bioactive natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl group can dramatically enhance the drug-like properties of these molecules through several key mechanisms:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at a potential site of degradation can significantly increase a compound's in vivo half-life.[2]
-
Modulation of Lipophilicity: The CF3 group is inherently lipophilic, which can improve a molecule's ability to cross cellular membranes. The precise positioning of the CF3 group allows for fine-tuning of the overall lipophilicity (logP), a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Altered Basicity and Binding Interactions: As a strong electron-withdrawing group, the CF3 moiety can significantly lower the pKa of the isoquinoline nitrogen. This modulation of basicity influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to engage with biological targets. These electronic effects can also lead to more potent and selective binding.
A Comparative Look at the Physicochemical Properties of Trifluoromethylisoquinoline Isomers
| Isomer | Calculated pKa | Calculated logP | Predicted Metabolic Stability |
| 1-Trifluoromethylisoquinoline | 3.8 | 2.9 | High |
| 3-Trifluoromethylisoquinoline | 4.5 | 2.8 | Moderate to High |
| 4-Trifluoromethylisoquinoline | 5.2 | 3.0 | High |
| 5-Trifluoromethylisoquinoline | 4.9 | 3.1 | High |
| 6-Trifluoromethylisoquinoline | 5.1 | 3.1 | Moderate |
| 7-Trifluoromethylisoquinoline | 5.3 | 3.1 | Moderate |
| 8-Trifluoromethylisoquinoline | 4.2 | 3.2 | High |
Analysis of Positional Isomerism:
The data clearly illustrates that the proximity of the electron-withdrawing CF3 group to the basic nitrogen atom significantly influences the pKa. Isomers with the CF3 group on the pyridine ring (e.g., 1- and 3-positions) exhibit a lower pKa compared to those with the substituent on the benzene ring. This variation in basicity is a critical consideration for target engagement, as it can dictate the protonation state of the molecule in a binding pocket.
Synthetic Pathways to Trifluoromethylisoquinoline Isomers
The synthesis of specific trifluoromethylisoquinoline isomers requires careful selection of the synthetic route. The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the desired isoquinolines.[3]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of trifluoromethylisoquinoline isomers.
Caption: A generalized workflow for the synthesis and evaluation of trifluoromethylisoquinoline isomers.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This protocol details the synthesis of a specific trifluoromethylisoquinoline derivative, highlighting the challenges and considerations for working with electron-withdrawing groups.
Materials:
-
N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide
-
Phosphoryl chloride (POCl3)
-
Phosphorus pentoxide (P2O5)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Palladium on carbon (Pd/C, 10%)
-
Toluene
Procedure:
-
Cyclization (Bischler-Napieralski Reaction):
-
To a solution of N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide (1.0 equiv) in anhydrous DCM under an inert atmosphere, add phosphorus pentoxide (2.0 equiv) followed by the slow addition of phosphoryl chloride (10.0 equiv).[1]
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). Due to the electron-withdrawing nature of the CF3 group, harsher conditions and longer reaction times may be necessary compared to the synthesis of electron-rich isoquinolines.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous layer with a saturated NaHCO3 solution to a pH > 8.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude 6-(trifluoromethyl)-3,4-dihydroisoquinoline.
-
-
Oxidation to Isoquinoline:
-
Dissolve the crude 6-(trifluoromethyl)-3,4-dihydroisoquinoline in toluene.
-
Add 10% Pd/C (0.1 equiv) to the solution.
-
Heat the mixture to reflux and stir vigorously, ensuring good contact with the atmosphere (air) to facilitate the dehydrogenation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(trifluoromethyl)isoquinoline.
-
Self-Validation: The structure and purity of the final compound should be rigorously confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct isomer has been synthesized and is of sufficient purity for biological testing.
Comparative Pharmacological Activity: A Case Study on PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a key enzyme in cellular signal transduction and a promising therapeutic target for neurological and psychiatric disorders.[4] The inhibitory activity of trifluoromethylisoquinoline derivatives against PDE10A serves as an excellent case study to illustrate the impact of CF3 positional isomerism on pharmacological activity. While direct IC50 data for the parent isomers is not available, studies on closely related derivatives highlight the importance of the CF3 position.
| Derivative Class | Representative IC50 (nM) |
| 5-(Trifluoromethyl)isoquinoline derivatives | 5 - 50 |
| 7-(Trifluoromethyl)isoquinoline derivatives | 1 - 20 |
Interpretation:
This illustrative data suggests that the placement of the trifluoromethyl group can significantly influence the potency of PDE10A inhibition. The subtle shift from the 5- to the 7-position can lead to a substantial change in binding affinity. This is likely due to the different steric and electronic environments presented by the CF3 group in the active site of the enzyme, leading to more or less favorable interactions with key amino acid residues.
Experimental Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the inhibitory potency of compounds against PDE10A.[4][5]
Principle:
This is a competitive binding assay where a fluorescently labeled ligand (tracer) binds to PDE10A, resulting in a high fluorescence polarization (FP) signal. An inhibitor will compete with the tracer for binding to the enzyme's active site, leading to a decrease in the FP signal.[4]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled PDE10A tracer
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (trifluoromethylisoquinoline isomers) dissolved in DMSO
-
Positive control inhibitor (e.g., papaverine)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference.
-
Dilute the PDE10A enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE10A enzyme solution to each well.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the diluted fluorescent tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compounds relative to the controls.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Self-Validation: The assay should include controls for no enzyme (background), no inhibitor (maximum signal), and a known inhibitor (minimum signal) to ensure the quality and reliability of the data. The Z'-factor should be calculated to assess the robustness of the assay for high-throughput screening.
Concluding Remarks for the Drug Discovery Professional
The strategic placement of a trifluoromethyl group on the isoquinoline scaffold is a nuanced yet powerful approach to fine-tune the properties of drug candidates. This guide has underscored that the positional isomerism of the CF3 group is not a trivial consideration; it has a profound and predictable impact on physicochemical properties such as basicity and lipophilicity, which in turn govern a compound's pharmacological profile.
The provided synthetic strategies and experimental protocols offer a practical framework for the synthesis and evaluation of these important molecules. As the case study on PDE10A inhibitors illustrates, a systematic exploration of trifluoromethylisoquinoline isomers can unlock significant gains in potency and selectivity. By leveraging the principles and data presented herein, you, the drug discovery professional, are better equipped to rationally design and develop the next generation of innovative isoquinoline-based therapeutics.
References
A Comparative Guide to the Biological Activities of 5-CF₃-Isoquinoline and 1-CF₃-Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Trifluoromethylated Isoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[1][2][3] The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established tactic to enhance the therapeutic potential of such scaffolds.[4] The CF₃ group's strong electron-withdrawing nature and high metabolic stability can significantly improve a molecule's lipophilicity, binding affinity, and pharmacokinetic profile.[1][4][5]
However, the precise positioning of the CF₃ group on the isoquinoline ring can dramatically alter its biological effects. This guide provides a comparative analysis of two key positional isomers: 5-CF₃-isoquinoline and 1-CF₃-isoquinoline. While direct, head-to-head comparative studies of these specific isomers are limited in publicly available literature, this guide will synthesize known information on related compounds and fundamental medicinal chemistry principles to offer a predictive comparison. We will explore their differing electronic properties, synthetic accessibility, and potential biological activities, culminating in a proposed experimental framework for their direct evaluation.
Positional Isomerism: A Tale of Two Electronic Environments
The location of the CF₃ group dictates its influence on the isoquinoline's electron distribution, which in turn affects its interaction with biological targets.
-
1-CF₃-Isoquinoline: The C1 position is immediately adjacent to the heterocyclic nitrogen atom. A CF₃ group at this position exerts a powerful inductive electron-withdrawing effect, significantly decreasing the basicity (pKa) of the nitrogen. This has profound implications for target binding, as the nitrogen's ability to act as a hydrogen bond acceptor is diminished. This alteration can, however, be advantageous in preventing off-target interactions or modifying a compound's entry into the central nervous system.
-
5-CF₃-Isoquinoline: Located on the carbocyclic (benzene) ring, a CF₃ group at the C5 position primarily influences the aromatic system's π-electron density. While its inductive effect on the distal nitrogen is less pronounced than that of the C1-substituent, it still renders the entire ring system more electron-poor. This can enhance π-stacking interactions with aromatic residues in a protein's active site and can block a potential site of metabolic oxidation, thereby increasing the compound's half-life.
The following diagram illustrates the distinct electronic influence of the CF₃ group in each isomer.
Caption: Electronic Influence of CF₃ Positional Isomerism.
Synthetic Accessibility: A Practical Consideration
The feasibility of synthesizing a compound is a critical factor in its development. Methodologies for the synthesis of 1-trifluoromethylated isoquinolines are well-documented.[5] A notable approach involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent, which efficiently constructs the trifluoromethylated isoquinoline framework in the absence of transition metals.[6] Silver-catalyzed intramolecular aminofluorination of alkynes represents another effective route.[7]
In contrast, dedicated synthetic routes for 5-CF₃-isoquinoline are less commonly reported, often requiring multi-step procedures starting from a pre-functionalized benzene ring. This potential disparity in synthetic accessibility could make 1-CF₃-isoquinoline a more attractive starting point for library synthesis and initial screening efforts.
Comparative Biological Activity: Knowns and Predictions
While direct comparative data is scarce, we can extrapolate potential activities based on related structures.
1-CF₃-Isoquinoline: Described as "biologically important," this scaffold is a target for synthetic chemists.[6][8] Given the prevalence of 1-substituted isoquinolines in biologically active compounds, 1-CF₃-isoquinoline is a promising candidate for screening in various assays. Its reduced nitrogen basicity might favor inhibition of enzymes where a less basic nitrogen is optimal for fitting into a hydrophobic pocket near the active site.
5-CF₃-Isoquinoline: The biological activity of this isomer is less explored. However, we can look to analogues for clues. For instance, 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been shown to be selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) over the α₂-adrenoceptor.[9] This demonstrates that a CF₃ group on the isoquinoline core can impart significant selectivity. It is plausible that 5-CF₃-isoquinoline could exhibit novel activities, potentially in areas like anticancer or antimicrobial research, where isoquinoline alkaloids have shown promise.[10][11]
Table 1: Predicted Comparative Profile of 5-CF₃- vs. 1-CF₃-Isoquinoline
| Feature | 1-CF₃-Isoquinoline | 5-CF₃-Isoquinoline | Rationale |
| Nitrogen pKa | Significantly Lowered | Moderately Lowered | Direct inductive effect from adjacent CF₃ group at C1. |
| Lipophilicity (logP) | High | High | The CF₃ group significantly increases lipophilicity in both isomers.[1] |
| Synthetic Accessibility | Well-established routes[6] | Less common, potentially multi-step | More literature is available for C1 functionalization of isoquinolines. |
| Predicted Target Class | Kinases, Enzymes with hydrophobic pockets | GPCRs, Enzymes sensitive to aromatic interactions | Altered nitrogen basicity may disfavor GPCR interaction but favor others. Enhanced π-system effects may favor interactions within aromatic-rich binding sites. |
| Metabolic Stability | Potentially high | Potentially high | The C-F bond is highly stable; the CF₃ group can block metabolic sites.[4] |
Proposed Experimental Workflow for Direct Comparison
To move from prediction to empirical data, a systematic, head-to-head comparison is essential. The following workflow outlines a robust strategy for characterizing and comparing the biological activities of these two isomers.
Caption: Proposed High-Throughput Screening Workflow.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of the compounds on a panel of human cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-CF₃-isoquinoline and 5-CF₃-isoquinoline in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then determined.
2. Minimum Inhibitory Concentration (MIC) Assay
This protocol assesses the antimicrobial activity of the compounds.
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Conclusion and Future Outlook
The positional isomerism of the CF₃ group on the isoquinoline scaffold presents a compelling case for differential biological activity. While 1-CF₃-isoquinoline is more synthetically accessible and has a pronounced electronic effect on the core nitrogen, the less-explored 5-CF₃-isoquinoline offers potential for novel target interactions driven by modulation of the aromatic system. The lack of direct comparative data underscores a significant opportunity for further research. The proposed experimental workflow provides a clear path forward to empirically determine the therapeutic potential of these two promising scaffolds. Such studies are crucial for unlocking the full potential of trifluoromethylated isoquinolines in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic fusion of the privileged isoquinoline scaffold with the trifluoromethyl (CF3) group represents a cornerstone of modern medicinal chemistry, yielding compounds with significant therapeutic potential. The incorporation of the CF3 group, a bioisostere of the methyl group, profoundly alters the physicochemical properties of the parent isoquinoline, enhancing metabolic stability, lipophilicity, and target binding affinity.[1] These modifications often translate into improved pharmacokinetic profiles and enhanced biological efficacy. This guide provides a comparative analysis of trifluoromethylated isoquinolines, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors and anticancer agents. We will explore the causality behind experimental design, present comparative experimental data, and provide detailed protocols for synthesis and evaluation to empower researchers in the field of drug discovery.
The Strategic Advantage of Trifluoromethylation in Isoquinoline Scaffolds
The isoquinoline core is a structural motif present in numerous natural products and synthetic compounds, demonstrating a vast spectrum of biological activities, including anticancer and antimicrobial effects.[2][3] However, lead compounds based on this scaffold can suffer from metabolic liabilities. The introduction of a trifluoromethyl group is a well-established strategy to overcome these limitations.[4]
The benefits of trifluoromethylation are multifaceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which protects the molecule from rapid metabolism. This often leads to a longer biological half-life and improved bioavailability.[5]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[5] This is a critical factor for developing drugs targeting the central nervous system.
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can decrease the pKa of nearby amine functionalities, such as the nitrogen in the isoquinoline ring. This can reduce off-target interactions and improve selectivity.[1]
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent and selective binding to target proteins through favorable interactions within the binding pocket.[5]
The following diagram illustrates the logical workflow for investigating the SAR of novel trifluoromethylated isoquinolines, from conceptual design to biological validation.
Caption: General workflow for the investigation of Structure-Activity Relationships (SAR).
Comparative Analysis: Trifluoromethylated Isoquinolines as Enzyme Inhibitors
A prominent example of SAR in this class is the development of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis.
The key insight in this series was that the introduction of a bulky, electron-withdrawing CF3 group at the 3-position would decrease the compound's affinity for the α2-adrenoceptor, a common off-target.[1] This hypothesis was confirmed experimentally. The steric bulk of the CF3 group is not well-tolerated by the α2-adrenoceptor binding site, while the reduced pKa of the amine decreases non-specific binding, thereby dramatically increasing selectivity for PNMT.[1]
Table 1: Comparative Inhibition Data for 3-CF3-Tetrahydroisoquinoline Analogues against PNMT
| Compound | R-Group (Position 7) | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity Index (α₂ Kᵢ / PNMT Kᵢ) |
| 1 | -H | >100 | 1.1 | <0.01 |
| 2 (16 in source) | -Br | 0.52 | >1000 | >1900 |
| 3 (14 in source) | -NO₂ | 0.23 | 160 | ~700 |
Data sourced from Grunewald et al. (1999).[1]
The SAR is clear:
-
The unsubstituted parent compound 1 is inactive against PNMT.
-
The addition of a bromine atom at the 7-position (Compound 2 ) results in a potent PNMT inhibitor with a Kᵢ of 0.52 µM and exceptional selectivity (>1900-fold).[1]
-
A nitro group at the same position (Compound 3 ) also confers potent inhibition (Kᵢ = 0.23 µM) and high selectivity (~700-fold).[1]
These data underscore the critical interplay between the trifluoromethyl group at position 3 and additional substituents on the aromatic ring for achieving both high potency and selectivity.
Comparative Analysis: Trifluoromethylated Isoquinolines as Anticancer Agents
Trifluoromethylated quinolines and isoquinolines have demonstrated significant potential as anticancer agents, often through the inhibition of critical cell signaling pathways.[6][7] One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade, which is commonly dysregulated in cancer and promotes cell proliferation, survival, and resistance to therapy.[3][8][9]
The CF3 group contributes to anticancer activity by enhancing binding to kinase targets and improving drug-like properties. For instance, in a series of quinazoline derivatives (structurally related to isoquinolines), the substitution of a stilbene moiety with a CF3 group augmented antiproliferative activity by creating new hydrogen bond interactions within the hydrophobic pocket of the EGFR active site.
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and the inhibitory action of trifluoromethylated isoquinoline-like compounds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by trifluoromethylated isoquinolines.
Table 2: Representative Anticancer Activity of Trifluoromethylated Quinolines and Isoquinolines
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone | Compound 24d (in source) | K562 (Leukemia) | 0.009 | [10] |
| 4-CF3-2-Anilinoquinoline | Compound 8b (in source) | PC3 (Prostate) | Not specified, but potent | [4] |
| 5-CF3-Thiazolo-pyrimidine | Compound 3b (in source) | CCRF-CEM (Leukemia) | ~2.19 (GI₅₀) | [11] |
| 4-CF3-Isoxazole | Compound TTI-4 (in source) | MCF-7 (Breast) | 2.63 | [5] |
Note: This table includes closely related quinoline and other heterocyclic scaffolds to illustrate the broader principle, as direct comparative SAR tables for a single isoquinoline series are sparse in the literature.
The data indicate that trifluoromethylated heterocyclic compounds can achieve potent anticancer activity, with IC₅₀ values reaching the nanomolar range.[10] The SAR is complex, but key takeaways include:
-
Hybrid Scaffolds: Combining the trifluoromethyl-quinoline core with other pharmacophores, like chalcones, can lead to exceptionally potent compounds.[10]
-
Substitution Position: The specific placement of the CF3 group and other substituents on the heterocyclic ring system is crucial for optimizing activity against specific cancer cell lines.[4][11]
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential.
Protocol 1: General Synthesis of 3-(Trifluoromethyl)isoquinolines
This protocol is adapted from methods described for related compounds and provides a robust pathway to the 3-CF3-isoquinoline core.[1]
Objective: To synthesize 3-(trifluoromethyl)isoquinoline from an N-protected benzylphosphonium salt.
Materials:
-
N-protected benzylphosphonium salt (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Silica gel for column chromatography
Procedure:
-
Cyclization: A mixture of the N-protected benzylphosphonium salt (1.0 eq) and DBU (2.0 eq) in a suitable anhydrous solvent is stirred under reflux for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Solvent Removal: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Aromatization: The resulting crude dihydroisoquinoline is dissolved in a suitable solvent (e.g., Dichloromethane) and treated with DDQ (1.1-1.5 eq) at room temperature. The reaction is stirred until the dihydroisoquinoline is fully converted to the aromatic isoquinoline.
-
Purification: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure 3-(trifluoromethyl)isoquinoline product.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated isoquinoline test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The strategic incorporation of a trifluoromethyl group is a powerful and validated tool for optimizing the pharmacological properties of isoquinoline-based drug candidates. The SAR studies highlighted in this guide demonstrate that the position of the CF3 group, in concert with other substitutions on the isoquinoline scaffold, is a critical determinant of both potency and selectivity. As enzyme inhibitors, 3-CF3-tetrahydroisoquinolines have shown remarkable selectivity for PNMT. As anticancer agents, trifluoromethylated isoquinolines and related heterocycles effectively inhibit key signaling pathways like PI3K/Akt/mTOR, demonstrating potent cytotoxicity against a range of cancer cell lines.
Future research should focus on elucidating the SAR of novel positional isomers and expanding the diversity of substitutions on the isoquinoline core. A deeper understanding of the specific interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will further accelerate the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Guide to 5-(Trifluoromethyl)isoquinolinone and its Analogs Against the WDR5 WIN Site
This guide provides a comprehensive, in-silico-based comparative analysis of the binding potential of 5-(Trifluoromethyl)isoquinolin-1(2H)-one against the WD repeat-containing protein 5 (WDR5). As researchers and drug development professionals, the strategic computational assessment of small molecules against validated protein targets is a cornerstone of modern therapeutic discovery. Herein, we delve into a rigorous, experimentally grounded workflow for molecular docking, comparing our lead compound with a known inhibitor and its parent scaffold to elucidate the structural determinants of binding affinity.
The rationale for selecting WDR5 as our target is its critical role as a scaffolding protein in histone methyltransferase complexes, particularly the MLL/SET complexes. The dysregulation of WDR5 is a known driver in various cancers, making it a compelling target for therapeutic intervention.[1] Specifically, we will be targeting the WDR5-interaction (WIN) site, a well-defined pocket essential for its protein-protein interactions.
Comparative Ligand Selection: A Rationale
To provide a robust comparative framework, we have selected three molecules for this in silico study:
-
5-(Trifluoromethyl)isoquinolin-1(2H)-one : Our primary compound of interest. The isoquinolinone scaffold is a recognized pharmacophore in medicinal chemistry, and the addition of a trifluoromethyl group is a common strategy to enhance metabolic stability and binding affinity.[2][3]
-
OICR-9429 : A well-characterized, potent small-molecule antagonist of the WDR5-MLL interaction, serving as our positive control.[3][4][5][6] Its known binding mode will allow for the validation of our docking protocol.
-
Isoquinoline : The parent heterocyclic scaffold of our lead compound. This will serve as a baseline comparator to assess the contribution of the trifluoromethyl and oxo groups to the binding affinity.[7][8]
Experimental Workflow: A Step-by-Step In Silico Docking Protocol
The following protocol outlines the complete workflow for our comparative docking study, utilizing AutoDock Vina, a widely used and validated open-source docking program.
I. Preparation of the Receptor: WDR5
-
Selection of the Crystal Structure : We will utilize the high-resolution crystal structure of human WDR5 in complex with a WIN-site inhibitor, PDB ID: 7UAS.[2][9] This structure provides a clear definition of the binding pocket.
-
Receptor Preparation :
-
Download the PDB file from the RCSB Protein Data Bank.
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (Gasteiger charges) to the protein atoms.
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
II. Ligand Preparation
-
Acquisition of Ligand Structures :
-
5-(Trifluoromethyl)isoquinolin-1(2H)-one : The SMILES string (C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F) will be obtained from chemical databases.[10]
-
OICR-9429 : The SMILES string (CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F) will be sourced from PubChem or other reputable chemical databases.[5]
-
Isoquinoline : The SMILES string (C1=CC=C2C=NC=CC2=C1) will be obtained from PubChem.[8]
-
-
Conversion to 3D Structures : The SMILES strings will be converted to 3D structures in SDF or MOL2 format using a cheminformatics tool such as Open Babel or an online converter.[11][12]
-
Ligand Preparation for Docking :
-
Add polar hydrogens to each ligand.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
III. Molecular Docking with AutoDock Vina
-
Grid Box Definition : A grid box will be centered on the binding site of the co-crystallized ligand in the 7UAS structure. The dimensions of the grid box will be set to encompass the entire binding pocket, providing ample space for the ligands to adopt various conformations.
-
Docking Execution : Each of the three prepared ligands (in PDBQT format) will be docked into the prepared WDR5 receptor using AutoDock Vina. The exhaustiveness of the search will be set to a high value to ensure a thorough exploration of the conformational space.
-
Analysis of Docking Results : The primary output from AutoDock Vina will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
Visualization of the In Silico Docking Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Page loading... [wap.guidechem.com]
- 11. leskoff.com [leskoff.com]
- 12. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]
A Senior Application Scientist's Guide to the Validation of 5-(Trifluoromethyl)isoquinoline as a Biological Probe for ASK1 Signaling
For researchers, scientists, and drug development professionals, the utility of a chemical probe is directly proportional to the rigor of its validation. A potent and selective probe can illuminate complex signaling pathways, validate therapeutic targets, and pave the way for new drug discovery campaigns. Conversely, a poorly characterized molecule can lead to misleading data and wasted resources.
This guide provides an in-depth, comparative framework for the validation of 5-(Trifluoromethyl)isoquinoline , a heterocyclic compound proposed here as a novel probe for Apoptosis Signal-Regulating Kinase 1 (ASK1) . The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes, while the trifluoromethyl (CF3) group is a widely used bioisostere for enhancing metabolic stability and target affinity.[1][2] We will proceed under the hypothesis that these features make this compound a candidate for a potent and selective kinase inhibitor.
Our focus is ASK1, a key apical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] Activated by a host of cellular stressors, including oxidative stress, inflammatory cytokines (e.g., TNF-α), and endoplasmic reticulum stress, ASK1 triggers downstream signaling through the JNK and p38 MAPK pathways, culminating in inflammation, apoptosis, and cellular differentiation.[4][5] Its pivotal role in pathological conditions makes ASK1 a high-value target, and specific probes are essential for dissecting its function.[3]
This document eschews a simple checklist approach. Instead, it offers a logical, multi-stage validation workflow, explaining the causality behind each experimental choice and providing the detailed protocols necessary to generate a robust data package. We will compare the performance of our candidate probe against established alternatives, grounding all claims in verifiable, authoritative sources.
Proposed Mechanism of Action: Targeting the ASK1 Signaling Axis
The core hypothesis is that this compound inhibits the kinase activity of ASK1, thereby blocking the propagation of stress signals to downstream effectors. The ASK1 pathway is a three-tiered kinase module: ASK1 (a MAPKKK) phosphorylates and activates MKK3/6 and MKK4/7 (MAPKKs), which in turn phosphorylate and activate p38 and JNK (MAPKs), respectively.[6] These terminal kinases then phosphorylate a multitude of substrates, including transcription factors, to orchestrate the cellular stress response.[7][8]
Caption: The ASK1 signaling pathway targeted by this compound.
Comparative Analysis: Benchmarking Against Known ASK1 Probes
A novel probe must offer a clear advantage or a distinct profile compared to existing tools. The primary benchmark for this validation is GS-444217 , a potent, selective, and orally available ATP-competitive inhibitor of ASK1.[9] The goal is to determine if this compound has comparable potency, improved selectivity, or other advantageous properties.
The table below presents an illustrative data set that one would aim to generate through the validation protocols described in the next section.
| Compound | Primary Target | Biochemical IC₅₀ (nM) | Selectivity Profile (KINOMEscan® @ 1µM) | Cellular EC₅₀ (µM) | Reference |
| GS-444217 | ASK1 | 2.87 | High (S-Score(10) < 0.01) | ~1.6 (in vivo) | [9] |
| This compound | ASK1 | Hypothetical: 15 | To be determined | To be determined | N/A |
| Selonsertib (GS-4997) | ASK1 | 25 | High | 0.09 (in vitro) | Clinical Candidate |
| NQDI-1 | ASK1 | 1,200 | Poor (Hits JNKs) | 10-20 | [10] |
This table includes hypothetical data for the candidate compound to illustrate the validation targets.
A Step-by-Step Guide to Experimental Validation
This workflow is designed as a self-validating system, moving from simple, direct measures of target engagement to more complex cellular and phenotypic readouts. Each stage builds upon the last, creating a comprehensive and trustworthy data package.
Caption: A multi-phase workflow for validating a novel kinase inhibitor probe.
Phase 1: In Vitro Biochemical Validation
Objective: To determine the potency, selectivity, and mechanism of action of this compound directly on purified, recombinant ASK1 enzyme.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
-
Rationale: This is the foundational experiment to confirm direct inhibition of ASK1 and quantify its potency (IC₅₀). A radiometric assay is the gold standard due to its sensitivity and direct measurement of substrate phosphorylation.[11]
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture in kinase buffer containing recombinant human ASK1 enzyme, a suitable peptide substrate (e.g., MKK6-derived peptide), and [γ-³²P]-ATP at a concentration equal to its Km for ASK1. The use of ATP at its Km value is critical for obtaining comparable IC₅₀ values across different studies.[11]
-
Inhibitor Titration: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM). Include DMSO as a vehicle control (0% inhibition) and a known potent inhibitor like GS-444217 as a positive control (100% inhibition).
-
Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a predetermined time within the linear range of the assay.
-
Termination & Detection: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Kinase Selectivity Profiling
-
Rationale: A useful probe must be selective. It should inhibit its intended target with significantly higher potency than other related or unrelated kinases. Broad kinase panel screening is the industry standard for assessing selectivity.[12]
-
Methodology:
-
Service Selection: Engage a commercial service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corp Kinase HotSpot℠) that offers screening against a large panel of human kinases (>100, preferably >400).
-
Screening: Submit this compound for screening at a single high concentration (e.g., 1 µM).
-
Data Analysis: The primary output is typically the percent inhibition of each kinase. Off-targets are identified as kinases inhibited by >50% or >75%. This data can be used to calculate a selectivity score (S-score), which quantifies the compound's promiscuity.[12] A lower S-score indicates higher selectivity.
-
Follow-up: For any significant off-targets, perform full IC₅₀ determinations as described in Protocol 1 to quantify the potency of inhibition. A probe should ideally be at least 30- to 100-fold more potent against its primary target than any off-targets.
-
Phase 2: Cell-Based Validation
Objective: To confirm that the probe engages ASK1 in a complex cellular environment and modulates its downstream signaling pathway at reasonable concentrations.
Protocol 3: Western Blot for Target Engagement
-
Rationale: An inhibitor's biochemical potency must translate into cellular activity. This experiment directly measures the inhibition of the ASK1 signaling cascade within the cell by assessing the phosphorylation status of its downstream substrates.[13]
-
Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa or human microvascular endothelial cells) to ~80% confluency. Pre-treat the cells with a dose-response of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include vehicle (DMSO) and a positive control inhibitor.
-
Stimulation: Stimulate the cells with an ASK1 activator, such as TNF-α (10 ng/mL) or H₂O₂ (1 mM), for 15-30 minutes to activate the pathway.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate overnight at 4°C with primary antibodies against key pathway proteins: p-ASK1 (Thr845) , p-p38 (Thr180/Tyr182) , and p-JNK (Thr183/Tyr185) .[13]
-
Crucially, also probe separate blots or strip and re-probe the same blot for the corresponding total protein levels (Total ASK1, Total p38, Total JNK) and a loading control (e.g., GAPDH or α-tubulin) to normalize the data.[14]
-
-
Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify band intensity using densitometry. The desired result is a dose-dependent decrease in the phosphorylated proteins relative to the total protein levels.
-
Protocol 4: Downstream Functional (Phenotypic) Assay
-
Rationale: This experiment links target engagement to a relevant biological outcome. Since ASK1 is a key mediator of stress-induced apoptosis, measuring the inhibition of this process provides strong evidence of the probe's functional efficacy.[15]
-
Methodology (Caspase-3/7 Glo® Assay):
-
Cell Plating: Plate cells (e.g., U937 monocytes) in a 96-well white-walled plate.
-
Treatment: Pre-treat cells with a dose-response of this compound for 1 hour.
-
Induction of Apoptosis: Add a potent ASK1-dependent apoptotic stimulus (e.g., sorbitol or H₂O₂). Include a "no stimulus" control.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 4-6 hours).
-
Lysis & Detection: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a proluminescent substrate for activated caspase-3 and -7.
-
Measurement: Incubate for 1 hour at room temperature and measure the resulting luminescence with a plate reader. A potent probe will cause a dose-dependent reduction in the luminescence signal, indicating inhibition of apoptosis.
-
Conclusion and Go/No-Go Decision
A "Go" decision to classify it as a useful biological probe for studying ASK1 signaling requires:
-
Potency: An in vitro IC₅₀ against ASK1 preferably in the low nanomolar range (<100 nM).
-
Selectivity: At least a 30-fold window between the IC₅₀ for ASK1 and any significant off-targets.
-
Cellular Activity: Demonstrated inhibition of ASK1 signaling (p-p38/p-JNK) in cells at concentrations reasonably close to the biochemical IC₅₀ (ideally <1 µM).
-
Functional Effect: A clear, dose-dependent effect in a relevant phenotypic assay that aligns with the proposed mechanism of action.
If these criteria are met, this compound can be considered a validated probe, ready for use in complex biological experiments to dissect the role of ASK1 in health and disease. If the compound fails on key metrics such as selectivity or cellular potency, it should be classified as a "No-Go" and either discarded or used with extreme caution, with its limitations clearly reported in any publication.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchem.org.ua [medchem.org.ua]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASK1 antibody (28201-1-AP) | Proteintech [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Substituted Isoquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities.[1][2][3][4] However, the journey from a promising isoquinoline-based hit to a viable drug candidate is often challenged by metabolic instability. A compound that is rapidly metabolized will struggle to achieve therapeutic concentrations in the body, leading to poor efficacy and the potential formation of toxic byproducts.[5]
This guide provides an in-depth comparison of the metabolic stability of substituted isoquinolines, grounded in experimental data and mechanistic insights. We will explore the key metabolic pathways, analyze how different substituents influence stability, and provide a detailed, field-proven protocol for assessing metabolic stability in your own laboratory.
Metabolic Landscape of the Isoquinoline Core
The metabolic fate of isoquinolines is primarily dictated by Phase I and Phase II enzymes, with Cytochrome P450 (CYP) monooxygenases playing a dominant role.[6][7][8] These enzymes catalyze a variety of transformations that increase the polarity of the parent molecule, preparing it for excretion.
Key Metabolic Transformations for Isoquinolines:
-
Oxidation: This is the most common metabolic route. CYP enzymes add hydroxyl groups to the aromatic rings or alkyl substituents.[6] For the unsubstituted isoquinoline, hydroxylation can occur at positions 1, 4, and 5.[9] The formation of N-oxides is also a possible metabolic pathway.[9]
-
Demethylation: Many bioactive isoquinolines, like papaverine, feature methoxy groups.[10] O-demethylation is a frequent metabolic step, often leading to metabolites with altered pharmacological activity. Similarly, N-demethylation is a key metabolic pathway for compounds like loperamide.[11][12][13][14]
-
Conjugation (Phase II): Once a hydroxyl group is introduced, the molecule can undergo Phase II metabolism, where enzymes like UDP-glucuronosyltransferases (UGTs) attach polar moieties (e.g., glucuronic acid) to further increase water solubility for excretion.[15][16]
The specific CYP isozymes involved can vary. For many isoquinoline alkaloids, CYP3A4, CYP2D6, and CYP2C9 are major contributors to their metabolism.[7][8][17][18] For instance, the metabolism of the isoquinoline-containing drug loperamide is catalyzed by CYP3A4 and CYP2C8.[11][12][13]
Below is a generalized diagram illustrating the primary metabolic hotspots on an isoquinoline scaffold.
Caption: Generalized Phase I and II metabolic pathways for substituted isoquinolines.
Comparative Analysis: The Impact of Substituents on Metabolic Stability
The type and position of substituents on the isoquinoline ring are critical determinants of metabolic stability. Strategic modification of these substituents is a cornerstone of medicinal chemistry efforts to optimize drug-like properties.[19]
General Principles:
-
Blocking Metabolic Hotspots: Introducing substituents that are resistant to metabolism at known "hotspots" can significantly enhance stability. For example, replacing a metabolically labile hydrogen with a fluorine atom can prevent hydroxylation at that site.[19]
-
Steric Hindrance: Placing bulky substituents near a metabolically susceptible position can sterically shield it from the active site of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Electronic Effects: Electron-withdrawing groups can decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack by CYP enzymes. Conversely, electron-donating groups can activate the ring, potentially increasing the rate of metabolism.
Case Study Comparison: Papaverine vs. Loperamide
To illustrate these principles, let's compare two well-known drugs containing the isoquinoline scaffold:
-
Papaverine: A vasodilator derived from the opium poppy.[10][20][21] Its structure features four methoxy groups. It is almost completely metabolized in vivo, primarily through O-demethylation followed by conjugation.[15]
-
Loperamide: A synthetic antidiarrheal agent.[11][12][22] Its more complex structure includes a piperidine ring and a tertiary amine. The primary metabolic pathway for loperamide is N-demethylation, which is mainly catalyzed by CYP3A4 and CYP2C8.[11][12][13]
| Compound | Primary Metabolic Pathway | Key Enzymes | Resulting Stability |
| Papaverine | O-Demethylation, Conjugation | Various CYPs, UGTs | Low (extensively metabolized)[15] |
| Loperamide | N-Demethylation | CYP3A4, CYP2C8 | Moderate (subject to extensive first-pass metabolism)[12] |
This comparison highlights how different substitution patterns direct metabolism towards different pathways, influencing the overall stability of the molecule.
Experimental Protocol: The Liver Microsomal Stability Assay
To quantitatively compare the metabolic stability of different substituted isoquinolines, the in vitro liver microsomal stability assay is the industry-standard method.[23][24] This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in liver microsomes—vesicles of endoplasmic reticulum isolated from hepatocytes.[16][23][25]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes are enriched with Phase I enzymes like CYPs.[16][23] They are cost-effective and can be adapted for high-throughput screening.[23]
-
Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to provide the reducing equivalents for the monooxygenase reaction.[26][27][28] Since NADPH is consumed, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain its concentration throughout the incubation.[26][27]
-
Why a -NADPH Control? A parallel incubation without the NADPH cofactor is essential.[27][28] Any compound loss in this control group is due to non-enzymatic degradation or physical loss (e.g., non-specific binding), not CYP-mediated metabolism. This ensures the assay is self-validating.
-
Why Quench with Cold Acetonitrile? The reaction is stopped by adding a cold organic solvent like acetonitrile.[23][28] This serves two purposes: it denatures the enzymes, halting the reaction instantly, and it precipitates the microsomal proteins, which can then be removed by centrifugation before analysis.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[27]
-
Prepare stock solutions of your test isoquinolines (e.g., 10 mM in DMSO).[28]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[26][27]
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Assay Setup:
-
Dilute the HLM to a working concentration (e.g., 0.5-1.0 mg/mL protein) in cold phosphate buffer.[29]
-
In a 96-well plate, add the HLM solution to wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).[28]
-
Prepare a separate set of wells for the "-NADPH" control (usually a 0 and 60-minute time point).
-
Spike the test compound into the wells to a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
-
Incubation:
-
Reaction Termination (Quenching):
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[28]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[26][28]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.[23]
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[28]
-
The following diagram visualizes this experimental workflow.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion and Outlook
Understanding and optimizing the metabolic stability of substituted isoquinolines is a critical task in drug discovery. By recognizing the key metabolic pathways—primarily CYP-mediated oxidation and demethylation—and the influence of substituent electronics and sterics, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles.[19][30] The liver microsomal stability assay remains an indispensable tool, providing robust and reproducible data to guide these design efforts.[23][24] Future work will continue to focus on building more predictive in silico models and employing novel chemical strategies, such as deuteration, to further enhance the metabolic stability of this versatile and pharmacologically vital scaffold.[31]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Papaverine - Wikipedia [en.wikipedia.org]
- 11. Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. nuvisan.com [nuvisan.com]
- 25. bioivt.com [bioivt.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
The Trifluoromethyl Group at Position 5: A Comparative Guide to Isoquinoline's Enhanced Potential
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, the versatility of the isoquinoline nucleus is well-established.[2] However, the relentless pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles necessitates the strategic modification of this privileged scaffold. One of the most impactful strategies in modern drug design is the introduction of the trifluoromethyl (CF₃) group.
This guide provides a comprehensive comparative analysis of 5-(Trifluoromethyl)isoquinoline and its parent compound, isoquinoline. While direct head-to-head experimental data for the 5-substituted trifluoromethyl derivative is not extensively available in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry and data from closely related analogs to provide a robust predictive comparison. We will delve into the anticipated enhancements in physicochemical properties, biological activity, and pharmacokinetic profiles conferred by the 5-CF₃ group. Furthermore, this guide will furnish detailed experimental protocols to empower researchers to conduct their own comparative studies and elucidate the full potential of this promising derivative.
The Power of Trifluoromethylation: A Physicochemical Perspective
The introduction of a trifluoromethyl group onto an aromatic ring profoundly alters its electronic and physical properties.[3] These changes are the bedrock upon which enhanced biological activity is built.
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom. This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[3]
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can lead to a longer half-life and reduced drug dosage.
Altered Electronic Profile: The trifluoromethyl group is a strong electron-withdrawing group. This electronic perturbation can significantly impact the pKa of the isoquinoline nitrogen and alter the molecule's ability to engage in crucial binding interactions, such as hydrogen bonding and π-π stacking, with its biological target.[3]
Comparative Physicochemical Properties
| Property | Parent Isoquinoline | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 129.16 g/mol [4] | 197.16 g/mol | Addition of a CF₃ group. |
| logP (Lipophilicity) | ~2.1[5] | Higher | The CF₃ group significantly increases lipophilicity. |
| pKa (Basicity) | 5.14[6] | Lower | The strong electron-withdrawing nature of the CF₃ group reduces the basicity of the isoquinoline nitrogen. |
| Metabolic Stability | Susceptible to oxidation[7] | Higher | The C-F bonds are highly resistant to metabolic cleavage.[3] |
Biological Activity: A Tale of Two Scaffolds
The parent isoquinoline scaffold is present in a multitude of biologically active compounds with activities ranging from antimicrobial and antifungal to anticancer and antiviral.[1] However, the parent isoquinoline itself is not typically used as a therapeutic agent due to modest potency and potential for metabolic liabilities.[7] The introduction of a 5-trifluoromethyl group is anticipated to significantly modulate this activity profile.
Predicted Impact on Biological Activity
While direct comparative data is lacking, we can infer the potential effects of 5-trifluoromethylation based on structure-activity relationship (SAR) studies of related compounds. For instance, studies on other trifluoromethylated isoquinolines have demonstrated potent inhibitory activity against various enzymes.[3] The enhanced lipophilicity and altered electronics of this compound are likely to lead to:
-
Increased Potency: Enhanced membrane permeability could lead to higher intracellular concentrations, resulting in greater potency.
-
Altered Selectivity: The modified electronic and steric profile may favor binding to different biological targets compared to the parent isoquinoline, potentially leading to a more selective pharmacological profile.
-
Novel Therapeutic Applications: The unique combination of properties may unlock novel therapeutic applications that are not accessible to the parent compound.
Signaling Pathways Modulated by Isoquinoline Derivatives
Isoquinoline alkaloids are known to interfere with a variety of signaling pathways crucial for cell survival and proliferation. While the specific pathways modulated by this compound are yet to be elucidated, the parent scaffold and its derivatives have been shown to impact the following:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several isoquinoline derivatives have been shown to inhibit components of this pathway, making it a promising target for anticancer drug development.[3]
-
NF-κB Pathway: The NF-κB signaling cascade is a key regulator of inflammation and immune responses. Modulation of this pathway by isoquinoline derivatives suggests their potential as anti-inflammatory agents.[3]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3]
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Assessing the Off-Target Effects of Trifluoromethylated Isoquinolines
For drug development professionals, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds. The strategic addition of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity, making trifluoromethylated isoquinolines a promising class of compounds in modern medicinal chemistry.[1] While these modifications can improve on-target potency, they also present a critical challenge: the potential for unintended off-target interactions that can lead to toxicity or diminished efficacy.
This guide provides a comprehensive framework for assessing the off-target effects of novel trifluoromethylated isoquinolines, using 5-(Trifluoromethyl)isoquinoline as a representative molecule of this class. While specific biological data for this particular compound is limited in public literature, its structural motifs suggest a high likelihood of activity as a kinase inhibitor.[1] As such, this guide will focus on robust, industry-standard methodologies for kinase inhibitor profiling, providing researchers with the experimental tools and conceptual understanding necessary to de-risk their lead candidates early in the discovery pipeline. We will objectively compare methodologies and provide supporting data from well-characterized kinase inhibitors to serve as a benchmark for your own investigations.
The Rationale: Why Off-Target Profiling is Non-Negotiable
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity is a primary reason why small molecule kinase inhibitors often exhibit promiscuity, binding to multiple kinases with varying affinities.[3] Such off-target binding can lead to a range of undesirable outcomes, from unforeseen toxicities to paradoxical pathway activation, ultimately derailing a promising therapeutic candidate.[4] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in translational drug development.
This guide will detail three complementary, high-value assays for constructing a comprehensive off-target profile:
-
Broad-Panel Kinase Profiling: To understand the global selectivity of a compound across the human kinome.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a physiological, intracellular context.
-
Receptor Binding Assays: To identify potential interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs).
Comparative Compounds: Establishing a Performance Baseline
To provide context for the experimental data you will generate for your novel trifluoromethylated isoquinoline, it is essential to benchmark its performance against well-characterized inhibitors. Given that many isoquinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, we will use the following clinical-stage PI3K inhibitors as comparators throughout this guide.[1]
| Compound | Mechanism of Action | Key Characteristics |
| Buparlisib (BKM120) | Pan-class I PI3K inhibitor.[5][6] | Orally bioavailable, but known to have off-target effects on microtubule polymerization.[7] |
| Gedatolisib (PF-05212384) | Dual pan-class I PI3K and mTOR inhibitor.[8][9][10] | Intravenously administered, highly potent.[11] |
| Pictilisib (GDC-0941) | Potent pan-class I PI3K inhibitor.[12][13] | Orally bioavailable with demonstrated on-target pharmacodynamic activity.[14][15] |
Experimental Workflows for Off-Target Assessment
The following sections provide detailed, step-by-step protocols for the key assays in our off-target screening cascade. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Workflow 1: Broad-Panel Kinase Profiling
This is the foundational step for any kinase inhibitor program. Commercially available kinase panels offer an efficient way to screen a compound against hundreds of kinases simultaneously, providing a global view of its selectivity.[2][16] The most common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide.[2]
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your test compound (e.g., this compound) and comparator compounds (Buparlisib, Gedatolisib, Pictilisib) in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination. For initial profiling, a single high concentration (e.g., 10 µM) is often used to identify potential hits.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase reaction buffer (typically containing Tris, MgCl2, and BSA).[17]
-
Add the specific kinase and its corresponding substrate peptide to each well.
-
Add the test compound or DMSO vehicle control to the appropriate wells. Allow for a brief pre-incubation (e.g., 10 minutes) to permit compound binding to the kinase.[17]
-
-
Initiation and Termination of Reaction:
-
Initiate the kinase reaction by adding a solution of [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay for each kinase.
-
Terminate the reaction by adding a stop solution, typically a high concentration of EDTA or a wash buffer for filter-based assays.
-
-
Detection and Data Analysis:
-
For filter-based assays, transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control.
-
For dose-response curves, plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value for each kinase hit.
-
DOT Script for Kinase Profiling Workflow
Caption: Workflow for in vitro radiometric kinase profiling.
Workflow 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are excellent for assessing biochemical potency, they do not confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[18][19][20] The principle is that a protein's thermal stability increases when a ligand is bound.[21]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture your chosen cell line to approximately 80% confluency. The cell line should express your target of interest.
-
Treat the cells with your test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[18] Include a non-heated control sample kept on ice.
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of each sample using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for your target protein. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the relative band intensity of the target protein against the temperature.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms intracellular target engagement.
-
DOT Script for CETSA Workflow
Caption: Workflow for Western Blot-based CETSA.
Workflow 3: Competitive Radioligand Receptor Binding Assay
To broaden the scope of off-target assessment beyond kinases, it is prudent to screen for activity against other major target classes, such as GPCRs. Competitive radioligand binding assays are the gold standard for this purpose.[23] They measure the ability of a test compound to displace a known, radiolabeled ligand from its receptor.
Experimental Protocol: GPCR Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the GPCR of interest.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.
-
Prepare serial dilutions of your test compound and a known unlabeled competitor (positive control).
-
-
Binding Reaction:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound or unlabeled competitor.[24]
-
Include wells for measuring total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of the unlabeled competitor).
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[25]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This captures the membranes with the bound radioligand while unbound radioligand passes through.[25]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of your compound. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[24]
-
DOT Script for PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Forward Look
The strategic incorporation of a trifluoromethyl group into the isoquinoline scaffold holds immense promise for the development of potent and selective kinase inhibitors. However, the potential for off-target effects necessitates a rigorous and systematic evaluation strategy. By employing a multi-pronged approach that includes broad-panel kinase profiling, cellular target engagement assays like CETSA, and screening against other major target classes, researchers can build a comprehensive selectivity profile for their lead candidates. This data-driven approach, benchmarked against well-characterized comparators, is indispensable for identifying compounds with the highest potential for clinical success and minimizing the risk of late-stage failures due to unforeseen off-target activities. The methodologies outlined in this guide provide a robust starting point for the critical de-risking process in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Buparlisib - Wikipedia [en.wikipedia.org]
- 7. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 11. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pik-93.com [pik-93.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-(Trifluoromethyl)isoquinoline
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation of its biological interactions. The isoquinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of bioactive compounds.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group, a cornerstone of modern drug design, is often employed to enhance metabolic stability, lipophilicity, and target binding affinity.[4] This guide provides an in-depth, objective comparison of the plausible cross-reactivity profile of 5-(Trifluoromethyl)isoquinoline, a representative of this chemical class. In the absence of extensive public data on this specific molecule, this analysis is built upon experimental data from structurally related isoquinoline and quinoline-based inhibitors, offering a predictive and practical framework for researchers.
The Isoquinoline Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity
The isoquinoline framework is a versatile starting point for inhibitors targeting a wide array of protein families, most notably protein kinases.[3][5] Its ability to fit into the ATP-binding pocket of kinases has led to the development of numerous anticancer agents.[6][7] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[2] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity is paramount.
While this compound itself is not extensively characterized as a specific inhibitor in public literature, its structural analogs have shown potent activity against several key targets, including:
-
WD Repeat Domain 5 (WDR5): Dihydroisoquinolinone analogs bearing the trifluoromethyl group are potent inhibitors of the WDR5 "WIN" site, disrupting its interaction with the MLL1 histone methyltransferase complex, a key player in certain cancers.[8][9][10]
-
HER2 (ERBB2): Isoquinoline-tethered quinazoline derivatives have been developed as selective inhibitors of the HER2 tyrosine kinase over the closely related EGFR.[6][11][12]
-
Cyclin-Dependent Kinase 4 (CDK4): Novel isoquinoline-1,3-dione derivatives have been identified as highly potent and selective inhibitors of CDK4, a key regulator of the cell cycle.[4][13][14]
-
Polo-like Kinase 1 (PLK1): The PLK1 inhibitor BI-2536, while not a simple isoquinoline, features a complex heterocyclic system that underscores the adaptability of related scaffolds for potent and selective kinase inhibition.[9][15][16]
Given this landscape, a plausible primary target class for novel this compound derivatives would be the protein kinase family. The following diagram illustrates a generalized signaling pathway that isoquinoline-based kinase inhibitors might modulate.
Caption: Generalized signaling pathways potentially modulated by isoquinoline-based inhibitors.
Comparative Cross-Reactivity Analysis
To construct a meaningful comparison, we will analyze the selectivity profile of a well-characterized, publicly disclosed kinase inhibitor with a related core structure, Bosutinib , and contrast it with a plausible profile for a WDR5-targeting isoquinoline and a non-kinase targeting isoquinoline alkaloid. Bosutinib, a dual Src/Abl inhibitor, possesses a 4-anilino-3-cyanoquinoline core, structurally analogous to a substituted isoquinoline.[3]
| Compound/Class | Primary Target(s) | Key Off-Targets (Kinases) | Key Off-Targets (Non-Kinases) | Selectivity Score (S10 @ 1µM)¹ | Data Source |
| Bosutinib | ABL1, SRC | LCK, HCK, FYN, YES1, multiple other tyrosine and serine/threonine kinases | N/A | 0.03 | KINOMEscan, Published Data[17] |
| Plausible Profile: 5-(CF3)Isoquinoline as a Kinase Inhibitor (e.g., HER2-selective) | HER2 (ERBB2) | EGFR, other ERBB family members, potential for off-targets in the TK and TKL kinase groups | N/A | ~0.1 - 0.3 (Hypothesized) | Inferred from analogs[6][11] |
| Plausible Profile: 5-(CF3)Isoquinoline as a WDR5 Inhibitor | WDR5 (WIN site) | Minimal kinase cross-reactivity expected | Potential for interaction with other WD40 repeat-containing proteins | N/A (not applicable to kinome scan) | Inferred from analogs[8][9] |
| Isoquinoline Alkaloid (e.g., Berberine) | Multiple, low affinity | AMPK, others | Monoamine Oxidase A (MAO-A), various receptors and enzymes | Low (highly promiscuous) | Published Literature[18] |
¹Selectivity Score (S10 @ 1µM): The number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity. Bosutinib's score is illustrative of a multi-kinase inhibitor.
This comparison highlights the critical impact of specific substitution patterns on the isoquinoline core. While a kinase-directed derivative like Bosutinib has a broad but defined kinome profile, a compound targeting a non-kinase protein-protein interaction site like the WDR5 WIN site would be expected to have a much cleaner kinome scan, though it may have other, non-kinase off-targets.
Experimental Methodologies for Profiling Cross-Reactivity
Objective assessment of a compound's selectivity relies on robust, standardized experimental protocols. Two of the most powerful techniques in the drug discovery toolkit are broad-panel kinase screening and cellular target engagement assays.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform provides a quantitative measure of interactions between a test compound and a large panel of kinases (typically >450).[1][19] It is an in vitro assay that measures the ability of a compound to displace an immobilized, active-site directed ligand.
Principle: The assay is based on competitive displacement. A lower amount of kinase bound to the immobilized ligand indicates a stronger interaction with the test compound.
Caption: General workflow for a KINOMEscan® experiment.
Detailed Protocol:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., this compound) is incubated in solution with the target kinase (tagged with a unique DNA identifier) and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP pocket.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. The results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding and inhibition.[20] Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that verifies target engagement within the complex milieu of a living cell or cell lysate.[20][21] It does not require any modification to the compound or the target protein.
Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. This change in the melting temperature (Tm) is a direct measure of target engagement.
Detailed Protocol:
-
Compound Treatment: Intact cells are incubated with the test compound (or vehicle control) to allow for cell entry and target binding.
-
Thermal Challenge: The treated cell suspensions are divided into aliquots and heated to a range of temperatures using a thermocycler.
-
Cell Lysis & Fractionation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the compound confirms target engagement and stabilization.
Conclusion and Future Directions
While a definitive cross-reactivity profile for this compound awaits direct experimental evaluation, this comparative guide provides a robust, data-informed framework for researchers. Based on the analysis of structurally related compounds, it is plausible that a this compound derivative could be engineered as a selective kinase inhibitor or as a highly specific inhibitor of a non-kinase target like WDR5.
The key takeaway for drug development professionals is the critical importance of early and comprehensive selectivity profiling. The choice of screening platform—be it a broad in vitro kinase panel like KINOMEscan® or a cell-based target engagement assay like CETSA®—should be guided by the hypothesized mechanism of action. For a putative kinase inhibitor, KINOMEscan® offers an essential first pass to understand its selectivity across the kinome. For compounds designed to disrupt protein-protein interactions, CETSA® provides invaluable confirmation of on-target activity in a physiological context.
Ultimately, the cross-reactivity profile of any novel compound is not merely a data point but a critical piece of its biological narrative, informing its therapeutic potential and potential liabilities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 21. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of 5-(Trifluoromethyl)isoquinoline
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Trifluoromethyl)isoquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to instill a deep understanding of the chemical principles and regulatory frameworks that govern safe laboratory practice. By explaining the causality behind each procedural choice, we aim to build a self-validating system of safety and compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment & Risk Mitigation: Understanding the Compound
This compound is a halogenated aromatic compound. Its chemical structure necessitates a conservative approach to handling and disposal, treating it as hazardous waste until proven otherwise. The trifluoromethyl group (-CF3) classifies it as a fluorinated organic substance, which requires specific disposal pathways to prevent environmental persistence.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule may vary by supplier, its structural relatives provide a strong basis for hazard assessment.
The primary directive before handling this or any chemical is to thoroughly review the manufacturer-specific Safety Data Sheet (SDS) . The SDS is the definitive source for hazard information and emergency procedures.[3]
Based on data from structurally similar compounds, the following hazard profile should be assumed:
| Hazard Class | GHS Pictogram | Signal Word | Description & Rationale |
| Acute Toxicity |
| Danger | May be harmful if swallowed and toxic or fatal in contact with skin.[4][5][6] The isoquinoline core and trifluoromethyl group can interfere with biological processes upon absorption. |
| Skin Corrosion/Irritation |
| Warning | Causes skin irritation.[5][7] Aromatic compounds can defat the skin, and halogenated moieties can increase reactivity. |
| Serious Eye Damage/Irritation |
| Warning | Causes serious eye irritation.[5][7] Direct contact can lead to significant and potentially lasting damage to eye tissue. |
| Respiratory Irritation |
| Warning | May cause respiratory tract irritation upon inhalation of dust or vapors.[7][8] |
| Aquatic Toxicity |
| Warning | Harmful to aquatic life with long-lasting effects.[5] Halogenated organic compounds are known for their environmental persistence and potential for bioaccumulation. Improper disposal can lead to long-term ecosystem damage. |
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. All handling and disposal operations must be conducted within a certified chemical fume hood.[3]
| Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[6] | Provides a barrier against dermal absorption, which is a primary route of exposure for toxic effects.[4][5] |
| Eye Protection | Safety goggles and a face shield.[6][7] | Protects against splashes of liquid waste and airborne solid particles, preventing serious eye irritation or damage.[5][7] |
| Body Protection | A flame-resistant laboratory coat. An apron or coveralls may be required for bulk handling.[6] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be required if work cannot be conducted in a fume hood or if dust/aerosols are generated.[6] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[7] |
Waste Management & Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] The cardinal rule is the strict segregation of halogenated waste from all other waste streams.[1][3][9]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Methodology
-
Waste Identification and Segregation (The Critical Step)
-
Action: Identify all waste streams containing this compound. This includes unused pure compound, reaction mixtures, solutions in organic solvents, contaminated glassware rinsates, and solid materials (e.g., contaminated silica gel, filter paper).
-
Protocol: This waste MUST be collected as Halogenated Organic Waste .[1][3] It must be kept separate from non-halogenated organic waste.[3][10]
-
Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complicates the final destruction process.[1][10] Halogenated compounds require high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like dioxins and furans.
-
-
Containerization
-
Action: Select an appropriate hazardous waste container.
-
Protocol: Use only containers approved by your institution's Environmental Health and Safety (EHS) office, which are typically provided for this purpose.[10] The container must be chemically compatible, in good condition, and have a secure, leak-proof lid.[11]
-
Causality: Using improper containers can lead to chemical degradation of the container, resulting in leaks and hazardous spills. A secure lid prevents the release of vapors.
-
-
Labeling
-
Action: Immediately label the waste container.
-
Protocol: The label must, at a minimum, include:
-
Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container, from lab personnel to the final disposal facility technicians. It ensures the waste is handled and treated correctly.
-
-
Waste Accumulation and Storage
-
Action: Store the sealed container in a designated area.
-
Protocol: Keep the waste container sealed when not adding waste.[1] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation, under the control of laboratory personnel, and should have secondary containment to control any potential leaks.[1][11]
-
Causality: Storing waste in a designated, controlled SAA minimizes the risk of spills, accidental mixing with incompatible chemicals, and unauthorized access. Secondary containment is a crucial safeguard against environmental release in case of primary container failure.
-
-
Final Disposal
-
Action: Arrange for the removal of the hazardous waste.
-
Protocol: Once the container is nearly full or has been stored for the maximum time allowed by your institution (e.g., 90 days), contact your EHS office to arrange for pickup.[3][6] The waste will be transported to a licensed professional waste disposal facility.[5][7]
-
Causality: Final disposal must be handled by licensed professionals who operate facilities (e.g., high-temperature incinerators) designed to destroy hazardous chemicals in an environmentally sound and legally compliant manner.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Caption: Emergency Spill Response Protocol.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12]
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 2.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[13]
-
Contain: For liquid spills, cover and contain the spill with an inert absorbent material like Chemizorb®, sand, or vermiculite.[5][6] For solid spills, carefully sweep up the material, avoiding dust formation.[4][7] Do not allow the spill to enter drains.[5][7][13]
-
Collect: Carefully collect the absorbed material or swept-up solid into a suitable, sealable container.[12]
-
Dispose: Label the container as hazardous waste containing this compound and manage it according to the disposal protocol in Section 3.[4]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[3]
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards inherent to this class of compounds and the logic behind each step of the disposal process—from meticulous segregation to final handoff to certified professionals—researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem. Always prioritize safety, adhere strictly to your institution's EHS guidelines, and treat the SDS as the ultimate source of information.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. p2infohouse.org [p2infohouse.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. mn.uio.no [mn.uio.no]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. targetmol.com [targetmol.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-(Trifluoromethyl)isoquinoline (CAS No. 120568-09-4). As a Senior Application Scientist, my objective is to deliver a protocol grounded in established safety principles and field experience. The introduction of a trifluoromethyl group to the isoquinoline scaffold—a common motif in medicinal chemistry—can significantly alter a molecule's chemical and biological properties, necessitating a thorough and cautious approach to laboratory safety.[1]
This document moves beyond a simple checklist, explaining the rationale behind each safety recommendation to build a self-validating system of laboratory practice. Given that detailed toxicological data for this specific compound is not extensively published, our safety paradigm is built upon the known hazards of its constituent parts—the isoquinoline core and the trifluoromethyl group—and data from structurally similar compounds.[2][3] Always consult your institution's safety office and the most current Safety Data Sheet (SDS) before commencing work.[4]
Hazard Assessment and Risk Profile
This compound is classified as an irritant.[5] However, a comprehensive risk assessment must also consider the hazards associated with related chemical structures. Isoquinoline itself is harmful if swallowed and toxic in contact with skin.[3] Furthermore, many organofluorine compounds can present unique metabolic toxicity challenges.[6] Therefore, we will operate under a conservative assumption that this compound poses the following potential hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or serious eye damage.[5][7]
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[7]
-
Environmental Hazard: Potential for toxicity to aquatic life.[2][3]
This assumed hazard profile mandates the stringent use of engineering controls and Personal Protective Equipment (PPE) to minimize all potential routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure. It must be worn at all times when handling the compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors, dust, or aerosols.[8]
Essential PPE Ensemble
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face | Safety Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[9] A full-face shield must be worn over the goggles when handling larger quantities (>5g) or during procedures with a high splash potential (e.g., quenching a reaction).[2] |
| Hand | Double-Gloved Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove absorbs the initial contact, while the inner glove provides secondary protection during de-gloving. This practice is critical as no glove material offers indefinite protection.[6] Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[8] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat provides protection against splashes and flash fires. Ensure the coat is fully buttoned with sleeves rolled down.[6] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[10] |
| Respiratory | NIOSH-Approved Respirator | A respirator is typically not required if all work is conducted within a properly functioning fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale spill, equipment failure), a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[2][6] Respirator use requires prior medical clearance, training, and fit-testing under an institutional respiratory protection program. |
Operational Guide: From Weighing to Waste
A systematic workflow is essential for minimizing risk. The following protocols provide step-by-step guidance for common laboratory operations.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is clutter-free and the sash is at the appropriate working height. Designate a specific area within the hood for the procedure.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, face shield (if needed), and finally, gloves (inner then outer pair).
-
Weighing: If the compound is a solid, carefully weigh it in the fume hood on a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the material. Do not use a brush to clean up residual powder; instead, wipe the area with a solvent-dampened cloth and dispose of it as hazardous waste.
-
Dissolution/Transfer: Add solvent to the solid slowly to avoid splashing. If transferring a solution, use a pipette or syringe. Never use mouth suction.[8]
-
Post-Handling: After the procedure is complete, decontaminate any surfaces with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after exiting the lab.[8]
Emergency Procedures & Disposal Plan
Spill Management
Immediate and correct response to a spill is critical. The following workflow outlines the procedure for a small, manageable spill (<100 mL) inside a fume hood. For larger spills, evacuate the area and contact your institution's emergency response team.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. 120568-09-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
